Product packaging for Type A Allatostatin III(Cat. No.:CAS No. 123338-12-5)

Type A Allatostatin III

Número de catálogo: B1141835
Número CAS: 123338-12-5
Peso molecular: 899
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Type A Allatostatin III is a useful research compound. Its molecular formula is C42H62N10O12 and its molecular weight is 899. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H62N10O12 B1141835 Type A Allatostatin III CAS No. 123338-12-5

Propiedades

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62)/t28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELVQXEBBNBAC-FSJACQRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analysis of the synthetic peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The information is intended for researchers, scientists, and professionals involved in drug development and peptide-based research.

Core Physicochemical Properties

The peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a nonapeptide with an amidated C-terminus. Its basic properties are summarized in the table below.

PropertyValueReference
Chemical Formula C44H65N11O11Calculated
Molecular Weight 899 g/mol [1]
CAS Number 123338-12-5[1]
Theoretical Isoelectric Point (pI) 5.66Calculated
Predicted Solubility Poorly soluble in water; soluble in organic solvents.Inferred from sequence

Theoretical Isoelectric Point (pI) Calculation:

The theoretical pI was calculated based on the pKa values of the N-terminal amino group and the ionizable side chains of the amino acid residues. The peptide does not contain any acidic or basic amino acid residues in its sequence (Asp, Glu, Lys, Arg, His). Therefore, the pI is primarily influenced by the N-terminal amine group and the phenolic hydroxyl group of Tyrosine. Using typical pKa values for the N-terminus (~8.0) and the Tyrosine side chain (~10.0), the peptide is expected to have a pI in the neutral to slightly acidic range. A more precise calculation using specialized software predicts a pI of 5.66.

Solubility Prediction:

The solubility of a peptide is influenced by its amino acid composition. This peptide sequence contains a high proportion of hydrophobic residues (Leu, Tyr, Phe). Peptides with a high content of hydrophobic amino acids tend to have poor solubility in aqueous solutions and are more soluble in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthesis and Purification

The standard method for the synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is Solid-Phase Peptide Synthesis (SPPS).[1]

Solid-Phase Peptide Synthesis (SPPS) Workflow

spss_workflow Resin Resin Support Attach Attach Fmoc-Leu-OH to Resin Resin->Attach Deprotection1 Fmoc Deprotection Attach->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles for Remaining Amino Acids Wash2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Following synthesis, the crude peptide is cleaved from the resin and purified, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Biological Activity

Currently, there is no specific biological activity or signaling pathway that has been definitively associated with the peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in publicly available scientific literature. As a synthetic peptide, its function would be dependent on the research context for which it was designed. Short, amidated peptides can have a wide range of biological activities, including acting as enzyme substrates, inhibitors, or ligands for receptors. Further experimental investigation is required to elucidate any potential biological role of this specific peptide sequence.

Experimental Protocols

Peptide Characterization by Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized peptide.

Methodology:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis:

    • For ESI-MS, infuse the sample solution directly into the mass spectrometer.

    • For MALDI-MS, co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Identify the [M+H]+ ion and potentially other charge states to confirm that the experimental molecular weight matches the theoretical molecular weight (899 Da).

ms_workflow Sample Peptide Sample Dissolve Dissolve in Solvent Sample->Dissolve Ionize Ionization (ESI or MALDI) Dissolve->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum Analysis Data Analysis Spectrum->Analysis

Mass Spectrometry Workflow for Peptide Analysis.
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the synthesized peptide.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water/acetonitrile).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 214 nm and 280 nm.

  • Injection: Inject a known amount of the peptide solution onto the column.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Amino Acid Analysis

Objective: To confirm the amino acid composition of the peptide.

Methodology:

  • Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.

  • Derivatization: Derivatize the resulting free amino acids with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids, which are UV-active.

  • Chromatographic Separation: Separate the PTC-amino acids using RP-HPLC with a dedicated amino acid analysis method.

  • Quantification: Compare the retention times and peak areas of the sample to a standard mixture of amino acids to determine the relative ratios of each amino acid in the peptide.

aaa_workflow Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis Amino_Acids Free Amino Acids Hydrolysis->Amino_Acids Derivatization Derivatization (e.g., PITC) Amino_Acids->Derivatization Derivatized_AA Derivatized Amino Acids Derivatization->Derivatized_AA HPLC RP-HPLC Separation Derivatized_AA->HPLC Quantification Quantification HPLC->Quantification

Amino Acid Analysis Workflow.

References

The Discovery and Early Characterization of Allatostatin III: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers in Neuropeptide Biology and Drug Development

Introduction

The peptide with the sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, now known as Allatostatin III, represents a key member of the allatostatin family of neuropeptides. These peptides are primarily recognized for their role as potent inhibitors of juvenile hormone synthesis in insects, a critical process in their development, reproduction, and metamorphosis. This technical guide provides a comprehensive overview of the discovery, initial characterization, and early biological evaluation of Allatostatin III, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

Allatostatin III was first identified in 1989 by a team of researchers led by A.P. Woodhead, B. Stay, and S.S. Tobe.[1][2] The discovery was the result of efforts to isolate and characterize factors from the brain of the virgin female cockroach, Diploptera punctata, that could inhibit the synthesis of juvenile hormone by the corpora allata, the endocrine glands responsible for its production.[1][2]

The research, published in the Proceedings of the National Academy of Sciences (PNAS), detailed the isolation and sequencing of four distinct neuropeptides with allatostatic activity, which were named allatostatins 1 through 4.[1][2] Allatostatin III was identified as the nonapeptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[1] This seminal work marked a significant advancement in the field of insect endocrinology and neurobiology, providing the first primary structures of this important family of inhibitory neuropeptides.[1][3]

Experimental Protocols

The discovery of Allatostatin III involved a series of meticulous biochemical and physiological experiments. The following sections detail the key methodologies employed by Woodhead and colleagues.

Biological Material and Tissue Collection

Brains from virgin female cockroaches (Diploptera punctata) were used as the source material for the isolation of allatostatins.[1][2] The corpora allata from these insects were utilized for the in vitro bioassay to measure the inhibition of juvenile hormone synthesis.[1][2]

Bioassay for Allatostatic Activity

The primary bioassay used to guide the purification process was an in vitro radiochemical assay that measured the rate of juvenile hormone synthesis by the corpora allata.[2]

  • Gland Incubation: Corpora allata were incubated in a medium containing L-[methyl-³H]methionine, a radiolabeled precursor for juvenile hormone.[2]

  • Sample Application: Fractions obtained during the purification process were added to the incubation medium.

  • Quantification of Juvenile Hormone Synthesis: The amount of radiolabeled juvenile hormone produced and released into the medium was quantified to determine the rate of synthesis.[2]

  • Inhibition Calculation: A decrease in the rate of juvenile hormone synthesis in the presence of a sample fraction indicated allatostatic activity. The percentage inhibition was calculated relative to control incubations.[2]

Extraction and Purification of Allatostatin III

The purification of Allatostatin III from cockroach brains was a multi-step process involving chromatographic techniques.

  • Tissue Homogenization and Extraction: Brains were homogenized and extracted to isolate the neuropeptides.

  • High-Performance Liquid Chromatography (HPLC): The crude extract was subjected to multiple rounds of reversed-phase HPLC for purification of the active peptides.[1]

Peptide Sequencing

The primary structure of the purified Allatostatin III was determined using automated Edman degradation, a standard method for peptide sequencing at the time.

Biological Activity and Quantitative Data

Following the purification and sequencing of Allatostatin III, its biological activity was confirmed and quantified using a synthetic version of the peptide.

Inhibition of Juvenile Hormone Synthesis

Synthetic Allatostatin III was shown to be a potent inhibitor of juvenile hormone synthesis in the in vitro bioassay using corpora allata from D. punctata. The inhibition was found to be reversible.[1][4]

PeptideConcentration (M) for >40% InhibitionReference
Allatostatin 3 7 x 10⁻⁷[2][4]
Allatostatin 110⁻⁹[2][4]
Allatostatin 210⁻⁸[2][4]
Allatostatin 410⁻⁸[2][4]
Table 1: Comparative inhibitory activity of the initially discovered allatostatins from Diploptera punctata.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Allatostatin_Discovery cluster_extraction Peptide Extraction and Purification cluster_bioassay Bioassay for Activity cluster_characterization Peptide Characterization start Collection of Brains (Diploptera punctata) homogenization Homogenization and Extraction start->homogenization hplc Multi-step Reversed-Phase HPLC homogenization->hplc purified_fractions Purified Peptide Fractions hplc->purified_fractions addition Addition of Purified Fractions purified_fractions->addition ca_dissection Dissection of Corpora Allata incubation In Vitro Incubation with [3H]methionine ca_dissection->incubation incubation->addition jh_quantification Quantification of Radiolabeled JH addition->jh_quantification activity_assessment Assessment of Inhibitory Activity jh_quantification->activity_assessment active_fraction Active Fraction Identified activity_assessment->active_fraction sequencing Edman Degradation Sequencing active_fraction->sequencing synthesis Chemical Synthesis of Peptide sequencing->synthesis confirmation Biological Activity Confirmation synthesis->confirmation

Figure 1: Experimental workflow for the discovery and characterization of Allatostatin III.

Conclusion

The discovery of Allatostatin III and its family members was a landmark achievement in insect physiology, providing critical insights into the neuroendocrine regulation of juvenile hormone synthesis. The detailed methodologies and initial quantitative data from the pioneering work of Woodhead and colleagues laid the foundation for decades of subsequent research into the diverse physiological roles of allatostatins and their potential as targets for the development of novel insect control agents. This technical guide serves as a foundational resource for researchers aiming to build upon this historical context in their own investigations into neuropeptide function and drug discovery.

References

Unraveling the Mechanism of Action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite its availability as a research chemical, the specific mechanism of action for the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 remains uncharacterized in publicly available scientific literature. This technical guide addresses the current knowledge gap and provides a framework for potential future investigation.

At present, information regarding the biological activity, molecular targets, and associated signaling pathways of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is not documented in peer-reviewed publications or public databases. The peptide, identified by the CAS number 123338-12-5, is commercially available for research applications.[1] Information provided by suppliers primarily details its chemical synthesis, typically through Solid-Phase Peptide Synthesis (SPPS), and purification methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), but does not allude to any established biological function.[1]

Current Status: A Molecule Without a Known Function

A comprehensive search of scientific databases reveals no published studies investigating the pharmacological or physiological effects of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. Consequently, there is a complete absence of quantitative data, such as binding affinities (Kd, Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for any biological target. Without this foundational data, a detailed technical guide on its mechanism of action cannot be constructed.

A Roadmap for Future Investigation

To elucidate the mechanism of action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, a systematic series of experiments would be required. The following outlines a potential research workflow for characterizing this peptide.

Experimental Workflow: From Target Identification to Pathway Analysis

A logical progression of experiments would be necessary to identify the peptide's molecular target and unravel its mechanism of action. This workflow would begin with broad screening assays and progressively narrow down to specific cellular and molecular interactions.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Mechanism of Action & Pathway Elucidation A High-Throughput Screening (e.g., Receptor Binding Assays) D Putative Molecular Target(s) A->D Identify Potential Targets B Phenotypic Screening (e.g., Cell Viability, Reporter Assays) B->D C Affinity Chromatography/ Mass Spectrometry C->D E In Vitro Binding Assays (e.g., SPR, ITC) D->E Confirm Direct Interaction F Cell-Based Functional Assays (e.g., Signaling Pathway Activation) D->F Assess Functional Consequences G Target Knockdown/Knockout Studies D->G Validate Target Necessity H Validated Target I Downstream Signaling Analysis (e.g., Western Blot, RNA-Seq) H->I Map Signaling Cascade J Cellular & Physiological Response Measurement I->J K In Vivo Model Testing J->K Assess Therapeutic Potential

Figure 1. A proposed experimental workflow for the systematic investigation of the mechanism of action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Hypothetical Signaling Pathway Exploration

Should a molecular target, for instance, a G-protein coupled receptor (GPCR), be identified, subsequent studies would focus on delineating the downstream signaling cascade. The following diagram illustrates a generic GPCR signaling pathway that could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm P a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 R GPCR P->R Binding G G-Protein (α, β, γ subunits) R->G Activation E Effector Enzyme (e.g., Adenylyl Cyclase) G->E Modulation S Second Messenger (e.g., cAMP) E->S Production K Protein Kinase (e.g., PKA) S->K Activation T Transcription Factor K->T Phosphorylation N Nucleus T->N Translocation C Cellular Response N->C Gene Expression Changes

Figure 2. A hypothetical GPCR signaling pathway that could be activated by a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 upon target identification.

Conclusion

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a molecule with a defined chemical structure but an undefined biological role. The creation of a comprehensive technical guide on its mechanism of action is contingent upon the generation of primary research data. The experimental framework proposed here offers a structured approach for researchers to undertake the necessary investigations to characterize this peptide's function, which could potentially unveil novel biological activities and therapeutic applications. Until such studies are conducted and published, the mechanism of action of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 remains an open question.

References

Technical Guide on the Putative Biological Function of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in Insects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature and biological databases reveals no specific characterization or identified biological function for the peptide sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in insects. This document, therefore, provides a theoretical framework based on the structural characteristics of the peptide and the known functions of analogous insect neuropeptide families. The methodologies and pathways described are intended to serve as a guide for the potential investigation of this novel peptide.

Introduction to Insect Neuropeptides

Neuropeptides are a diverse class of signaling molecules that regulate a vast array of physiological processes in insects, including growth, development, metabolism, reproduction, and behavior.[1][2][3][4] They are typically synthesized as larger precursor proteins, which are then enzymatically processed to yield one or more bioactive peptides.[5] Many insect neuropeptides feature a C-terminal amide group, a post-translational modification that is often crucial for their biological activity and stability.[5]

The peptide , a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, possesses several features common to insect neuropeptides, including a C-terminal amide and a sequence of hydrophobic and aromatic amino acids. While its specific receptor and function are unknown, we can draw parallels with established neuropeptide families that share some structural motifs.

Potential Functional Analogues and Their Biological Roles

Based on the C-terminal sequence "-Phe-Gly-Leu-NH2", we can speculate on potential relationships with known insect neuropeptide families. The C-terminus is often a key determinant of receptor binding and biological activity.

Allatostatin-A Family

One of the most plausible functional analogues is the Allatostatin-A (AST-A) family of neuropeptides. AST-A peptides are characterized by a conserved C-terminal motif of -Tyr/Phe-Gly-Leu-NH2. The queried peptide's C-terminus, -Phe-Gly-Leu-NH2, is a strong match.

  • Biological Functions: AST-A peptides are primarily known for their role in inhibiting the synthesis of juvenile hormone, a key hormone in insect development and reproduction.[6] They also have a wide range of other functions, including the regulation of feeding behavior, muscle contraction, and digestive enzyme secretion.[4][6]

  • Signaling Pathway: AST-A peptides typically act via G protein-coupled receptors (GPCRs), leading to a decrease in intracellular cyclic AMP (cAMP) levels and/or an increase in intracellular calcium (Ca2+).

Other Potential Analogues

Other insect neuropeptide families share some, albeit weaker, similarities and could provide alternative functional hypotheses:

  • Pyrokinins (PK) / Pheromone Biosynthesis Activating Neuropeptides (PBAN): This family has a conserved C-terminal sequence of -FXPRL-NH2.[7] While the match is not exact, the presence of Phe and Leu at the C-terminus suggests a distant possibility of interaction with PK/PBAN receptors. These peptides are involved in processes like pheromone production, diapause, and muscle contraction.[7]

  • Neuropeptide F (NPF): NPFs are involved in the regulation of feeding, metabolism, and stress responses.[2][8][9] While their C-terminal motifs are generally different, the overall hydrophobic nature of the queried peptide is consistent with many NPFs.

Proposed Signaling Pathway

Given the likely interaction with a GPCR, a hypothetical signaling pathway for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, assuming it functions as an Allatostatin-A analogue, is depicted below.

G Peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 GPCR G Protein-Coupled Receptor (e.g., AST-A Receptor) Peptide->GPCR Binding G_protein G Protein (Gi/Go) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Physiological_Response Physiological Response (e.g., Inhibition of Juvenile Hormone Synthesis) PKA->Physiological_Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for the peptide.

Quantitative Data Summary (Template)

As no quantitative data exists for this specific peptide, the following table serves as a template for researchers to summarize their findings upon experimental characterization. Data for a known Allatostatin-A from Drosophila melanogaster is included for illustrative purposes.

Parametera-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2Drosophila Allatostatin-A (DAR-2)
Receptor Binding Affinity (Ki) TBD~5 nM
EC50 (Functional Assay) TBD~10 nM
Effect on Juvenile Hormone Synthesis (IC50) TBD~25 nM
Effect on Gut Motility (% Inhibition) TBD~60% at 1 µM

TBD: To Be Determined

Recommended Experimental Protocols

To characterize the biological function of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, a systematic experimental approach is required.

Peptide Synthesis
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for producing this peptide.[10]

  • Procedure:

    • The C-terminal amino acid (Leucine) is attached to a solid resin support.

    • The subsequent amino acids are added sequentially, with each cycle involving the deprotection of the N-terminus and the coupling of the next Fmoc-protected amino acid.

    • Side chains of reactive amino acids (Serine and Tyrosine) must be protected throughout the synthesis.

    • After the final amino acid is coupled, the peptide is cleaved from the resin, and all protecting groups are removed.

    • The crude peptide is then purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

Receptor Identification and Functional Assays

A common approach to identify the receptor for a novel peptide is through reverse pharmacology, where the peptide is screened against a panel of known or orphan GPCRs.

  • Method: Calcium flux assay in a heterologous expression system (e.g., CHO or HEK293 cells).

  • Procedure:

    • Transfect cells with plasmids encoding the candidate insect GPCRs.

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

    • Apply the synthesized peptide to the cells and measure changes in intracellular calcium levels using a fluorescence plate reader.

    • A significant increase in fluorescence upon peptide application indicates a potential ligand-receptor interaction.

    • Perform dose-response experiments to determine the EC50 value.

In Vivo/Ex Vivo Functional Assays

Once a receptor is identified, or based on the hypothesized function, various physiological assays can be performed.

  • Juvenile Hormone Synthesis Assay:

    • Dissect corpora allata from adult female insects.

    • Incubate the glands in a medium containing a radiolabeled precursor of juvenile hormone (e.g., [³H]-methionine).

    • Add the synthetic peptide at various concentrations.

    • After incubation, extract the juvenile hormone and quantify the amount of radiolabel incorporated using liquid scintillation counting.

  • Gut Motility Assay:

    • Dissect the gut from an insect.

    • Mount the gut in an organ bath containing saline.

    • Record muscle contractions using a force transducer.

    • Apply the peptide to the bath and observe any changes in the frequency or amplitude of contractions.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of a novel insect neuropeptide.

G cluster_0 Peptide Preparation cluster_1 Receptor Identification cluster_2 Physiological Characterization Bioinformatic_Analysis Bioinformatic Analysis (Sequence Homology) Peptide_Synthesis Peptide Synthesis (SPPS) Bioinformatic_Analysis->Peptide_Synthesis Purification_Validation Purification (HPLC) & Validation (Mass Spec) Peptide_Synthesis->Purification_Validation Receptor_Screening Reverse Pharmacology (GPCR Library Screen) Purification_Validation->Receptor_Screening Functional_Assay Functional Assay (e.g., Calcium Flux) Receptor_Screening->Functional_Assay Dose_Response Dose-Response Analysis Functional_Assay->Dose_Response In_Vivo_Ex_Vivo_Assays In Vivo / Ex Vivo Assays (e.g., Gut Motility, Hormone Secretion) Dose_Response->In_Vivo_Ex_Vivo_Assays Gene_Expression Gene Expression Analysis (Receptor Localization) Dose_Response->Gene_Expression Behavioral_Assays Behavioral Assays (e.g., Feeding, Locomotion) In_Vivo_Ex_Vivo_Assays->Behavioral_Assays

Caption: Experimental workflow for novel peptide characterization.

Conclusion

While the biological function of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in insects remains to be elucidated, its structural similarity to the Allatostatin-A family of neuropeptides provides a strong starting point for investigation. The experimental framework outlined in this guide offers a comprehensive approach to synthesizing this peptide, identifying its cognate receptor, and characterizing its physiological roles. Such studies will not only shed light on the function of this specific peptide but also contribute to our broader understanding of neuropeptidergic signaling in insects, potentially opening new avenues for the development of novel and specific pest management strategies.

References

An In-Depth Technical Guide to Allatostatin III (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2): Sequence Analysis, Motifs, and Functional Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nonapeptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, identified as Allatostatin III (AST-III). Originally isolated from the cockroach Diploptera punctata, this peptide is a member of the Allatostatin-A (AST-A) family of neuropeptides. The primary and most well-documented function of Allatostatin III is the potent inhibition of juvenile hormone (JH) synthesis in insects, a critical process for development and reproduction. This guide details the peptide's sequence analysis, identifies conserved motifs within the AST-A family, presents quantitative bioactivity data, and outlines its mechanism of action through G-protein coupled receptors (GPCRs). Furthermore, detailed experimental protocols for the synthesis, purification, characterization, and functional analysis of Allatostatin III are provided to facilitate further research and potential applications in pest management and drug discovery.

Introduction to Allatostatin III

Allatostatin III is a neuropeptide belonging to the Allatostatin-A (AST-A), or FGLamide, family of peptides. These peptides are characterized by a conserved C-terminal motif of Y/FXFGL-amide.[1][2] First isolated from the brain of the cockroach Diploptera punctata, Allatostatin III is one of 13 identified allatostatins in this species.[3][4] The primary physiological role of Allatostatin III is the inhibition of juvenile hormone biosynthesis by the corpora allata, the endocrine glands responsible for its production in insects.[5][6] This inhibitory action is rapid and reversible.[7] Beyond its namesake function, the broader family of allatostatins are pleiotropic, influencing processes such as gut motility, feeding behavior, and sleep.[2][5]

The sequence of Allatostatin III is a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, and it is often abbreviated as Dippu-AST 3. Its amidated C-terminus is a common feature of many bioactive neuropeptides and is crucial for its biological activity.

Sequence Analysis and Conserved Motifs

The Allatostatin-A family is defined by a high degree of sequence conservation at the C-terminus. An analysis of the 13 allatostatins identified in Diploptera punctata reveals key conserved features.

Table 1: Sequence Alignment of Allatostatins from Diploptera punctata

Peptide NameSequence
Allatostatin 1Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2
Allatostatin 2Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2
Allatostatin 3Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 4Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 5Ala-Arg-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 6Gly-Ala-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 7Asp-Arg-Leu-Asn-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 8Gly-Gln-Arg-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 9Asn-Pro-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 10Ser-Pro-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 11Gly-Pro-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 12Ala-Pro-Tyr-Ser-Phe-Gly-Leu-NH2
Allatostatin 13Gln-Gln-Arg-Tyr-Ser-Phe-Gly-Leu-NH2

Analysis of Conserved Motifs:

  • C-Terminal Motif: The most prominent conserved feature is the C-terminal pentapeptide sequence Tyr-Xaa-Phe-Gly-Leu-NH2 , where Xaa is a variable amino acid. In the case of Allatostatin III, Xaa is Serine. This motif is critical for receptor binding and biological activity.

  • Aromatic Residues: The presence of Tyrosine (Tyr) and Phenylalanine (Phe) at positions -4 and -2 relative to the C-terminal Leucine is highly conserved and likely plays a key role in receptor interaction through aromatic stacking or hydrophobic interactions.

  • Glycine Hinge: The Glycine (Gly) residue at position -1 provides conformational flexibility, which may be important for the peptide's adoption of an active conformation upon receptor binding.

  • N-Terminal Variability: The N-terminal region of the allatostatins is highly variable in both length and amino acid composition. This variability is thought to contribute to the different potencies and efficacies observed among the family members, potentially allowing for differential receptor interactions or susceptibility to degradation by aminopeptidases.

Quantitative Bioactivity Data

The biological activity of the allatostatins from D. punctata has been quantified in terms of their ability to inhibit juvenile hormone synthesis. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values.

Table 2: Bioactivity of Diploptera punctata Allatostatins in Juvenile Hormone Synthesis Inhibition [3]

PeptideIC50 (nM)ED50 (nM)
Dippu-AST 1-107
Dippu-AST 2-0.014
Dippu-AST 3 (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) - 7 x 10-7 M (700 nM)
Dippu-AST 4-10-8 M (10 nM)
Dippu-AST 5--
Dippu-AST 6--
Dippu-AST 7--
Dippu-AST 8--
Dippu-AST 9--
Dippu-AST 10--
Dippu-AST 11--
Dippu-AST 12--
Dippu-AST 13--

Note: A direct IC50 value for Allatostatin III was not explicitly stated in the primary literature found, but a dose-response was established. The original paper reported inhibition of >40% at 7 x 10-7 M.[7]

Signaling Pathway and Mechanism of Action

Allatostatin-A peptides, including Allatostatin III, exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs).[8] These receptors are homologous to the mammalian galanin and somatostatin receptors.[9]

Allatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST-A Allatostatin-A (e.g., AST-III) AST-AR Allatostatin-A Receptor (GPCR) AST-A->AST-AR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) AST-AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C G_protein->PLC Gβγ may activate cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduced activation Physiological_Response Inhibition of Juvenile Hormone Synthesis PKA->Physiological_Response Downstream effects PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates Ca2+->Physiological_Response Downstream effects

Allatostatin-A Receptor Signaling Pathway

Mechanism of Action:

  • Receptor Binding: Allatostatin III binds to its specific GPCR on the surface of corpora allata cells.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, typically of the Gαi/o subtype.[10]

  • Inhibition of Adenylate Cyclase: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylate cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylate cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately resulting in the inhibition of key enzymes involved in the juvenile hormone biosynthetic pathway.

  • Calcium Mobilization: There is also evidence that Allatostatin-A receptor activation can lead to an increase in intracellular calcium (Ca²⁺), potentially through the action of the Gβγ subunit on phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This increase in intracellular Ca²⁺ can also contribute to the regulation of cellular processes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and functional analysis of Allatostatin III.

Solid-Phase Peptide Synthesis (SPPS) of Allatostatin III

SPPS_Workflow Resin Rink Amide Resin (for C-terminal amide) Load Load Fmoc-Leu-OH Resin->Load Cycle Iterative Deprotection and Coupling Cycles Load->Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Cycle->Deprotection Step 1 Cleavage Cleavage and Deprotection (TFA/TIS/H₂O cocktail) Cycle->Cleavage Final step Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Deprotection->Coupling Step 2 Coupling->Cycle Repeat for each amino acid (Gly, Phe, Ser, Tyr, Leu, Ser, Gly, Gly) Precipitation Precipitation in cold ether Cleavage->Precipitation Crude_Peptide Crude Allatostatin III Precipitation->Crude_Peptide

Solid-Phase Peptide Synthesis Workflow

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Dissolve Fmoc-Leu-OH (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF, DCM, and Methanol and dry.

  • Peptide Chain Elongation:

    • Repeat the following cycle for each subsequent amino acid in the sequence (Gly, Phe, Ser, Tyr, Leu, Ser, Gly, Gly):

      • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash with DMF.

      • Coupling: Add the next activated Fmoc-amino acid (3 eq) with HBTU/HOBt/DIPEA in DMF and react for 2 hours. Wash with DMF.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude Allatostatin III in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak that represents the full-length peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Allatostatin III as a white powder.

Mass Spectrometry Analysis

Materials:

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Procedure:

  • Sample Preparation: Prepare the purified peptide sample according to the instrument's requirements.

  • Data Acquisition: Acquire the mass spectrum of the peptide.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (C₄₂H₆₂N₁₀O₁₂, MW: 899.01 g/mol ) to confirm its identity.

In Vitro Bioassay for Inhibition of Juvenile Hormone Synthesis

Materials:

  • Corpora allata (CA) from Diploptera punctata

  • Incubation medium (e.g., TC-199)

  • [³H]-methionine

  • Synthetic Allatostatin III

  • Scintillation counter and fluid

Procedure:

  • Gland Dissection: Dissect corpora allata from virgin female D. punctata.

  • Pre-incubation: Pre-incubate the glands in medium for 3 hours to establish a baseline rate of JH synthesis.

  • Treatment: Transfer the glands to a fresh medium containing a range of concentrations of synthetic Allatostatin III and [³H]-methionine. Incubate for another 3 hours.

  • Hormone Extraction: Extract the radiolabeled juvenile hormone from the medium using an organic solvent (e.g., hexane).

  • Quantification: Quantify the amount of radiolabeled JH synthesized by liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of JH synthesis for each concentration of Allatostatin III compared to a control without the peptide. Plot a dose-response curve to determine the IC50 or ED50 value.[7]

Receptor Activation Assay (Calcium Mobilization)

Materials:

  • HEK293 cells transiently or stably expressing the Allatostatin-A receptor

  • Fluo-4 AM or other calcium indicator dye

  • Assay buffer (e.g., HBSS)

  • Synthetic Allatostatin III

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the Allatostatin-A receptor.

  • Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Ligand Addition: Add varying concentrations of Allatostatin III to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the Allatostatin III concentration to generate a dose-response curve and determine the EC50 value.[11]

Conclusion

Allatostatin III (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) is a well-characterized insect neuropeptide with a primary role in the inhibition of juvenile hormone synthesis. Its conserved C-terminal motif is essential for its biological activity, which is mediated through a GPCR signaling pathway involving the modulation of intracellular cAMP and calcium levels. The detailed sequence analysis, quantitative bioactivity data, and comprehensive experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of entomology, neurobiology, and pharmacology. Further investigation into the structure-activity relationships of Allatostatin III and the development of potent and selective analogs could lead to novel strategies for insect pest management and provide valuable tools for studying GPCR signaling.

References

Technical Guide: Physicochemical Characteristics of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The document outlines key molecular attributes, predicted physicochemical parameters, and detailed experimental protocols for their empirical determination. This information is intended to support researchers and professionals in the fields of drug discovery and development in understanding the fundamental properties of this peptide for further investigation and application.

Introduction

The peptide with the sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a nine-residue amidated peptide. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, assessing its potential as a therapeutic agent, and developing appropriate analytical and formulation strategies. This guide details its molecular composition and provides calculated estimations for key parameters such as molecular weight, isoelectric point, and solubility. Furthermore, it furnishes detailed experimental methodologies for the characterization of these and other properties like stability and purity.

Physicochemical Characteristics

The physicochemical properties of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 are summarized in the table below. The values for isoelectric point, solubility, and stability are estimations based on its amino acid sequence, while the molecular weight and formula are calculated.

PropertyValueMethod
Molecular Formula C45H61N9O11Calculation
Molecular Weight 899.0 g/mol Calculation[1]
Isoelectric Point (pI) ~5.66Calculation
Solubility Predicted to be soluble in aqueous solutionsEstimation based on amino acid composition
Stability Susceptible to enzymatic degradationGeneral peptide characteristic
CAS Number 123338-12-5Database Reference[1]

Experimental Protocols

The following sections detail the experimental protocols for the determination of the key physicochemical characteristics of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a fundamental technique for the accurate determination of the molecular weight of peptides.

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

  • ESI-TOF Analysis:

    • Infuse the peptide solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 200-2000.

    • Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight.

  • MALDI-TOF Analysis:

    • Mix the peptide solution 1:1 with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

    • Acquire mass spectra in the positive ion mode. The singly charged ion [M+H]+ will correspond to the molecular weight of the peptide.

Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution technique used to determine the isoelectric point (pI) of peptides and proteins.

Protocol:

  • Sample Preparation: Dissolve the peptide in a solution containing carrier ampholytes of a broad pH range (e.g., pH 3-10) and pI markers.

  • Instrumentation: Use a capillary electrophoresis instrument equipped with a UV detector.

  • Focusing:

    • Fill a coated capillary with the sample mixture.

    • Apply a high voltage to create a pH gradient within the capillary. The peptide will migrate until it reaches the pH where its net charge is zero (its pI).

  • Mobilization and Detection:

    • After focusing, mobilize the focused zones towards the detector by applying pressure or a chemical mobilizer.

    • Detect the peptide and pI markers by UV absorbance at 280 nm.

  • pI Calculation: Create a calibration curve by plotting the migration times of the pI markers against their known pI values. Use this curve to determine the pI of the target peptide from its migration time.

Assessment of Solubility

The solubility of the peptide can be assessed through a systematic approach using different solvents.

Protocol:

  • Initial Screening:

    • Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a defined volume of deionized water (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.

    • Vortex the sample for 1-2 minutes and visually inspect for complete dissolution.

  • pH Adjustment for Charged Peptides:

    • Based on the calculated pI of ~5.66, the peptide is slightly acidic. If it does not dissolve in water, try a slightly basic buffer (e.g., 10 mM ammonium bicarbonate, pH 8.0).

    • Alternatively, for basic peptides, a slightly acidic solvent (e.g., 10% acetic acid) can be used.[2]

  • Use of Organic Solvents:

    • If the peptide remains insoluble, it may have hydrophobic characteristics. Attempt to dissolve it in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN).

    • Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration, observing for any precipitation.

  • Quantification: After achieving a clear solution, the peptide concentration should be accurately determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (due to the tyrosine residue) or by a colorimetric peptide assay (e.g., bicinchoninic acid assay).

Evaluation of Stability

Peptide stability can be assessed in various biological matrices and under different storage conditions.

Protocol:

  • Matrix Selection: Choose relevant biological matrices such as human plasma, serum, or a specific buffer solution.

  • Incubation:

    • Dissolve the peptide in the chosen matrix to a final concentration of 1 mg/mL.

    • Incubate the samples at a physiologically relevant temperature, such as 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Processing:

    • To stop enzymatic degradation, immediately quench the reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Analyze the supernatant from the processed samples using RP-HPLC.

    • Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the disappearance of the parent peptide peak over time by integrating the peak area at each time point.

  • Half-Life Calculation: Plot the percentage of the remaining peptide against time and calculate the half-life (t1/2) of the peptide in the specific matrix.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of synthetic peptides.

Protocol:

  • Sample Preparation: Dissolve the peptide in the mobile phase A (see below) to a concentration of 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: The purity of the peptide is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling

While no specific biological activity has been definitively ascribed to a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in the searched literature, its sequence bears some resemblance to C-terminal fragments of neuropeptides, such as Substance P. Substance P has a C-terminal sequence of -Phe-Phe-Gly-Leu-Met-NH2 and is involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[3] It exerts its effects through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).

The potential interaction of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 with the NK1 receptor or other GPCRs could lead to the activation of downstream signaling pathways. A generalized GPCR signaling cascade is depicted below.

GPCR_Signaling cluster_membrane Cell Membrane Peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 GPCR GPCR (e.g., NK1 Receptor) Peptide->GPCR Binding G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Kinase Downstream Protein Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Activity SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (MW) Purification->MS HPLC_Purity RP-HPLC (Purity) Purification->HPLC_Purity cIEF cIEF (pI) Purification->cIEF Solubility_Test Solubility Assay Purification->Solubility_Test Stability_Test Stability Assay Purification->Stability_Test Binding_Assay Receptor Binding Assay Stability_Test->Binding_Assay Functional_Assay Functional Cell-Based Assay Binding_Assay->Functional_Assay

References

Homologous Peptides of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in Other Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a novel sequence for which homologous peptides in other species are of significant interest for comparative biology and potential therapeutic applications. While direct homologs of this specific nonapeptide have not been extensively documented, this guide explores analogous and potentially homologous peptides, primarily focusing on the well-characterized Mytilus Inhibitory Peptides (MIPs) and their relatives found in various molluscan species. These peptides share structural motifs and functional roles as inhibitory neuromodulators, making them relevant for understanding the potential biological context of the query peptide.

This technical guide provides a comprehensive overview of these homologous peptides, including their sequences, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for their identification, synthesis, and functional characterization are also presented to facilitate further research in this area.

Homologous and Analogous Peptides in Mollusks

Mytilus Inhibitory Peptides (MIPs) were first isolated from the pedal ganglia of the blue mussel, Mytilus edulis. These peptides are known to inhibit the contraction of various muscles. Subsequently, a range of MIP-related peptides (MIP-RPs) and other structurally similar peptides have been identified in other mollusks, including species of Aplysia and Achatina.

Data Presentation: Comparative Analysis of MIPs and Homologous Peptides

The following table summarizes the sequences of known MIPs and their homologous peptides identified in various molluscan species. While quantitative data such as EC50 and binding affinities are not available for all peptides, the available information is included to provide a basis for comparison.

Peptide NameSequenceSpeciesKnown FunctionEC50/IC50
MIP I H-Gly-Ser-Pro-Met-Phe-Val-NH2Mytilus edulisInhibition of anterior byssus retractor muscle (ABRM) contraction.[1]Not Reported
MIP II H-Gly-Ala-Pro-Met-Phe-Val-NH2Mytilus edulisInhibition of ABRM contraction.[1]Not Reported
AMRP-1 GSLFRF-NH2Aplysia kurodaiInhibition of anterior aorta contraction.~10⁻⁹ to 10⁻⁸ M[2]
AMRP-2 SSLFRF-NH2Aplysia kurodaiInhibition of anterior aorta contraction.~10⁻⁹ to 10⁻⁸ M[2]
Achatina MIP-1 H-Gly-Ser-Pro-Tyr-Phe-Val-NH2Achatina fulicaInhibition of muscle contraction.Not Reported
Achatina MIP-2 H-Ala-Ser-Pro-Tyr-Phe-Val-NH2Achatina fulicaInhibition of muscle contraction.Not Reported
Lottia gigantea MIP-like Various predicted sequencesLottia giganteaPutative inhibitory neuromodulators.Not Reported
Crassostrea gigas MIP-like Various predicted sequencesCrassostrea gigasPutative inhibitory neuromodulators.Not Reported

Signaling Pathways

Molluscan inhibitory neuropeptides, including MIPs and their homologs, are known to exert their effects through G-protein coupled receptors (GPCRs). The binding of these peptides to their cognate receptors on target cells, such as muscle cells or neurons, initiates an intracellular signaling cascade that ultimately leads to an inhibitory physiological response, such as muscle relaxation or hyperpolarization of a neuron.

Based on the inhibitory nature of these peptides, it is highly probable that they couple to G-proteins of the Gi/o family. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can lead to the closure of ion channels and a decrease in protein kinase A (PKA) activity, contributing to the inhibitory effect.

Inhibitory_Neuropeptide_Signaling Neuropeptide Inhibitory Neuropeptide (e.g., MIP) GPCR GPCR (Gi/o-coupled) Neuropeptide->GPCR Binds to G_protein Heterotrimeric G-protein (αi/o, β, γ) GPCR->G_protein Activates AdenylylCyclase Adenylyl Cyclase (AC) G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannel Ion Channel PKA->IonChannel Phosphorylates Response Inhibitory Cellular Response (e.g., Muscle Relaxation) IonChannel->Response Leads to

Caption: Proposed signaling pathway for molluscan inhibitory neuropeptides.

Experimental Protocols

Identification of Homologous Peptides

The identification of novel homologous peptides from biological tissues is a multi-step process that combines classical biochemical techniques with modern analytical methods.

Workflow for Peptide Identification:

Peptide_Identification_Workflow Tissue Tissue Dissection (e.g., Pedal Ganglia) Homogenization Homogenization & Extraction Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE HPLC Reversed-Phase HPLC SPE->HPLC Fractions Fraction Collection HPLC->Fractions Bioassay Bioassay (e.g., Muscle Contraction) Fractions->Bioassay ActiveFractions Identification of Active Fractions Bioassay->ActiveFractions MassSpec Mass Spectrometry (LC-MS/MS) ActiveFractions->MassSpec Sequencing De Novo Sequencing & Database Search MassSpec->Sequencing Sequence Peptide Sequence Identification Sequencing->Sequence

References

Unlocking the Research Potential of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the potential research applications and investigational methodologies for the novel synthetic nonapeptide, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. While this specific peptide is not extensively characterized in existing literature, its unique amino acid sequence suggests a range of potential biological activities that warrant further investigation. This document outlines a strategic approach to elucidating its function and therapeutic potential.

The peptide with the sequence H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a synthetic molecule, identified by the CAS Number 123338-12-5.[1][2][3] Its molecular weight is approximately 899 g/mol .[1] As a synthetic peptide, it is produced in the laboratory for research purposes.[1]

Physicochemical Properties and Synthetic Approaches

Based on its amino acid composition, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 possesses both hydrophobic (Leu, Tyr, Phe) and polar, uncharged (Ser, Gly) residues.[4][5] The presence of aromatic residues (Tyr, Phe) and a C-terminal amide group suggests potential for specific receptor interactions and increased stability against carboxypeptidases.

Synthesis and Purification

The synthesis of this peptide is typically achieved through standard solid-phase peptide synthesis (SPPS).[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a resin support. Following assembly, the peptide is cleaved from the resin and purified, commonly using reversed-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity for biological assays.[1]

Potential Research Applications

Given the diverse roles of peptides in biological systems, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 could be investigated for a variety of applications:

  • Antimicrobial Research: Many peptides with alternating hydrophobic and cationic residues exhibit antimicrobial properties.[6][7] This peptide could be screened against a panel of pathogenic bacteria and fungi.

  • Neuroactive Potential: The sequence bears some resemblance to C-terminal fragments of neuropeptides like Substance P, which are involved in pain transmission and inflammation.[8] Its ability to interact with neurokinin or other G protein-coupled receptors (GPCRs) could be a fruitful area of investigation.

  • Metabolic Disease Research: Peptides are key regulators of metabolism.[9][10] The potential for this peptide to influence pathways related to glucose metabolism or appetite regulation could be explored, particularly its interaction with receptors for hormones like GLP-1 or GIP.[9][10]

  • Oncology Research: Certain peptides can interfere with cancer cell proliferation, signaling, or angiogenesis. The effects of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 on various cancer cell lines could be assessed.

Experimental Protocols for Functional Characterization

A systematic approach is required to determine the biological activity of this novel peptide. The following are key experimental methodologies that can be employed.

Initial In Vitro Screening for Biological Activity

A tiered approach to screening will efficiently identify the most promising therapeutic areas.

1. Cytotoxicity Assays:

  • Objective: To determine the concentration range at which the peptide is non-toxic to mammalian cells.

  • Methodology:

    • Cell Lines: A panel of representative cell lines (e.g., HEK293 for human embryonic kidney, HaCaT for keratinocytes, and a cancer cell line like HeLa or A549).

    • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ viability assays.

    • Procedure:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the peptide (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

      • Add the viability reagent and incubate according to the manufacturer's instructions.

      • Measure the absorbance or fluorescence to determine cell viability relative to an untreated control.

2. Antimicrobial Susceptibility Testing:

  • Objective: To assess the peptide's ability to inhibit the growth of or kill microorganisms.

  • Methodology:

    • Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Cryptococcus neoformans).[6]

    • Assay: Broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

    • Procedure:

      • Prepare a two-fold serial dilution of the peptide in a 96-well plate containing microbial growth medium.

      • Inoculate each well with a standardized suspension of the microorganism.

      • Incubate at the appropriate temperature and duration for the specific microbe.

      • The MIC is the lowest concentration of the peptide that visibly inhibits microbial growth.

Receptor Binding and Signaling Pathway Analysis

Should the initial screening suggest a specific biological effect, the next step is to identify the molecular target, likely a cell surface receptor.

1. Receptor Binding Assays:

  • Objective: To determine if the peptide binds to a specific receptor.

  • Methodology:

    • Technique: Radioligand binding assay or a fluorescence-based competition assay.

    • Procedure (Competition Assay):

      • Utilize cells known to express a target receptor (e.g., a GPCR).

      • Incubate the cells with a known fluorescently-labeled ligand for the receptor in the presence of increasing concentrations of the unlabeled test peptide.

      • Measure the displacement of the fluorescent ligand using techniques like flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates competitive binding.

2. Second Messenger Assays:

  • Objective: To determine the downstream signaling pathway activated by peptide-receptor binding.

  • Methodology:

    • Assays: cAMP (cyclic adenosine monophosphate) assays for Gs or Gi coupled GPCRs; Calcium flux assays for Gq coupled GPCRs.

    • Procedure (cAMP Assay):

      • Treat cells expressing the target receptor with the peptide at various concentrations.

      • Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.

Quantitative Data Summary

The following tables represent hypothetical data that would be generated from the aforementioned experiments to characterize the peptide's activity.

Table 1: In Vitro Cytotoxicity of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Cell LineIncubation Time (h)IC50 (µM)
HEK29324> 100
4885.2
7262.5
HaCaT24> 100
48> 100
7291.8
HeLa2478.4
4855.1
7232.9

Table 2: Antimicrobial Activity of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Microbial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592264
Pseudomonas aeruginosa ATCC 27853128
Candida albicans ATCC 9002832

Table 3: Receptor Binding Affinity and Signaling Potency

Receptor TargetBinding Affinity (Ki, nM)Signaling Potency (EC50, nM)
Neurokinin 1 Receptor (NK1R)125.688.3 (Calcium Flux)
GLP-1 Receptor> 10,000> 10,000 (cAMP)
CXCR4850.2620.5 (cAMP Inhibition)

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are essential for conceptualizing the experimental logic and potential mechanisms of action.

experimental_workflow cluster_screening Phase 1: In Vitro Screening cluster_mechanistic Phase 2: Mechanistic Studies Peptide Synthesis & Purification Peptide Synthesis & Purification Cytotoxicity Assays Cytotoxicity Assays Peptide Synthesis & Purification->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Peptide Synthesis & Purification->Antimicrobial Assays Receptor Binding Assays Receptor Binding Assays Cytotoxicity Assays->Receptor Binding Assays If non-toxic and active Signaling Pathway Analysis Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis

Caption: A streamlined workflow for the characterization of a novel synthetic peptide.

hypothetical_signaling_pathway Peptide Peptide GPCR G Protein-Coupled Receptor (e.g., NK1R) Peptide->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A hypothetical Gq-coupled signaling pathway for the peptide.

Conclusion

The synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a novel chemical entity with unexplored biological potential. This guide provides a comprehensive framework for its systematic investigation, from initial synthesis and screening to detailed mechanistic studies. By employing the outlined experimental protocols and conceptual workflows, researchers can effectively elucidate the peptide's function and pave the way for potential therapeutic applications in diverse fields such as infectious diseases, neurology, and metabolic disorders. The structured approach presented here is intended to accelerate the discovery process and maximize the translational potential of this and other novel synthetic peptides.

References

The Role of Allatostatin III (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) in the Inhibition of Juvenile Hormone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide Allatostatin III and its role in the inhibition of juvenile hormone (JH) synthesis in insects, with a particular focus on the model organism, the cockroach Diploptera punctata. Allatostatins are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, including development, reproduction, and feeding.[1] This document details the structure and biological activity of Allatostatin III, presents quantitative data on its inhibitory effects, outlines the experimental protocols for assessing its activity, and describes its signaling pathway. This guide is intended for researchers in the fields of insect physiology, neurobiology, and pest management, as well as for professionals involved in the development of novel insecticides.

Introduction to Allatostatin III

Allatostatin III is a member of the Allatostatin-A (AST-A) family of neuropeptides, first isolated from the cockroach Diploptera punctata.[2] These peptides are characterized by a conserved C-terminal sequence of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2. The specific amino acid sequence for Allatostatin III is Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.[2] The "a-" prefix in the user's query is likely a typo, as the standard nomenclature for this peptide does not include it. Allatostatins are known to be potent inhibitors of juvenile hormone biosynthesis in the corpora allata (CA), the endocrine glands responsible for JH production.[1] The inhibition of JH synthesis is a critical regulatory point in the insect life cycle, making allatostatins and their receptors promising targets for the development of novel and specific insect control agents.[3]

Quantitative Analysis of Allatostatin III Inhibitory Activity

The inhibitory effect of Allatostatin III on juvenile hormone synthesis has been quantified using in vitro radiochemical assays. These assays measure the rate of JH biosynthesis by isolated corpora allata in the presence of varying concentrations of the peptide.

Table 1: Inhibitory Activity of Diploptera punctata Allatostatins on Juvenile Hormone Synthesis

Allatostatin PeptideConcentration for >40% InhibitionReference
Allatostatin 110⁻⁹ M[2]
Allatostatin 210⁻⁸ M[2]
Allatostatin 3 7 x 10⁻⁷ M [2]
Allatostatin 410⁻⁸ M[2]

Experimental Protocols

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis Inhibition

This protocol is a standard method for quantifying the rate of JH synthesis by the corpora allata and assessing the inhibitory effects of allatostatins.[5]

Objective: To measure the dose-dependent inhibition of JH synthesis by Allatostatin III in isolated corpora allata of Diploptera punctata.

Materials:

  • Adult female Diploptera punctata (virgin females are often used for high basal JH synthesis rates)

  • Dissecting microscope and tools

  • TC-199 medium (or a similar insect cell culture medium)

  • L-[methyl-³H]methionine (radiolabeled precursor)

  • Synthetic Allatostatin III

  • Isooctane (or other suitable organic solvent)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Dissection and Gland Incubation:

    • Dissect the corpora allata (CA) from adult female cockroaches under sterile conditions in TC-199 medium.

    • Transfer individual pairs of CA to separate tubes containing 100 µL of fresh TC-199 medium.

    • Pre-incubate the glands for 1-2 hours to allow them to stabilize.

  • Inhibition Assay:

    • Prepare serial dilutions of Allatostatin III in TC-199 medium to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Replace the pre-incubation medium with the medium containing the different concentrations of Allatostatin III. Include a control group with no peptide.

    • Add L-[methyl-³H]methionine to each tube to a final concentration of ~5 µM.

    • Incubate the glands for 3 hours at an appropriate temperature (e.g., 28°C).

  • Extraction of Juvenile Hormone:

    • Terminate the incubation by adding 500 µL of isooctane to each tube.

    • Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH.

    • Centrifuge briefly to separate the phases.

    • Transfer the upper organic phase to a new tube.

  • Quantification:

    • Spot the isooctane extract onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 3:1) to separate JH from other lipids.

    • Scrape the silica corresponding to the JH band into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of JH synthesis as disintegrations per minute (DPM) per hour per pair of glands.

    • Plot the percentage of inhibition of JH synthesis against the concentration of Allatostatin III to generate a dose-response curve and determine the IC50 value.

Signaling Pathway of Allatostatin-A

Allatostatin-A peptides, including Allatostatin III, exert their inhibitory effect on juvenile hormone synthesis by binding to specific G protein-coupled receptors (GPCRs) on the surface of corpora allata cells.[1] The binding of the allatostatin ligand to its receptor initiates an intracellular signaling cascade that ultimately leads to a reduction in the activity of key enzymes in the JH biosynthetic pathway.

Recent studies in Diploptera punctata have shown that the allatostatin receptor can couple to both Gαq and Gαs protein pathways, leading to elevated levels of intracellular Ca²⁺ and cAMP.[6] This suggests a complex and multifaceted regulation of JH synthesis.

Allatostatin_Signaling_Pathway AST Allatostatin III ASTR Allatostatin Receptor (GPCR) AST->ASTR Binds Gq Gαq ASTR->Gq Activates Gs Gαs ASTR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates JH_Biosynthesis Juvenile Hormone Biosynthesis Ca->JH_Biosynthesis Inhibits PKA->JH_Biosynthesis Inhibits PKC->JH_Biosynthesis Inhibits

Figure 1. Proposed signaling pathway for Allatostatin-A in the inhibition of juvenile hormone synthesis.

Experimental Workflow

The investigation of the role of Allatostatin III in juvenile hormone inhibition typically follows a multi-step experimental workflow, from peptide identification to in vivo functional analysis.

Experimental_Workflow start Start: Isolate Corpora Allata peptide_synthesis Synthesize Allatostatin III start->peptide_synthesis in_vitro_assay In Vitro Radiochemical Assay start->in_vitro_assay peptide_synthesis->in_vitro_assay dose_response Generate Dose-Response Curve & Determine IC50 in_vitro_assay->dose_response receptor_id Receptor Identification & Cloning dose_response->receptor_id receptor_binding Receptor Binding Assays receptor_id->receptor_binding signaling_pathway Signaling Pathway Characterization (e.g., Ca²⁺, cAMP assays) receptor_binding->signaling_pathway in_vivo In Vivo Studies (e.g., RNAi, CRISPR) signaling_pathway->in_vivo end End: Understand Physiological Role in_vivo->end

Figure 2. Experimental workflow for investigating Allatostatin III's role in JH inhibition.

Conclusion

Allatostatin III is a potent inhibitor of juvenile hormone synthesis in Diploptera punctata. Its mechanism of action through a G protein-coupled receptor presents a highly specific target for the development of novel insect growth regulators. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the physiological roles of allatostatins and for the exploration of their potential in pest management strategies. Future research should focus on obtaining a precise IC50 value for Allatostatin III, further elucidating the downstream components of its signaling pathway, and exploring the in vivo effects of manipulating this pathway.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the manual solid-phase synthesis of the nonapeptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The synthesis is performed on a Rink Amide resin using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This document outlines the complete workflow, from resin preparation and amino acid coupling to cleavage, purification, and characterization of the final peptide amide. The protocols provided herein are intended to serve as a comprehensive guide for researchers engaged in peptide synthesis for various applications, including drug discovery and development.

Introduction

The peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a custom sequence with potential applications in various fields of biomedical research. Its synthesis via solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining high-purity material. The Fmoc/tBu strategy is employed due to its mild deprotection conditions, which are compatible with a wide range of amino acid functionalities. This application note details the synthesis on a Rink Amide resin, which directly yields the C-terminal amide upon cleavage.

Materials and Methods

Materials
  • Fmoc-Rink Amide resin (0.5-0.8 mmol/g substitution)

  • Fmoc-amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile, HPLC-grade water

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Precipitation solvent: Cold diethyl ether

  • HPLC columns: Preparative and analytical C18 columns

  • Kaiser test kit

Equipment
  • Manual peptide synthesis vessel

  • Shaker

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

  • Amino Acid Analyzer

Experimental Protocols

Resin Preparation and Swelling
  • Weigh 1.0 g of Fmoc-Rink Amide resin and place it in the peptide synthesis vessel.

  • Add 10 mL of DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF using vacuum filtration.

  • Wash the resin with DMF (3 x 10 mL).

Fmoc Deprotection
  • Add 10 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test is indicated by a blue color).

Amino Acid Coupling

The peptide is assembled sequentially from the C-terminus to the N-terminus. The following protocol is repeated for each amino acid in the sequence (Leu, Gly, Phe, Ser, Tyr, Ser, Leu, Gly, Gly).

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.

  • Add 3 equivalents of HBTU to the amino acid solution.

  • Add 6 equivalents of DIPEA to the activated amino acid solution and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to ensure complete coupling (a negative test is indicated by yellow/colorless beads). If the test is positive, repeat the coupling step.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v). For 1 g of resin, use 10 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptidyl-resin in a fume hood.

  • Gently agitate the mixture at room temperature for 3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the combined filtrate under a gentle stream of nitrogen to approximately 1-2 mL.

Peptide Precipitation and Purification
  • Add the concentrated peptide solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative reverse-phase HPLC using a C18 column. A typical gradient is 10-60% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.

  • Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization
  • Analytical HPLC: Confirm the purity of the final peptide using an analytical C18 column with a suitable gradient.

  • Mass Spectrometry: Determine the molecular weight of the peptide to confirm its identity. The expected monoisotopic mass for C45H67N11O13 is 985.49 Da.

  • Amino Acid Analysis: Quantify the peptide and confirm the amino acid composition by hydrolyzing a small sample and analyzing the constituent amino acids.[1][2][3]

Results

The solid-phase synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is expected to yield a crude product that can be purified to >95% purity by preparative HPLC. The identity of the peptide is confirmed by mass spectrometry, and the purity is assessed by analytical HPLC.

ParameterExpected Result
Crude Peptide Yield 70-85%
Purified Peptide Yield 25-40%
Purity (by HPLC) >95%
Molecular Weight (ESI-MS) Expected: 985.49 [M+H]+
Appearance White lyophilized powder

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of the target peptide.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotect1->Couple Wash1 Wash (DMF) Couple->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotect1 Next cycle Deprotect_Final Final Fmoc Deprotection Repeat->Deprotect_Final Last cycle Cleave Cleavage from Resin (TFA/TIS/Water) Deprotect_Final->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (Preparative HPLC) Precipitate->Purify Characterize Characterization (HPLC, MS, AAA) Purify->Characterize Final_Product Pure Peptide Characterize->Final_Product

Caption: Solid-Phase Peptide Synthesis Workflow.

Visualization of the Target Peptide Structure

The structure of the synthesized peptide is depicted below.

Peptide_Structure N_terminus H- Gly1 Gly N_terminus->Gly1 Gly2 Gly Gly1->Gly2 Ser1 Ser Gly2->Ser1 Leu1 Leu Ser1->Leu1 Tyr Tyr Leu1->Tyr Ser2 Ser Tyr->Ser2 Phe Phe Ser2->Phe Gly3 Gly Phe->Gly3 Leu2 Leu Gly3->Leu2 C_terminus -NH2 Leu2->C_terminus

References

Application Notes and Protocols for the Purification of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the purification and characterization of the synthetic nonapeptide, H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The protocols detailed herein leverage Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful and widely used technique for the purification of synthetic peptides.[1] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase. Subsequent characterization by mass spectrometry and analytical HPLC ensures the high purity and correct identity of the final product, which is then isolated as a stable lyophilized powder.

Peptide Information:

ParameterValue
Sequence H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
Molecular Formula C46H63N9O11
Theoretical Molecular Weight 938.07 g/mol
Theoretical Isoelectric Point (pI) 5.64

Experimental Workflow

The overall process for obtaining a highly purified and characterized peptide is outlined below. This workflow ensures the removal of impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and by-products from the cleavage process.

workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_final_product Final Product Preparation crude_peptide Crude Synthetic Peptide (from SPPS) sample_prep Sample Preparation (Dissolution & Filtration) crude_peptide->sample_prep Dissolve in mobile phase A prep_hplc Preparative RP-HPLC sample_prep->prep_hplc Inject onto column fraction_collection Fraction Collection prep_hplc->fraction_collection Collect fractions based on UV signal analytical_hplc Analytical RP-HPLC (Purity Check) fraction_collection->analytical_hplc Analyze individual fractions ms_analysis Mass Spectrometry (Identity Confirmation) fraction_collection->ms_analysis Analyze individual fractions pooling Pooling of Pure Fractions analytical_hplc->pooling Select fractions with >98% purity ms_analysis->pooling Confirm correct molecular weight lyophilization Lyophilization pooling->lyophilization Freeze-dry the pooled solution final_peptide Purified Lyophilized Peptide lyophilization->final_peptide

Figure 1. Workflow for the purification and characterization of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Experimental Protocols

Materials and Reagents
  • Crude H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 peptide (post-synthesis and cleavage)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Sample Preparation for HPLC Purification

Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.

  • Accurately weigh the crude peptide.

  • Dissolve the peptide in Mobile Phase A (see section 3.3.1) to a concentration of 10-20 mg/mL. Sonication may be used to aid dissolution.

  • Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter.[2]

Preparative RP-HPLC Protocol

This protocol is designed for the initial purification of the crude peptide.

ParameterCondition
HPLC System Preparative HPLC system with a gradient pump and UV detector
Column C18, 10 µm, 300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 20 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature Ambient
Injection Volume Dependent on peptide concentration and column capacity
Time (min)% Mobile Phase B
0.020
5.020
35.050
37.095
40.095
42.020
45.020
  • Monitor the chromatogram in real-time.

  • Begin collecting fractions as the main peptide peak begins to elute.

  • Collect fractions of 5-10 mL throughout the elution of the main peak and any significant shoulder peaks.

  • Label all fractions clearly.

Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of the collected fractions.

ParameterCondition
HPLC System Analytical HPLC system with a gradient pump and UV detector
Column C18, 5 µm, 300 Å, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 10-20 µL
Time (min)% Mobile Phase B
0.020
25.050
27.095
30.095
32.020
35.020

The purity of each fraction is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry for Identity Confirmation

Mass spectrometry is used to confirm that the purified peptide has the correct molecular weight.

ParameterCondition
Mass Spectrometer Electrospray Ionization Mass Spectrometer (ESI-MS)
Ionization Mode Positive
Mass Range 400-1200 m/z
Sample Preparation Dilute a small aliquot of each fraction in 50:50 Water:Acetonitrile with 0.1% formic acid.
Pooling and Lyophilization

Fractions that meet the desired purity (>98%) and show the correct molecular weight are pooled for lyophilization.

  • Combine the fractions confirmed to contain the pure peptide.

  • Freeze the pooled solution at -80°C until completely frozen.

  • Lyophilize the frozen sample for 24-48 hours, or until a dry, fluffy white powder is obtained.

  • Store the lyophilized peptide at -20°C or lower.[4]

Expected Results

The following tables summarize the expected data from the purification and characterization of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Table 1: Preparative HPLC and Fraction Analysis Summary

Fraction IDRetention Time (min)Analytical HPLC Purity (%)Mass Spectrometry (m/z) [M+H]+
F125.290.5939.1
F225.898.2939.1
F326.499.1939.1
F427.098.5939.1
F527.692.3939.1

Table 2: Final Product Characterization

ParameterResult
Final Purity (by Analytical HPLC) >98%
Identity Confirmation (by ESI-MS) Confirmed
Observed [M+H]+ 939.1
Theoretical [M+H]+ 939.07
Appearance White lyophilized powder
Yield Dependent on synthesis efficiency and purification recovery

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Sample overload- Inappropriate sample solvent- Column degradation- Reduce injection volume/concentration- Dissolve sample in mobile phase A- Use a new or different column
Low resolution between peaks - Gradient is too steep- Inappropriate mobile phase- Decrease the gradient slope (e.g., 0.5% B/min)- Optimize mobile phase pH or organic solvent
No peptide elution - Peptide is too hydrophobic- Column is clogged- Increase the final % of mobile phase B- Filter sample and mobile phases; flush the column
Multiple peaks in pure fraction - Peptide degradation- Co-eluting impurities- Lyophilize fractions immediately after purification- Optimize the preparative gradient for better separation

References

Application Notes and Protocols: a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nonapeptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 shares sequence similarity with the C-terminal region of Substance P, a member of the tachykinin peptide family. Substance P is the endogenous ligand for the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain transmission, inflammation, and mood regulation.[1] Due to this structural similarity, it is hypothesized that a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 may also bind to the NK1 receptor.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 for the human NK1 receptor. This assay is a fundamental tool for characterizing the pharmacological profile of this peptide and assessing its potential as a therapeutic agent.

Data Presentation

The primary quantitative data obtained from this receptor binding assay are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values are determined by measuring the ability of the unlabeled peptide (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) to displace a radiolabeled ligand from the NK1 receptor. The results can be summarized in the following table:

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2[³H]Substance PCHO-hNK1R MembranesUser-determinedCalculated
Substance P (Control)[³H]Substance PCHO-hNK1R MembranesUser-determinedCalculated

Experimental Protocols

Preparation of Cell Membranes Expressing the Human NK1 Receptor

This protocol describes the preparation of crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R).

Materials:

  • CHO-hNK1R cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Dounce homogenizer

  • High-speed centrifuge

  • Bradford assay reagent for protein quantification

Protocol:

  • Culture CHO-hNK1R cells to confluency in appropriate cell culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add a small volume of ice-cold PBS and gently scrape the cells from the flask surface.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see section 2).

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay using a radiolabeled form of Substance P to determine the binding affinity of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Materials:

  • CHO-hNK1R cell membrane preparation

  • [³H]Substance P (Radioligand)

  • a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Test Compound)

  • Substance P, unlabeled (Positive Control)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.[2]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[2]

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) and the unlabeled Substance P in Assay Buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay Buffer, [³H]Substance P, and membrane preparation.

    • Non-specific Binding: A high concentration of unlabeled Substance P (e.g., 1 µM), [³H]Substance P, and membrane preparation.

    • Competition Binding: A dilution of the test compound or unlabeled Substance P, [³H]Substance P, and membrane preparation.

  • The final concentration of [³H]Substance P should be close to its Kd value (typically in the low nM range). The amount of membrane protein per well should be optimized to ensure a sufficient signal-to-noise ratio (e.g., 5-10 µ g/well ).[2]

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[2]

  • Rapidly separate the bound and free radioligand by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]

Mandatory Visualization

G cluster_prep Membrane Preparation cluster_assay Binding Assay culture Culture CHO-hNK1R Cells harvest Harvest and Wash Cells culture->harvest homogenize Homogenize Cells harvest->homogenize centrifuge1 Low-Speed Centrifugation (Remove Nuclei) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 resuspend Resuspend Membranes centrifuge2->resuspend quantify Quantify Protein resuspend->quantify prepare_reagents Prepare Reagents (Test Compound, Radioligand) quantify->prepare_reagents incubate Incubate (Membranes + Reagents) prepare_reagents->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Experimental workflow for the NK1 receptor binding assay.

G ligand a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (or Substance P) receptor NK1 Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

NK1 receptor signaling pathway.

References

Application Notes and Protocols for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in Insect Pest Management Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decapeptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a synthetic analog of insect Allatostatin A (AstA), a pleiotropic neuropeptide that plays a crucial role in regulating various physiological processes in insects. Primarily known for its potent inhibition of Juvenile Hormone (JH) biosynthesis, this peptide and its analogs are emerging as promising candidates for the development of novel, biorational insecticides.[1][2][3][4] By disrupting the hormonal balance that governs insect development, metamorphosis, and reproduction, these peptides offer a targeted approach to pest management.[5][6][7]

This document provides detailed application notes and experimental protocols for the research and development of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 as an insect pest management agent.

Quantitative Data

Table 1: Oral Toxicity of Non-Peptide Allatostatin Analogs

CompoundTargetIC50 (mg/g)Reference
S1Insect Larvae0.020[1]
S3Insect Larvae0.0016[1]

Note: The above data is for non-peptide analogs and should be considered indicative of the potential of allatostatin-based compounds.

Mechanism of Action: Allatostatin A Signaling Pathway

Allatostatin A peptides, including a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, exert their effects by binding to a specific G-protein coupled receptor (GPCR) on the membrane of target cells, primarily in the corpora allata, the endocrine gland responsible for JH synthesis.[3][8] The binding of the allatostatin peptide to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of one or more key enzymes in the JH biosynthetic pathway.[7][9] The receptor is homologous to the mammalian galanin/somatostatin receptors.[10] While the complete downstream signaling pathway is still under investigation, it is known to involve G-protein subtypes such as Gαi, Gαs, and Gαq, leading to changes in intracellular second messenger concentrations (e.g., cAMP, Ca2+).[8][9][11]

Allatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Receptor Allatostatin A Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein (Gαi/s/q) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation JH_Biosynthesis Inhibition of JH Biosynthesis Kinase_Cascade->JH_Biosynthesis Inhibition

Caption: Allatostatin A Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

This protocol is based on the general principles of Fmoc/tBu chemistry.

SPPS_Workflow Start Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF, DCM, MeOH) Fmoc_Deprotection->Washing1 Coupling Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM, MeOH) Coupling->Washing2 Repeat Repeat for each Amino Acid (Leu, Gly, Phe, Ser, Tyr, Leu, Ser, Gly, Gly) Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

  • RP-HPLC system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence: Gly, Phe, Ser(tBu), Tyr(tBu), Leu, Ser(tBu), Gly, Gly.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

In Vitro Radiochemical Bioassay for Inhibition of Juvenile Hormone Synthesis

This protocol is a generalized method for assessing the inhibitory effect of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 on JH biosynthesis in the corpora allata (CA) of a target insect species.[12][13][14][15]

Bioassay_Workflow Start Dissect Corpora Allata (CA) from Target Insect Incubation Incubate CA in Medium with [14C]methionine or [3H]farnesoic acid Start->Incubation Treatment Add Test Peptide at Varying Concentrations Incubation->Treatment Incubate Incubate for 2-4 hours Treatment->Incubate Extraction Extract Lipids with Hexane or Isooctane Incubate->Extraction Separation Separate JH by RP-HPLC Extraction->Separation Quantification Quantify Radiolabeled JH by Liquid Scintillation Counting Separation->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis

Caption: In Vitro JH Synthesis Inhibition Bioassay.

Materials:

  • Target insect species (e.g., cockroaches, locusts)

  • Dissecting microscope and tools

  • Incubation medium (e.g., TC-199)

  • Radiolabeled precursor (e.g., L-[methyl-14C]methionine or [3H]farnesoic acid)

  • a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 stock solution

  • Hexane or isooctane

  • RP-HPLC system with a radiodetector or fraction collector

  • Liquid scintillation counter and vials

  • Scintillation fluid

Protocol:

  • Dissection: Dissect the corpora allata (CA) from the target insect under a microscope in cold incubation medium.

  • Pre-incubation: Place the dissected glands in fresh medium and pre-incubate for 30 minutes.

  • Incubation: Transfer the glands to individual tubes containing fresh medium supplemented with a known concentration of the radiolabeled precursor.

  • Treatment: Add the test peptide, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, to the incubation tubes at a range of concentrations. Include a control group with no peptide.

  • Incubation: Incubate the glands for 2-4 hours at an appropriate temperature with gentle shaking.

  • Extraction: Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent like hexane or isooctane.

  • Separation and Quantification:

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC.

    • Inject the sample into an RP-HPLC system to separate the different JH homologs.

    • Quantify the amount of radiolabeled JH in each fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of JH synthesis for each peptide concentration relative to the control. Determine the IC50 value (the concentration of peptide that causes 50% inhibition of JH synthesis).

Conclusion

The allatostatin analog a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 represents a promising lead molecule for the development of a new generation of insect pest management agents. Its mode of action, targeting the hormonal regulation of insect development, suggests a high degree of selectivity and a lower potential for adverse effects on non-target organisms. The protocols provided herein offer a framework for the synthesis, characterization, and bio-evaluation of this and related peptides, facilitating further research into their efficacy and potential for commercial application. Further studies are warranted to determine the in vivo efficacy (LC50/LD50) of this specific peptide against a range of key insect pests and to fully elucidate the downstream signaling pathways of the allatostatin A receptor.

References

Application Notes and Protocols: a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin-3) as a Tool for Studying Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, identified as Allatostatin-3 (AST-3), is a member of the Type A allatostatin (AST-A) family of neuropeptides.[1][2] Originally isolated from the brain of the cockroach Diploptera punctata, AST-3 is a potent inhibitor of juvenile hormone (JH) synthesis in many insect species.[2][3] Allatostatins are pleiotropic neuropeptides that, in addition to regulating JH synthesis, are involved in the modulation of gut motility, feeding behavior, and sleep.[1][4]

AST-3 exerts its biological effects through interaction with specific G-protein coupled receptors (GPCRs), namely the Allatostatin-A receptors (AlstR).[5][6] These receptors are homologous to mammalian somatostatin/galanin/opioid receptors.[5] The signaling cascade initiated by AST-3 binding to its receptor is primarily mediated through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, activation of AlstR can lead to the modulation of intracellular calcium concentrations.[6]

Due to its specific interaction with AlstR and its potent biological activity, AST-3 serves as an invaluable tool for researchers studying neuropeptide receptor pharmacology, insect physiology, and for the development of novel insect control agents. These application notes provide detailed protocols for the use of AST-3 in key experimental assays to characterize its interaction with neuropeptide receptors.

Applications

  • Pharmacological characterization of Allatostatin-A receptors: AST-3 can be used as a high-affinity ligand in radioligand binding assays to determine the binding properties of novel compounds targeting AlstR.

  • Functional analysis of receptor signaling: Its ability to modulate second messenger levels makes it an ideal tool for studying the signaling pathways downstream of AlstR activation using cAMP and calcium imaging assays.

  • In vitro studies of insect physiology: AST-3 is a potent inhibitor of juvenile hormone synthesis and can be used in in vitro bioassays to study the regulation of this critical developmental process.

  • Neuroscience research: The peptide has been utilized to investigate presynaptic inhibition in motor systems, highlighting its utility in studying neuronal communication.[8]

Quantitative Data Summary

The following table summarizes the quantitative data available for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin-3).

ParameterValueSpeciesReceptor/AssayReference
IC50 7 x 10-7 MDiploptera punctataInhibition of Juvenile Hormone Synthesis[2][3]
EC50 147 pMDrosophila melanogasterDrosophila Allatostatin Receptor (AlstR) expressed in Xenopus oocytes[5]

Note on Quantitative Data:

  • IC50 (Half maximal inhibitory concentration): Indicates the concentration of AST-3 required to inhibit the biological process (juvenile hormone synthesis) by 50%.

  • EC50 (Half maximal effective concentration): Represents the concentration of AST-3 that produces 50% of the maximal possible response (receptor activation).

Signaling Pathway

The binding of Allatostatin-3 to its G-protein coupled receptor (AlstR) primarily initiates a signaling cascade through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G-protein can also modulate the activity of other effectors, such as ion channels.

Allatostatin_Signaling cluster_membrane Cell Membrane AST3 Allatostatin-3 AlstR Allatostatin-A Receptor (GPCR) AST3->AlstR Binds G_protein Gαi/oβγ AlstR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of JH Synthesis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Allatostatin-A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Juvenile Hormone (JH) Synthesis Inhibition Assay

This protocol is designed to measure the inhibitory effect of AST-3 on juvenile hormone synthesis by the corpora allata (CA) of insects, adapted from methods described for Diploptera punctata.

Experimental Workflow:

JH_Assay_Workflow Dissect Dissect Corpora Allata (CA) from insects Incubate Incubate CA in medium with [3H]-methionine and AST-3 Dissect->Incubate Extract Extract JH with isooctane Incubate->Extract Separate Separate JH by HPLC Extract->Separate Quantify Quantify [3H]-JH by liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 Quantify->Analyze

Caption: Workflow for JH Synthesis Inhibition Assay.

Materials:

  • a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin-3)

  • L-[methyl-3H]-methionine

  • Insect tissue culture medium (e.g., TC-199)

  • Isooctane

  • HPLC system with a reverse-phase column

  • Liquid scintillation counter and cocktail

  • Corpora allata dissected from the insect species of interest

Procedure:

  • Peptide Preparation: Prepare a stock solution of AST-3 in an appropriate solvent (e.g., sterile water or buffer) and make serial dilutions to obtain a range of concentrations for the dose-response curve.

  • Corpora Allata Dissection: Dissect corpora allata from the chosen insect species in cold insect saline.

  • Incubation: Place individual pairs of corpora allata into wells of a 96-well plate containing 100 µL of tissue culture medium supplemented with L-[methyl-3H]-methionine. Add different concentrations of AST-3 to the wells. Include control wells with no peptide.

  • Incubation Conditions: Incubate the plates for 3 hours at the appropriate temperature for the insect species (e.g., 28°C).

  • Extraction: Stop the reaction and extract the newly synthesized radiolabeled juvenile hormone by adding 200 µL of isooctane to each well. Vortex vigorously and centrifuge to separate the phases.

  • Quantification: Transfer the isooctane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the amount of [3H]-JH using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of JH synthesis against the logarithm of the AST-3 concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the binding affinity of unlabeled AST-3 for the Allatostatin-A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow Prepare_Membranes Prepare cell membranes expressing AlstR Incubate Incubate membranes with radiolabeled ligand and varying concentrations of AST-3 Prepare_Membranes->Incubate Separate Separate bound from free ligand by vacuum filtration Incubate->Separate Wash Wash filters to remove non-specific binding Separate->Wash Quantify Quantify radioactivity on filters Wash->Quantify Analyze Analyze data to determine Ki Quantify->Analyze

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin-3)

  • Radiolabeled allatostatin analog (e.g., [125I]-labeled AST analog)

  • Cell membranes expressing the Allatostatin-A receptor

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Gamma counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a constant concentration of the radiolabeled ligand, and serial dilutions of unlabeled AST-3.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of AST-3. Plot the percentage of specific binding against the logarithm of the AST-3 concentration. Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Imaging Assay

This protocol outlines the use of AST-3 to study the mobilization of intracellular calcium in cells expressing the Allatostatin-A receptor.

Experimental Workflow:

Calcium_Assay_Workflow Culture_Cells Culture cells expressing AlstR on coverslips Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Culture_Cells->Load_Dye Acquire_Baseline Acquire baseline fluorescence Load_Dye->Acquire_Baseline Apply_AST3 Apply AST-3 and monitor fluorescence changes Acquire_Baseline->Apply_AST3 Analyze Analyze fluorescence data to determine changes in intracellular calcium Apply_AST3->Analyze

Caption: Workflow for Calcium Imaging Assay.

Materials:

  • a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin-3)

  • Cells expressing the Allatostatin-A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture: Plate cells expressing the Allatostatin-A receptor onto glass coverslips and grow to an appropriate confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in HBS. Pluronic F-127 can be included to aid in dye solubilization.

  • Washing: After the loading period, wash the cells with HBS to remove excess dye.

  • Imaging: Mount the coverslip on a fluorescence microscope. Acquire a stable baseline fluorescence signal.

  • Peptide Application: Perfuse the cells with a solution containing AST-3 at the desired concentration.

  • Data Acquisition: Continuously record the fluorescence intensity before, during, and after the application of AST-3. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths.

  • Data Analysis: Analyze the changes in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to determine the relative change in intracellular calcium concentration in response to AST-3.

cAMP Assay

This protocol is for measuring the effect of AST-3 on intracellular cAMP levels in cells expressing the Allatostatin-A receptor.

Experimental Workflow:

Caption: Workflow for cAMP Assay.

Materials:

  • a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin-3)

  • Cells expressing the Allatostatin-A receptor

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells expressing the Allatostatin-A receptor in a multi-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Stimulation: Treat the cells with a constant concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of varying concentrations of AST-3.

  • Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the AST-3 concentration. This will demonstrate the inhibitory effect of AST-3 on forskolin-stimulated cAMP production.

Concluding Remarks

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin-3) is a versatile and potent tool for the study of neuropeptide receptors, particularly the Allatostatin-A receptor family. The protocols provided here offer a framework for researchers to investigate the pharmacological and functional properties of this peptide and its cognate receptors. The quantitative data and signaling pathway information serve as a valuable reference for experimental design and data interpretation. As research into insect neuropeptide signaling continues, AST-3 will undoubtedly remain a key reagent for elucidating the complex roles of these signaling molecules in physiology and behavior.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and Related Substance P Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, framed within the context of its resemblance to C-terminal fragments of the neuropeptide Substance P (SP). Substance P is a member of the tachykinin peptide family and exerts its biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The C-terminal region of Substance P is crucial for its biological activity, making synthetic analogs valuable tools for investigating receptor-ligand interactions and developing novel therapeutic agents.

The C-terminal pentapeptide sequence of Substance P, Phe-Phe-Gly-Leu-Met-NH2, is considered the "message domain" responsible for its affinity to the NK1 receptor.[1] The peptide of interest, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, can be considered a synthetic analog of the C-terminal region of Substance P. SAR studies on such analogs are pivotal for understanding the contribution of individual amino acids to receptor binding and activation, ultimately guiding the design of more potent and selective agonists or antagonists.

Structure-Activity Relationship Data

The biological activity of C-terminal fragments of Substance P and their synthetic analogs is typically evaluated using in vitro smooth muscle contraction assays, such as the guinea pig ileum assay. The potency of these peptides is often expressed as the half-maximal effective concentration (EC50). The following table summarizes hypothetical, yet representative, quantitative data from SAR studies on a series of SP C-terminal analogs, illustrating the impact of amino acid substitutions on biological activity.

Peptide SequenceModification from SP C-terminus (Phe-Phe-Gly-Leu-Met-NH2)EC50 (nM)Relative Potency
Phe-Phe-Gly-Leu-Met-NH2 (SP C-terminal pentapeptide)-1.51.00
Phe-Ala -Gly-Leu-Met-NH2Phe -> Ala at position 81500.01
Phe-Phe-Ala -Leu-Met-NH2Gly -> Ala at position 9100.15
Phe-Phe-Gly-Ala -Met-NH2Leu -> Ala at position 10250.06
Phe-Phe-Gly-Leu-Nle -NH2Met -> Nle (Norleucine) at position 111.21.25
a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 N-terminal extension and internal substitutionsTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF, DCM, and methanol.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Gly, Phe, Ser, Tyr, Ser, Leu, Gly, Gly).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Guinea Pig Ileum Contraction Assay

This in vitro assay is a classic method for determining the biological activity of Substance P and its analogs on smooth muscle tissue.

Materials:

  • Male guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Organ bath with an isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

  • Peptide stock solutions of known concentrations

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a male guinea pig.

    • Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.

    • Cut the ileum into 2-3 cm segments and remove the mesenteric attachment.

  • Experimental Setup:

    • Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Dose-Response Curve Generation:

    • Add increasing concentrations of the peptide analog to the organ bath in a cumulative manner.

    • Allow the tissue to respond to each concentration until a stable contraction is observed (typically 2-3 minutes).

    • Record the contractile force generated at each concentration.

    • After the maximum response is achieved, wash the tissue with fresh Tyrode's solution until it returns to baseline tension.

  • Data Analysis:

    • Normalize the contractile response at each concentration to the maximum response obtained with a standard agonist (e.g., Substance P or carbachol).

    • Plot the normalized response against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value and the maximum effect (Emax).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and related peptides.

G cluster_membrane Cell Membrane cluster_gprotein G-protein receptor NK1 Receptor (GPCR) Gq_alpha Gαq receptor->Gq_alpha Activation plc Phospholipase C (PLC) Gq_alpha->plc Activates G_beta_gamma Gβγ ligand Peptide Ligand (e.g., a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) ligand->receptor Binding pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Release ca2->pkc Co-activates response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response Directly mediates pkc->response Phosphorylation cascade

Caption: NK1 Receptor Signaling Pathway.

G cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis & SAR spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization stock Prepare Peptide Stock Solutions characterization->stock bioassay In Vitro Bioassay (e.g., Guinea Pig Ileum) stock->bioassay data_collection Generate Dose-Response Curves bioassay->data_collection analysis Calculate EC50 & Emax data_collection->analysis sar Structure-Activity Relationship Analysis analysis->sar optimization Design Next Generation of Analogs sar->optimization optimization->spps Iterative Cycle

Caption: Experimental Workflow for SAR Studies.

References

Application Notes and Protocols: Design, Synthesis, and Evaluation of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the methodologies involved in the design, synthesis, and biological evaluation of analogs of the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. While specific biological data for this peptide and its analogs are not extensively available in public literature, this guide furnishes detailed protocols and conceptual frameworks applicable to the study of this and other novel peptide entities. The protocols outlined below are based on established and widely used techniques in peptide chemistry and biology.

I. Analog Design Strategy

The primary goal of analog design is to systematically modify the parent peptide structure to explore and optimize its biological activity, stability, and pharmacokinetic properties. Key strategies include:

  • Alanine Scanning: Each amino acid residue is systematically replaced with Alanine to identify residues critical for biological activity.

  • Positional Scanning: Each position in the peptide sequence is substituted with a variety of natural and unnatural amino acids to probe for modifications that enhance activity or stability.

  • Truncation Analysis: Analogs with N-terminal or C-terminal truncations are synthesized to determine the minimal sequence required for activity.

  • Incorporation of Non-standard Amino Acids: Introduction of D-amino acids, N-methylated amino acids, or other peptidomimetics can enhance stability against enzymatic degradation.

  • Cyclization: Cyclization of the peptide backbone or through side-chain linkages can improve conformational stability and receptor binding affinity.

A logical workflow for analog design is depicted below.

A Parent Peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 B Define Objectives (e.g., Increase Potency, Stability) A->B C Select Design Strategy (e.g., Alanine Scan, Positional Scan) B->C D Generate Virtual Library of Analogs C->D E Prioritize Analogs for Synthesis (Based on in silico predictions, feasibility) D->E F Synthesize and Purify Analogs E->F G Biological Evaluation F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->C Iterative Design Cycles A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) B->C D Wash with DMF C->D E Repeat Steps B-D for each Amino Acid D->E n-1 cycles F Final Fmoc Deprotection E->F G Cleavage from Resin (TFA Cocktail) F->G H Precipitation in Cold Ether G->H I Crude Peptide H->I Peptide Peptide Analog Receptor GPCR Peptide->Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Application Notes and Protocols for High-Throughput Screening using a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin III)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 has been identified as Allatostatin III (AST-III), a neuropeptide found in insects. Allatostatins are known to play crucial roles in regulating various physiological processes, including juvenile hormone synthesis, feeding behavior, and gut motility.[1][2][3] These effects are mediated through their interaction with specific Allatostatin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][4]

Given the importance of Allatostatins in insect biology, their receptors are attractive targets for the development of novel insecticides. High-throughput screening (HTS) assays are essential for identifying compounds that can modulate the activity of these receptors. This document provides detailed application notes and protocols for utilizing a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in a cell-based HTS assay to discover novel modulators of the Allatostatin III receptor.

The proposed assay is a calcium mobilization assay, a widely used method for monitoring the activation of GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium concentration.[5][6][7]

Principle of the Assay

The HTS assay is designed to identify compounds that either mimic (agonists) or block (antagonists) the action of Allatostatin III at its receptor. The assay utilizes a recombinant cell line stably expressing the Allatostatin III receptor. Upon binding of an agonist, such as a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade that results in the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels.[7] This change in intracellular calcium concentration is detected using a calcium-sensitive fluorescent dye. In an antagonist screening mode, the ability of a test compound to block the calcium influx induced by a known concentration of Allatostatin III is measured.

Signaling Pathway

Allatostatin_Signaling AST Allatostatin III (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) AST_R AST_R AST->AST_R Binds Gq Gq AST_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_ER Ca_ER IP3->Ca_ER Binds to IP3R Ca_cyto Ca_cyto Ca_ER->Ca_cyto Release Response Response Ca_cyto->Response Triggers

Data Presentation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. The quality of the assay is typically assessed using the Z'-factor.

CompoundAssay ModeParameterValue (nM)Z'-Factor
a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2AgonistEC505.50.78
Reference AgonistAgonistEC502.10.82
Test Compound 1AgonistEC5015.2N/A
Test Compound 2AgonistEC50>10,000N/A
Reference AntagonistAntagonistIC5025.80.75
Test Compound 3AntagonistIC50150.4N/A
Test Compound 4AntagonistIC50>10,000N/A

Experimental Protocols

Materials and Reagents
  • Cell Line: A mammalian cell line (e.g., CHO-K1, HEK293) stably expressing the insect Allatostatin III receptor and a promiscuous G-protein (e.g., Gα16) to ensure robust coupling to the calcium signaling pathway.[8]

  • Peptide: a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Allatostatin III), synthesized to >95% purity.

  • Assay Plates: Black, clear-bottom 384-well microplates suitable for fluorescence measurements.

  • Calcium Indicator Dye: A fluorescent calcium indicator dye kit (e.g., Fluo-4 AM, Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Compound Plates: Microplates containing test compounds and control compounds at various concentrations.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[6]

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing Allatostatin Receptor Plate_Cells 2. Plate cells in 384-well plates Cell_Culture->Plate_Cells Incubate_1 3. Incubate overnight Plate_Cells->Incubate_1 Load_Dye 4. Load cells with calcium indicator dye Incubate_1->Load_Dye Incubate_2 5. Incubate for 1 hour Load_Dye->Incubate_2 Add_Compounds 6. Add test compounds (for antagonist screen) Incubate_2->Add_Compounds Incubate_3 7. Incubate for 15-30 min Add_Compounds->Incubate_3 Add_Agonist 8. Add Allatostatin III (agonist) Incubate_3->Add_Agonist Measure_Fluorescence 9. Measure fluorescence (kinetic read) Add_Agonist->Measure_Fluorescence Calculate_Response 10. Calculate fluorescence response Measure_Fluorescence->Calculate_Response Generate_Curves 11. Generate dose-response curves Calculate_Response->Generate_Curves Determine_Parameters 12. Determine EC50/IC50 and Z'-factor Generate_Curves->Determine_Parameters Identify_Hits 13. Identify hit compounds Determine_Parameters->Identify_Hits

Detailed Protocol for Calcium Mobilization Assay

Cell Plating:

  • Harvest cultured cells expressing the Allatostatin III receptor using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in culture medium and adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Dye Loading:

  • Prepare the calcium indicator dye solution according to the manufacturer's instructions in the assay buffer.

  • Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

Agonist Screening:

  • Prepare serial dilutions of the test compounds and a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (as a positive control) in assay buffer in a separate compound plate.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • Initiate the kinetic read, measuring baseline fluorescence for a short period (e.g., 10-20 seconds).

  • The instrument will then automatically add a specified volume (e.g., 10 µL) of the compounds from the compound plate to the cell plate.

  • Continue the kinetic read for a defined period (e.g., 2-3 minutes) to capture the calcium flux.

Antagonist Screening:

  • Prepare serial dilutions of the test compounds in assay buffer in a compound plate.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • Add a specified volume (e.g., 5 µL) of the test compounds to the cell plate and incubate for 15-30 minutes at room temperature.

  • Prepare a solution of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response).

  • Initiate the kinetic read, and after a short baseline measurement, the instrument will add a specified volume (e.g., 5 µL) of the Allatostatin III solution to all wells.

  • Continue the kinetic read for 2-3 minutes.

Data Analysis:

  • The fluorescence response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

  • For agonist screening, plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

  • For antagonist screening, plot the percentage of inhibition (relative to the response with Allatostatin III alone) against the logarithm of the compound concentration to determine the IC50.

  • Calculate the Z'-factor to assess the quality and robustness of the assay using the following formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, as the natural ligand Allatostatin III, is a critical tool for developing and validating high-throughput screening assays for its corresponding receptor. The detailed protocols and application notes provided here offer a robust framework for researchers to identify and characterize novel modulators of the Allatostatin signaling pathway, which holds significant potential for the development of new and specific insect control agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ and similar peptides.

Q1: Low overall yield of the target peptide is observed after cleavage and purification. What are the potential causes and solutions?

A1: Low overall yield can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Recommended Action Relevant Amino Acids in Sequence
Incomplete Deprotection/Coupling Monitor each deprotection and coupling step using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).[1] If a positive result is obtained after coupling, perform a second coupling (double coupling).[2]All
Peptide Aggregation The sequence contains hydrophobic residues (Leu, Tyr, Phe) which can lead to aggregation.[3][4][5] To mitigate this, consider using a higher swelling resin, special solvent mixtures ("magic mixtures"), or elevated temperatures (microwave-assisted synthesis).[4] Backbone protection strategies, such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on a glycine residue, can also disrupt aggregation.[3][6]Gly, Leu, Tyr, Phe
Steric Hindrance Bulky amino acids can hinder coupling efficiency.[2][7] Using more potent coupling reagents like HATU or HCTU can improve reaction kinetics.[8] Increasing the concentration of the amino acid and coupling reagent can also be beneficial.[2]Tyr, Phe
Side Reactions Several side reactions can reduce the yield of the desired product.[3][9][10] These include diketopiperazine formation and aspartimide formation (though no Asp is in this sequence). Careful selection of protecting groups and reaction conditions is crucial.Gly, Ser
Issues During Cleavage Inefficient cleavage from the resin or side reactions during cleavage can lead to significant product loss.[3][11] Ensure the correct cleavage cocktail is used for the chosen resin and protecting groups. For peptides containing sensitive residues, the addition of scavengers is critical.[10]All

Q2: During the synthesis, the resin beads are clumping together, and the solvent is not draining easily. What is happening and how can I fix it?

A2: This phenomenon is a strong indicator of on-resin peptide aggregation.[3][12] The growing peptide chains are interacting with each other, leading to a collapsed resin bed and poor solvation, which in turn causes incomplete reactions.[4]

Troubleshooting Peptide Aggregation

Strategy Description
Change Solvent Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[13] Adding chaotropic salts like LiCl to the reaction mixture can also help disrupt secondary structures.[3]
Elevate Temperature Performing the coupling and deprotection steps at a higher temperature (e.g., using a microwave peptide synthesizer) can provide enough energy to overcome aggregation and improve reaction rates.[4][14]
Incorporate Backbone Protection The use of pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can disrupt the hydrogen bonding network that leads to aggregation.[3][6] For the target sequence, inserting an (Hmb)Gly could be beneficial.[6]
Use a High-Swelling Resin Resins with polyethylene glycol (PEG) linkers, such as TentaGel or ChemMatrix, provide a more "solution-like" environment for the growing peptide chain, which can reduce aggregation.[3]

Frequently Asked Questions (FAQs)

Q1: Which solid-phase peptide synthesis (SPPS) strategy is recommended for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂?

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used and recommended method for this type of peptide.[9][10] It utilizes a base-labile Nα-Fmoc protecting group, which is removed by piperidine in DMF, and acid-labile side-chain protecting groups (like tBu for Ser and Tyr), which are removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[10]

Q2: What are the most critical steps to monitor during the synthesis?

The deprotection of the Fmoc group and the subsequent amino acid coupling are the most critical repetitive steps. Incomplete reactions at any stage will lead to the formation of deletion sequences, which can be difficult to separate from the final product.[7] It is highly recommended to perform a qualitative test, such as the Kaiser test, after each coupling step to ensure the reaction has gone to completion.[1]

Q3: What type of resin should I use for synthesizing a peptide amide?

For the synthesis of a C-terminal amide peptide, a resin such as Rink Amide or PAL (Peptide Amide Linker) is appropriate.[15] These resins are designed to release the peptide as a C-terminal amide upon cleavage with a strong acid like TFA.

Q4: How can I minimize the risk of racemization during coupling?

Racemization can be a concern, especially for certain amino acids. To minimize this side reaction, it is advisable to use coupling reagents that form active esters, such as HBTU, HATU, or HCTU, in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][10] These additives are known to suppress racemization.

Q5: What is the recommended procedure for cleaving the peptide from the resin and removing the side-chain protecting groups?

A standard cleavage cocktail for the Fmoc/tBu strategy is a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[16] TFA cleaves the peptide from the resin and removes the side-chain protecting groups. Water and TIS act as scavengers to trap the reactive carbocations generated during the deprotection of residues like Tyr, preventing side reactions.[10] The cleavage is typically carried out for 2-3 hours at room temperature.

Q6: What is the best method for purifying the crude peptide?

The most effective method for purifying the crude peptide is reverse-phase high-performance liquid chromatography (RP-HPLC).[8][17][18] A C18 column is commonly used for peptides of this size.[18] The peptide is typically eluted using a gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%) to improve peak shape.[18]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a-Gly-Gly-Ser(tBu)-Leu-Tyr(tBu)-Ser(tBu)-Phe-Gly-Leu-NH₂ on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HCTU (3 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid (Gly), perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and finally methanol, then dry under vacuum.

Protocol 2: Peptide Cleavage and Precipitation
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Resin Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[18]

  • Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.[18]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Precipitation cluster_Purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Kaiser 4. Kaiser Test Wash1->Kaiser Kaiser->Coupling Positive (Recouple) Repeat 5. Repeat for all AAs Kaiser->Repeat Negative Cleavage 6. Cleavage from Resin Repeat->Cleavage Precipitation 7. Precipitation in Ether Wash_Dry 8. Wash & Dry HPLC 9. RP-HPLC Purification Wash_Dry->HPLC Analysis 10. Mass Spec Analysis HPLC->Analysis

Caption: Workflow for the synthesis of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂.

Troubleshooting_Low_Yield cluster_synthesis Synthesis Issues cluster_postsynthesis Post-Synthesis Issues Start Low Peptide Yield Aggregation Peptide Aggregation? Start->Aggregation Incomplete_Rxn Incomplete Reactions? Start->Incomplete_Rxn Side_Rxn Side Reactions? Start->Side_Rxn Cleavage_Issue Cleavage Problem? Start->Cleavage_Issue Purification_Loss Purification Loss? Start->Purification_Loss Sol2 Change Solvent (NMP) Elevate Temperature Use Backbone Protection Aggregation->Sol2 Yes Sol1 Use Kaiser Test Double Couple Use Stronger Reagents Incomplete_Rxn->Sol1 Yes Sol3 Optimize Coupling Additives (HOBt/HOAt) Check Protecting Groups Side_Rxn->Sol3 Yes Sol4 Optimize Cleavage Cocktail (Use Scavengers) Cleavage_Issue->Sol4 Yes Sol5 Optimize HPLC Gradient Check Peptide Solubility Purification_Loss->Sol5 Yes

Caption: Troubleshooting logic for low peptide synthesis yield.

References

Technical Support Center: Purification of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Problem 1: Poor or No Dissolution of the Lyophilized Peptide

Question: I am having difficulty dissolving the crude, lyophilized a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 powder. What is causing this and how can I resolve it?

Answer:

Poor solubility is a common challenge for peptides with a high content of hydrophobic amino acids like Leucine, Tyrosine, and Phenylalanine, all of which are present in your peptide's sequence.[1][2] This inherent hydrophobicity can lead to difficulties in dissolving the peptide in purely aqueous solutions.[3]

Solutions:

  • Initial Solvent Choice: Instead of water or aqueous buffers, begin by attempting to dissolve the peptide in a small amount of an organic solvent.[3][4]

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Acetonitrile (ACN)

      • Isopropanol or Ethanol

  • Stepwise Dilution: Once the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to the desired final concentration.[5] Be aware that some peptides may precipitate out of solution if the final concentration of the organic solvent is too low.[5]

  • Sonication: To aid dissolution, you can sonicate the sample in a water bath for several minutes.[6] Avoid excessive heating, as this can promote aggregation.[6]

Problem 2: Peptide Precipitation During RP-HPLC Sample Injection

Question: My peptide solution appears clear, but I am seeing a pressure increase in my HPLC system after injection, suggesting the peptide is precipitating on the column. How can I prevent this?

Answer:

This issue, known as "on-column precipitation," can occur when the peptide, dissolved in a high percentage of organic solvent, comes into contact with the more aqueous mobile phase at the beginning of the gradient. The sudden change in solvent polarity can cause the hydrophobic peptide to crash out of solution.

Solutions:

  • Adjust Initial Mobile Phase Composition: Ensure the initial percentage of your organic mobile phase (Solvent B, typically Acetonitrile with 0.1% TFA) is high enough to maintain the solubility of your peptide upon injection. You may need to start your gradient at a higher initial %B.

  • Sample Dilution: If possible, dilute your sample in the initial mobile phase conditions of your HPLC gradient before injection.

  • Lower Sample Concentration: High peptide concentrations can increase the likelihood of aggregation and precipitation.[7] Try injecting a more dilute sample.

Problem 3: Broad or Tailing Peaks During RP-HPLC

Question: The peak for my target peptide is broad and shows significant tailing during RP-HPLC analysis. What could be the cause and how can I improve the peak shape?

Answer:

Broad or tailing peaks can be indicative of several issues, including secondary interactions with the stationary phase, on-column aggregation, or poor mass transfer.

Solutions:

  • Optimize Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): The use of 0.1% TFA in your mobile phases is standard for peptide purification as it acts as an ion-pairing agent, masking silanol interactions and protonating carboxyl groups, which helps to reduce peak tailing.[8][9]

    • Alternative Ion-Pairing Agents: If TFA does not resolve the issue, you could consider other ion-pairing agents, though this is less common for standard peptide purifications.

  • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer.

  • Evaluate Column Chemistry: If peak tailing persists, it might be due to strong interactions between your peptide and the stationary phase. Trying a column with a different C18 chemistry or a different pore size might be beneficial.[8]

Problem 4: Peptide Aggregation Leading to Low Yield

Question: I suspect my peptide is aggregating, leading to low recovery after purification. How can I confirm and mitigate this?

Answer:

Peptide aggregation is a significant challenge, especially for hydrophobic sequences, and can result in product loss during purification.[1][10] Factors like high concentration, pH close to the isoelectric point (pI), and certain buffer conditions can promote aggregation.[10][11]

Solutions:

  • Work at Low Concentrations: Keep the peptide concentration as low as practically possible throughout the purification process.[7]

  • pH Adjustment: Since the solubility of a peptide is often lowest at its isoelectric point (pI), adjusting the pH of your solutions can help.[1] For this peptide, which has a likely neutral to slightly basic pI, maintaining an acidic pH (e.g., using 0.1% TFA in your mobile phases) is generally beneficial.

  • Use of Denaturants or Organic Solvents: In severe cases of aggregation, the addition of a denaturing agent like guanidinium hydrochloride (GdnHCl) or urea to the sample preparation can be considered, though their compatibility with RP-HPLC must be carefully evaluated.[6] A higher percentage of organic solvent in the initial purification steps can also help disrupt aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve my crude a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

Due to the hydrophobic nature of this peptide, it is recommended to first dissolve it in a small amount of an organic solvent like DMSO or DMF before diluting with your aqueous buffer for RP-HPLC.[3][4]

Q2: What type of HPLC column is most suitable for purifying this peptide?

A C18 reversed-phase column is the standard and most appropriate choice for this hydrophobic peptide.[12] Look for columns with a pore size of 100 Å to 300 Å. For analytical method development, a column with smaller particles (e.g., <5 µm) will provide higher resolution, which can then be scaled up to a preparative column with larger particles for purification.[8]

Q3: What mobile phases should I use for the RP-HPLC purification?

A standard mobile phase system for peptide purification is:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[12]

A gradient from a low percentage of B to a high percentage of B is used to elute the peptide.

Q4: How can I determine the purity of my final peptide product?

Peptide purity is typically assessed by analytical RP-HPLC with UV detection at 210-220 nm, which corresponds to the absorbance of the peptide bond.[13] The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Q5: My experiments are sensitive to TFA. How can I remove it after purification?

If residual TFA from the purification process is a concern for your downstream applications, you can perform a salt exchange. This typically involves re-dissolving the lyophilized peptide in a solution containing the desired counter-ion (e.g., acetate or hydrochloride) and re-lyophilizing. Note that this process can lead to some peptide loss.[3]

Data Presentation

Table 1: Physicochemical Properties of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2
PropertyValueNotes
Amino Acid Sequence Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2C-terminally amidated.
Molecular Weight ~953.1 g/mol Calculated based on amino acid composition.
Hydrophobic Residues Leucine (2), Tyrosine (1), Phenylalanine (1)Constitutes a significant portion of the peptide, leading to hydrophobic character.[2]
Polar/Charged Residues Serine (2), Tyrosine (1)Serine is polar uncharged. Tyrosine is polar and can be charged at high pH.[2]
Predicted Solubility Low in aqueous solutionsHigh hydrophobicity suggests poor water solubility.[1][3]
Predicted Aggregation Prone to aggregationThe presence of multiple hydrophobic and aromatic residues increases the risk of aggregation.[1][10]
Table 2: Example RP-HPLC Purification Data for a Hydrophobic Peptide

This table illustrates how adjusting purification parameters can impact the final purity and yield of a hydrophobic peptide similar to a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Condition Initial %B (ACN) Gradient Slope (%B/min) Column Temp (°C) Purity (%) Yield (%)
1 522585.245
2 2022592.540
3 2012596.835
4 2014097.138

Data is representative and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolution Dissolve Crude Peptide in Organic Solvent (e.g., DMSO) dilution Dilute with Initial Mobile Phase A dissolution->dilution filtration Filter Sample (0.22 µm) dilution->filtration injection Inject Sample onto C18 Column filtration->injection gradient Elute with ACN Gradient (0.1% TFA) injection->gradient detection UV Detection (210-220 nm) gradient->detection fractionation Collect Fractions detection->fractionation analysis Analyze Fractions by Analytical HPLC fractionation->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize to Obtain Pure Peptide Powder pooling->lyophilization

Caption: A typical RP-HPLC purification workflow for a synthetic peptide.

Troubleshooting Logic

troubleshooting_logic cluster_issues Observed Issues cluster_solutions Potential Solutions start Purification Problem poor_solubility Poor Solubility start->poor_solubility broad_peaks Broad/Tailing Peaks start->broad_peaks low_yield Low Yield / Aggregation start->low_yield sol_organic Use Organic Solvent (DMSO, DMF) poor_solubility->sol_organic Primary Cause: Hydrophobicity sol_sonicate Sonication poor_solubility->sol_sonicate sol_temp Increase Column Temp broad_peaks->sol_temp sol_tfa Ensure 0.1% TFA in Mobile Phase broad_peaks->sol_tfa Cause: Secondary Interactions sol_gradient Optimize Gradient broad_peaks->sol_gradient sol_low_conc Lower Peptide Conc. low_yield->sol_low_conc Primary Cause: Aggregation sol_ph Adjust pH low_yield->sol_ph low_yield->sol_gradient

Caption: Troubleshooting common peptide purification problems.

References

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 solubility issues and buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

A1: The properties of the peptide are determined by its amino acid sequence and modifications. Based on its composition, the peptide is classified as neutral and hydrophobic. A summary of its properties is presented below.

Table 1: Physicochemical Properties of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

PropertyValue/DescriptionRationale
Sequence Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH29 amino acid residues.
Molecular Weight ~899 g/mol [1]Sum of the molecular weights of the amino acid residues.
Classification Neutral, HydrophobicThe peptide has a high content of hydrophobic (Leu, Phe, Gly) and polar, uncharged (Ser, Tyr) amino acids.[2][3][4] The C-terminus is amidated, removing the negative charge of a carboxyl group.[5]
Net Charge at pH 7 0 to +1The peptide lacks acidic or basic side chains. The N-terminal amine may carry a positive charge, but the overall character is dominated by hydrophobicity.[5][6][7]
Predicted Solubility Poor in aqueous solutions; Soluble in organic solvents.The high proportion of hydrophobic residues (over 50%) suggests low solubility in water or neutral buffers like PBS.[8][9][10]

Q2: What is the recommended initial solvent for dissolving a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

A2: Due to its hydrophobic nature, the recommended approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent.[4][11][12] Good initial choices include Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[8][11] Subsequently, this stock solution can be slowly diluted with your aqueous buffer of choice to the final desired concentration.[2] Always test solubility with a small amount of the peptide first.[5][7][10][11]

Q3: How does pH affect the solubility of this peptide?

A3: For peptides, solubility is typically lowest at their isoelectric point (pI), the pH at which the net charge is zero.[3][13] Since a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a neutral peptide, altering the pH may have a less dramatic effect compared to acidic or basic peptides. However, moving the pH further away from the pI can increase solubility.[3][8] For this peptide, trying a slightly acidic buffer (e.g., containing 10% acetic acid) might improve solubility by ensuring the N-terminal amine is protonated, but the primary challenge remains its hydrophobicity.[6][12]

Q4: What are the signs of peptide aggregation, and how can it be prevented?

A4: Signs of aggregation include a cloudy or hazy appearance in the solution, visible particulates, or gel formation, even after sonication. Aggregation is common with hydrophobic peptides and is driven by intermolecular interactions.[3][14] To prevent or reverse aggregation, you can use chaotropic agents like 6 M guanidine hydrochloride or 8 M urea in your initial solubilization step, followed by dilution.[6][11] Sonication can also help break up aggregates.[2][10]

Q5: How should I properly store the lyophilized peptide and its stock solution?

A5: Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted into a stock solution, it is best to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide.[15][16] Store these aliquots at -80°C. If your stock solution is in DMSO, be aware that it will freeze at a higher temperature than aqueous solutions.

Troubleshooting Guides

Guide 1: Peptide is Insoluble in Aqueous Buffers

If you observe that a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 does not dissolve in aqueous buffers like water, PBS, or Tris, follow this troubleshooting workflow.

G start Start: Peptide Insoluble in Aqueous Buffer step1 Is the solution cloudy or are particulates visible? start->step1 step2 Briefly sonicate the solution (e.g., 3x 10 seconds). step1->step2 Yes step5 Peptide is likely insoluble in this buffer. Use organic solvent method. step1->step5 No, clear but powder remains step3 Did the peptide dissolve? step2->step3 step4 Proceed with experiment. Store solution appropriately. step3->step4 Yes step3->step5 No step6 Follow Protocol 2: Reconstitution using an Organic Co-Solvent. step5->step6

Figure 1. Logical workflow for troubleshooting peptide insolubility.
Guide 2: Peptide Precipitates After Dilution from Stock

This common issue occurs when a peptide, stable in a high concentration of organic solvent, crashes out of solution when diluted into an aqueous buffer.

  • Cause: The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic peptide in the aqueous environment.

  • Solution 1: Slower Dilution: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring vigorously. This prevents localized high concentrations of the peptide from forming and aggregating.

  • Solution 2: Increase Final Organic Solvent Concentration: If your experiment allows, increase the percentage of the organic solvent in the final solution. Many cell-based assays can tolerate up to 1% DMSO, but this must be empirically determined.[2]

  • Solution 3: Use a Different Co-Solvent: If DMSO is problematic, consider alternatives like DMF, acetonitrile, or isopropanol.[8][11]

Experimental Protocols

Protocol 1: General Peptide Solubility Test

This protocol should be performed before dissolving the entire batch of peptide to find the most suitable solvent system.

  • Aliquot a Small Amount: Weigh out a very small, known amount of the lyophilized peptide (e.g., 0.1 mg). It is crucial not to use your entire sample for this test.[5]

  • Initial Solvent (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe for solubility.

  • Acidic/Basic Buffers: If insoluble in water, test solubility in a small volume of 0.1 M acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides). For this neutral peptide, this step may be less effective but can be attempted.

  • Organic Solvents: If still insoluble, test solubility in a minimal volume of 100% DMSO or DMF. The peptide should dissolve readily.

  • Aqueous Dilution: Once dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing to determine the maximum concentration achievable without precipitation.

  • Record Results: Document the solvent system that provides a clear, particulate-free solution at your desired working concentration.

Protocol 2: Recommended Reconstitution of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

This workflow outlines the recommended procedure for solubilizing this hydrophobic peptide for use in typical biological assays.

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Dilution cluster_3 Final Steps P1 Allow lyophilized peptide to reach room temperature. P2 Centrifuge vial briefly to pellet all powder. S1 Add minimal 100% DMSO (e.g., 20-50 µL) to pellet. P2->S1 S2 Vortex until a clear stock solution forms. S1->S2 S3 If needed, sonicate briefly in a water bath. S2->S3 if needed D1 Add stock solution dropwise to chilled aqueous buffer while vortexing. S3->D1 D2 Ensure final DMSO concentration is compatible with your assay (e.g., <1%). D1->D2 F1 Centrifuge final solution to pellet any micro-aggregates. D2->F1 F2 Use supernatant for experiment. Aliquot and store remainder at -80°C. F1->F2

Figure 2. Experimental workflow for peptide reconstitution.

References

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the peptide Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ . This peptide is scientifically identified as Type A Allatostatin III (AST-III) , a neuropeptide found in insects, notably cockroaches, where it plays a crucial role in inhibiting the synthesis of juvenile hormone.[1]

This document is structured in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Peptide Identification and Handling

Q1.1: What is the peptide with the sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂?

The correct sequence is H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ (CAS Number: 123209-96-1).[2][3] The "a-" prefix is likely a typographical error. This nonapeptide is known as this compound (AST-III), a neuropeptide that inhibits the production of juvenile hormone in several insect species, making it a subject of interest in pesticide research.[1]

Q1.2: What are the basic physicochemical properties of this peptide?

PropertyValueReference
Sequence Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂[2]
Molecular Formula C₄₂H₆₂N₁₀O₁₂[2]
Molecular Weight 899.01 g/mol [2]
CAS Number 123209-96-1[2]

Q1.3: How should I properly store this peptide to ensure its stability?

For maximum stability, the peptide should be stored in its lyophilized (powder) form at -20°C or -80°C.[4] Once reconstituted in a solution, its stability decreases significantly. It is highly recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Store peptide solutions frozen unless they are for immediate use.

Stability and Degradation Pathways

Q2.1: What are the primary ways this peptide can degrade in solution?

Peptide degradation occurs through two main routes: chemical and physical instability.

  • Chemical Instability involves the breaking or forming of covalent bonds. For this specific peptide, the primary concerns are:

    • Hydrolysis: Cleavage of peptide bonds, particularly at susceptible sites. While uncatalyzed hydrolysis is very slow (half-lives of years at neutral pH), it is accelerated by acidic or basic conditions.[5]

    • Oxidation: The Tyrosine (Tyr) residue is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light.[2][4] This can lead to hydroxylation of the aromatic ring and subsequent degradation.

    • Deamidation: While this peptide does not contain the most susceptible Asn-Gly sequence, deamidation can still occur at the C-terminal amide under certain conditions, converting it to a carboxylic acid.

    • β-Elimination: Serine (Ser) residues can undergo β-elimination, especially under alkaline conditions, which can lead to peptide backbone cleavage.

  • Physical Instability involves changes in the peptide's higher-order structure without breaking covalent bonds. This primarily includes:

    • Aggregation: Peptide molecules can stick together to form soluble or insoluble aggregates, which are biologically inactive.

    • Adsorption: The peptide can adsorb to the surfaces of storage containers (e.g., glass or plastic), reducing the effective concentration in the solution.

Below is a diagram illustrating the major chemical degradation pathways.

cluster_hydrolysis Hydrolysis (H₂O, pH extremes) cluster_oxidation Oxidation (O₂, Metal Ions) cluster_elimination β-Elimination (Alkaline pH) Peptide Intact Peptide (Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂) Hydrolysis Peptide Bond Cleavage Peptide->Hydrolysis Oxidation Tyr Residue Oxidation Peptide->Oxidation Elimination Ser Residue Elimination Peptide->Elimination Fragments Smaller Peptide Fragments + Amino Acids Hydrolysis->Fragments OxidizedProduct Hydroxylated Tyr (e.g., DOPA) Oxidation->OxidizedProduct ElimProduct Backbone Cleavage Elimination->ElimProduct

Fig 1. Key chemical degradation pathways for Allatostatin III.

Q2.2: How fast does this peptide degrade in a biological matrix (e.g., insect hemolymph)?

Studies on Allatostatin peptides show very rapid degradation in biological fluids due to enzymatic activity from peptidases. While data for this exact sequence is limited, a closely related Allatostatin (DRLYSFGL-NH₂) from the cockroach Blattella germanica was found to have a half-life of only 3 to 6 minutes when studied in vivo.[6][7] This rapid inactivation explains why high concentrations are often needed for in vivo biological effect studies.

Biological MatrixPeptide FamilyHalf-Life (t½)Primary DegradationReference
Cockroach Hemolymph (in vivo)Allatostatin (Type A)3 - 6 minEnzymatic Cleavage[6][7]
Moth Foregut Extract (in vitro)Allatostatin (Manse-AS)~ 5 minCleavage at Arginine residues[4]
Cockroach Hemolymph (in vitro)Allatostatin (Dip-AST 7/9)> 30 min (for initial cleavage)Endopeptidase activity[8]

Note: Degradation rates can vary significantly based on the specific peptide sequence, enzyme concentrations in the matrix, and experimental conditions.

Q2.3: Which amino acid residues in this peptide are most susceptible to chemical degradation?

  • Tyrosine (Tyr): The phenol side chain is prone to oxidation, forming products like dihydroxyphenylalanine (DOPA).[6] This is a primary concern during storage and handling in solutions exposed to air.

  • Serine (Ser): The hydroxyl group can participate in reactions, particularly β-elimination under basic conditions, which can lead to chain cleavage. It can also form cyclic intermediates that cleave the peptide chain.[4]

  • Phenylalanine (Phe): Generally stable, but the peptide bonds adjacent to it can be sites of hydrolysis under harsh acidic or basic conditions.

  • Gly-Gly N-terminus: The N-terminal Gly-Gly sequence can be susceptible to diketopiperazine formation, though this is less common than issues with other residues like N-terminal Gln.

Biological Activity

Q3.1: What is the biological function of this peptide?

As this compound, this peptide is a pleiotropic neuropeptide, meaning it has multiple functions.[5] Its primary and most studied role is the inhibition of juvenile hormone (JH) synthesis by the corpora allata, an endocrine gland in insects.[9] By controlling JH levels, it influences development, metamorphosis, and reproduction. This inhibitory action is rapid and reversible, consistent with its short biological half-life.[10]

Below is a simplified diagram of its signaling pathway.

AST Allatostatin III (Peptide Ligand) Receptor Allatostatin Receptor (GPCR) AST->Receptor Binds to G_Protein G-Protein Activation (Gi/o) Receptor->G_Protein AC Adenylate Cyclase (Inhibited) G_Protein->AC Inhibits cAMP ↓ Intracellular cAMP AC->cAMP Reduces PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Reduces JH_Synth Juvenile Hormone (JH) Synthesis Pathway PKA->JH_Synth Less Phosphorylation of Downstream Targets JH_Release JH Synthesis & Release INHIBITED JH_Synth->JH_Release cluster_stress Forced Degradation Conditions start Start: Lyophilized Peptide prep Prepare Stock Solution (~1 mg/mL in Buffer) start->prep acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 25°C) prep->base oxid Oxidative (3% H₂O₂, 25°C) prep->oxid thermal Thermal (80°C) prep->thermal control Control (No Stress) prep->control sampling Take Aliquots at Multiple Time Points acid->sampling base->sampling oxid->sampling thermal->sampling control->sampling analysis Analyze by RP-HPLC / LC-MS sampling->analysis report Identify Degradants & Quantify Stability analysis->report

References

Technical Support Center: Optimizing Bioassay Sensitivity for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The focus is on optimizing bioassay sensitivity to achieve reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during bioassays with the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, which will be referred to as Peptide A for brevity.

Issue Potential Cause Recommended Solution
Low or No Signal Poor Peptide Solubility: Peptide A may not be fully dissolved in the assay buffer, leading to a lower effective concentration.- First, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of a polar organic solvent like DMSO or DMF can be used initially, followed by dilution in the assay buffer. - Sonication can also aid in dissolving the peptide.
Peptide Degradation: Improper storage or handling can lead to the degradation of Peptide A.[1]- Store the lyophilized peptide at -20°C or lower, protected from light.[1] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] - Use freshly prepared solutions for each experiment.
Suboptimal Reagent Concentrations: The concentrations of antibodies, enzyme conjugates, or other detection reagents may not be optimal.[2]- Perform a checkerboard titration to determine the optimal concentrations for capture and detection antibodies (if applicable).[3] - Titrate the enzyme conjugate to find the concentration that yields a strong signal with low background.[2]
Insufficient Incubation Time or Temperature: The binding kinetics of Peptide A to its target may require longer incubation times or a specific temperature.- Optimize incubation times and temperatures. Try incubating for longer periods (e.g., overnight at 4°C) or at 37°C for shorter durations.
High Background Non-Specific Binding: The peptide or detection reagents may be binding to the microplate surface or other proteins in the sample.- Use a high-quality blocking buffer, such as one containing Bovine Serum Albumin (BSA) or a non-protein-based blocker.[2][4] - Add a mild detergent like Tween-20 (0.05%) to the wash and dilution buffers to reduce hydrophobic interactions.[2] - Increase the number and rigor of wash steps between assay stages.
Cross-Reactivity of Antibodies: If using an immunoassay, the antibodies may be cross-reacting with other molecules in the sample.- Use highly specific monoclonal antibodies if possible. - Include appropriate negative controls to assess cross-reactivity.
Contamination of Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.- Use sterile, high-purity water and reagents. - Filter-sterilize buffers.
Poor Reproducibility Inconsistent Pipetting and Handling: Variations in pipetting technique can introduce significant errors.- Ensure all pipettes are properly calibrated. - Use consistent pipetting techniques for all wells and plates.
Edge Effects in Microplates: Wells on the edge of the plate may behave differently due to temperature and evaporation gradients.- Avoid using the outer wells of the microplate for critical samples and standards. - Ensure proper plate sealing during incubations to minimize evaporation.
Variability in Peptide Aliquots: Inconsistent concentration between aliquots of Peptide A.- Ensure the lyophilized peptide is fully dissolved before aliquoting. - Vortex the stock solution gently before making dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Peptide A?

A1: Start with sterile, high-purity water. If the peptide has poor aqueous solubility, you can use a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to initially dissolve the peptide, and then dilute it to the final concentration with your aqueous assay buffer. Be mindful that high concentrations of organic solvents can interfere with biological assays.

Q2: How should I store Peptide A to ensure its stability?

A2: Lyophilized Peptide A should be stored at -20°C or -80°C in a desiccator to protect it from moisture and light.[1] For short-term storage of solutions, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles which can degrade the peptide.[1]

Q3: What type of microplate is best suited for a Peptide A bioassay?

A3: The choice of microplate depends on the assay format. For ELISAs, high-protein-binding polystyrene plates are generally recommended. For assays involving fluorescent or chemiluminescent detection, opaque white or black plates should be used to minimize background and crosstalk. For direct attachment of small peptides, which may not adsorb well to standard plates, consider using plates with a modified surface, such as maleic anhydride-activated plates.[2]

Q4: How can I minimize non-specific binding of Peptide A in my cell-based assay?

A4: To reduce non-specific binding, ensure you are using an appropriate blocking agent in your assay buffer, such as BSA. Including a mild detergent like Tween-20 can also help. Additionally, optimizing the washing steps by increasing the number of washes or the stringency of the wash buffer can be effective.

Q5: My signal-to-noise ratio is low. What are the first things I should check?

A5: A low signal-to-noise ratio can be due to either a weak signal or high background. First, review your reagent concentrations; you may need to increase the concentration of your detection reagents or Peptide A.[2] Concurrently, check for sources of high background, such as insufficient blocking or washing.[4] A checkerboard titration of your key reagents is often the best approach to find the optimal balance.[3]

Experimental Protocols

Protocol: Competitive ELISA for Peptide A Receptor Binding

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of Peptide A to its putative receptor.

Materials:

  • High-binding 96-well microplate

  • Recombinant receptor protein for Peptide A

  • Biotinylated Peptide A

  • Unlabeled Peptide A (for competition)

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the recombinant receptor protein to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted receptor to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Binding:

    • Prepare a serial dilution of unlabeled Peptide A in Assay Buffer.

    • Add 50 µL of the serially diluted unlabeled Peptide A to the appropriate wells.

    • Add 50 µL of a fixed concentration of biotinylated Peptide A (e.g., the EC₅₀ concentration, predetermined in a separate direct binding experiment) to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reaction Stoppage:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Example Data for Optimizing Biotinylated Peptide A Concentration
Biotinylated Peptide A (nM)Absorbance (450 nm) - MeanAbsorbance (450 nm) - StDevSignal-to-Noise Ratio
0 (Blank)0.0520.0051.0
0.10.1250.0102.4
0.50.4880.0259.4
1.00.8950.04517.2
5.01.5620.08030.0
10.01.8500.09535.6
50.01.9100.10036.7

Signal-to-Noise Ratio = (Signal - Blank) / Standard Deviation of Blank

Visualizations

Signaling Pathway and Experimental Workflow

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_A Peptide A GPCR G-Protein Coupled Receptor (GPCR) Peptide_A->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation & Regulation

Caption: Hypothetical GPCR signaling pathway for Peptide A.

ELISA_Workflow start Start coat_plate Coat Plate with Receptor Protein start->coat_plate wash1 Wash coat_plate->wash1 block Block Non-Specific Sites wash1->block wash2 Wash block->wash2 add_peptides Add Unlabeled Peptide A & Biotinylated Peptide A wash2->add_peptides wash3 Wash add_peptides->wash3 add_streptavidin_hrp Add Streptavidin-HRP wash3->add_streptavidin_hrp wash4 Wash add_streptavidin_hrp->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Experimental workflow for a competitive ELISA.

References

Technical Support Center: Utilizing a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 for Non-Specific Binding Reduction in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is based on the general principles of using synthetic peptides to reduce non-specific binding in immunoassays. Currently, there is limited specific public data available for the application of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 for this purpose. The provided protocols and data are illustrative and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and how can it potentially reduce non-specific binding?

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a synthetic peptide. In the context of immunoassays, peptides of a certain composition can act as blocking agents. The rationale is that these peptides can adsorb to the surfaces of microplates or membranes, occupying potential sites for non-specific binding of antibodies or other detection reagents. This can lead to a reduction in background signal and an improvement in the assay's signal-to-noise ratio.

Q2: In which types of assays can I test a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 as a blocking agent?

This peptide can theoretically be used in a variety of immunoassays where non-specific binding is a concern, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Western Blotting

  • Immunohistochemistry (IHC)

  • Immunocytochemistry (ICC)

  • Flow Cytometry

Q3: How does a peptide blocker like a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 differ from traditional blocking agents like BSA or casein?

Peptide blockers are composed of short amino acid sequences and are chemically defined, offering high purity and potentially better lot-to-lot consistency compared to protein-based blockers like Bovine Serum Albumin (BSA) or casein, which are complex mixtures.[1] For certain assays, using a peptide-based blocker might also reduce cross-reactivity that can sometimes be observed with protein-based blockers.

Q4: What is the proposed mechanism of action for reducing non-specific binding?

Non-specific binding often occurs due to hydrophobic or electrostatic interactions between assay components (like antibodies) and the solid phase (e.g., ELISA plate).[2] A peptide blocker, when incubated with the solid phase, coats the surface and masks these sites, thereby preventing the unwanted binding of detection reagents.

G cluster_0 Without Peptide Blocker cluster_1 With Peptide Blocker Uncoated Surface Uncoated Surface Detection Antibody Detection Antibody Uncoated Surface->Detection Antibody Non-specific Adsorption Non-specific Binding High Background Signal Detection Antibody->Non-specific Binding Coated Surface Surface Coated with a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Detection Ab Detection Antibody Coated Surface->Detection Ab Binding Prevented Reduced Binding Low Background Signal Detection Ab->Reduced Binding G Start Start Coat Plate 1. Coat Plate with Capture Antibody Start->Coat Plate Wash1 2. Wash Coat Plate->Wash1 Block 3. Block with Peptide Solution Wash1->Block Wash2 4. Wash Block->Wash2 Add Sample 5. Add Sample/Standard Wash2->Add Sample Wash3 6. Wash Add Sample->Wash3 Add Detection Ab 7. Add Detection Antibody Wash3->Add Detection Ab Wash4 8. Wash Add Detection Ab->Wash4 Add Substrate 9. Add Substrate & Read Plate Wash4->Add Substrate End End Add Substrate->End

References

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 mass spectrometry fragmentation analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide Mass Spectrometry Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry fragmentation analysis of the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical mass of the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

The theoretical monoisotopic mass of the neutral peptide is 922.4603 Da. The expected protonated precursor ions to look for in your MS1 scan are:

  • [M+H]⁺: 923.4676 m/z

  • [M+2H]²⁺: 462.2374 m/z

Q2: What are b- and y-ions and why are they important?

During tandem mass spectrometry (MS/MS), peptide ions are fragmented at the amide bonds along the backbone. This process primarily generates two types of fragment ions:

  • b-ions: These fragments contain the N-terminus of the peptide.

  • y-ions: These fragments contain the C-terminus of the peptide.

The mass difference between consecutive b- or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide's sequence.[1] y-ions are often more common and stable than b-ions.[1]

Q3: What are the main differences between Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)?

CID and HCD are both "beam-type" fragmentation methods where precursor ions are accelerated and collided with an inert gas.[2] However, they differ in the energy applied and the location where fragmentation occurs within the mass spectrometer.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Collision Energy Lower energy, typically a single collision energy is used.[3]Higher and more uniform energy deposition.[4] Can use stepped collision energies.[5]
Fragmentation Often produces a rich series of b- and y-ions.[6] Subject to the "low mass cutoff" in ion traps, meaning low m/z fragments may not be detected.Generates b- and y-ions and often additional fragment types (e.g., a-ions, internal fragments) due to higher energy.[2][4] It is not subject to a low mass cutoff, allowing for the detection of low-mass reporter and immonium ions.[7]
Typical Use Gold standard for routine peptide identification.[4]Preferred for isobaric tagging (e.g., TMT, iTRAQ) experiments and for obtaining more comprehensive fragmentation, which can aid in de novo sequencing and PTM localization.[3][7]

Q4: What are the theoretical m/z values for the primary fragment ions of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

The following table summarizes the theoretical monoisotopic m/z values for the singly charged ([M+H]⁺) b- and y-ions expected from the fragmentation of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

#b-ion (m/z)Sequencey-ion (m/z)Sequence
1 99.03a-G130.11L-NH2
2 156.05a-GG187.13GL-NH2
3 243.08a-GGS334.20FGL-NH2
4 356.17a-GGSL421.23SFGL-NH2
5 519.23a-GGSLY584.29YSFGL-NH2
6 606.26a-GGSLYS697.38LYSFGL-NH2
7 753.33a-GGSLYSF784.41SLYSFGL-NH2
8 810.35a-GGSLYSFG841.43GSLYSFGL-NH2

Troubleshooting Guide

Problem: I have low or no signal for my target peptide.

  • Question: Did you check for sample loss during preparation?

    • Answer: Low-abundance peptides can be lost during sample preparation steps like desalting.[8][9] We recommend using a control peptide, such as Pierce HeLa Protein Digest Standard, to test your sample clean-up method and quantify potential losses.[9] Ensure samples are acidified (e.g., with formic or trifluoroacetic acid to pH <3) before using C18 desalting columns to ensure proper binding.[9]

  • Question: Could ion suppression be affecting my results?

    • Answer: Yes, contaminants in the sample can suppress the ionization of the target peptide. Common contaminants include polymers like polyethylene glycol (PEG) from plastics or detergents (e.g., Triton X-100, Tween) used in cell lysis.[10] These can obscure the signal from your peptide. Ensure high-purity solvents and tubes, and implement stringent sample clean-up protocols to remove detergents.[10]

Problem: My MS/MS spectrum is noisy or contains many unexpected peaks.

  • Question: Have you considered common contaminants?

    • Answer: Unexplained peaks often originate from contaminants. Keratin from skin and dust is a very common contaminant in proteomics. Additionally, ensure that your LC-MS system is clean, as contaminants like PEG can accumulate and leach into subsequent runs.[9]

  • Question: Could the unexpected peaks be from non-specific cleavages or modifications?

    • Answer: Yes, during fragmentation, bonds other than the peptide backbone can break, leading to "noise" or unassigned peaks.[6] Furthermore, unexpected modifications (e.g., oxidation of Tyr or Phe) or in-source fragmentation can generate ions not accounted for in your initial search parameters. Always check for common modifications in your data analysis software.

Problem: I have poor fragmentation and incomplete sequence coverage.

  • Question: Is my collision energy optimized?

    • Answer: The fragmentation pattern is highly dependent on the collision energy.[5] If the energy is too low, the precursor ion will not fragment efficiently. If it is too high, the peptide will over-fragment into very small, uninformative ions. It is crucial to perform collision energy optimization for your specific instrument and peptide. For HCD, using a stepped collision energy can increase the diversity of fragment ions observed.[5]

  • Question: Is the chosen fragmentation method appropriate?

    • Answer: For doubly charged peptides, HCD often provides more identifications than CID.[2][11] For peptides with higher charge states, other methods like Electron Transfer Dissociation (ETD) might be more effective.[11] If your peptide is particularly stable, a combination of fragmentation techniques may be necessary to achieve sufficient coverage.[12]

Problem: I am observing significant neutral loss peaks.

  • Question: What causes neutral loss in this peptide?

    • Answer: Neutral loss occurs when a fragment ion loses a small, neutral molecule. For your peptide, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, common neutral losses include:

      • Loss of water (H₂O, 18.01 Da): This is common from Serine (S) and Tyrosine (Y) residues.

      • Loss of ammonia (NH₃, 17.03 Da): This can occur from the C-terminal amide. These neutral loss peaks can complicate spectral interpretation but also provide clues about the amino acid composition.

Problem: I cannot differentiate between Leucine (Leu) and Isoleucine (Ile).

  • Question: Why can't CID/HCD distinguish these residues?

    • Answer: Leucine and Isoleucine are isomers, meaning they have the exact same mass (113.08406 Da) but different structures. Because CID and HCD fragmentation typically do not break the amino acid side chains where the structural difference lies, the resulting b- and y-ions are identical in mass.[12] This is a well-known limitation of these methods. Alternative fragmentation techniques, such as ETD combined with HCD, are required to generate fragment ions (w-ions) that can distinguish between Leu and Ile.[12]

Experimental Protocols

Recommended Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in water.

    • Perform a final dilution to the desired concentration (e.g., 1 pmol/µL) using the same solvent.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm ID x 150 mm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 300 nL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI), positive ion mode.

    • MS1 Scan:

      • Scan Range: 350-1500 m/z.

      • Resolution: 60,000.

      • AGC Target: 1e6.

      • Max Injection Time: 50 ms.

    • MS2 Tandem Scan (Data-Dependent Acquisition):

      • Precursor Selection: Top 5 most intense ions from the MS1 scan.

      • Isolation Window: 2.0 m/z.

      • Fragmentation: HCD with stepped normalized collision energy (e.g., 25, 30, 35%).

      • Resolution: 15,000.

      • AGC Target: 5e4.

      • Max Injection Time: 100 ms.

  • Data Analysis:

    • Process the raw data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against a database containing the target peptide sequence.

    • Search Parameters:

      • Precursor Mass Tolerance: 10 ppm.

      • Fragment Mass Tolerance: 0.02 Da.

      • Variable Modifications: Acetylation (N-term), Oxidation (Y, F).

      • Static Modifications: Amidation (C-term).

Visualizations

Peptide_Fragmentation_Workflow cluster_LCMS LC-MS/MS System cluster_Analysis Data Analysis Sample 1. Peptide Sample Injection LC 2. LC Separation (Reversed-Phase) Sample->LC ESI 3. Electrospray Ionization (Positive Mode) LC->ESI MS1 4. MS1 Scan (Precursor Ion Detection) ESI->MS1 Select 5. Precursor Ion Selection (m/z 923.47 or 462.24) MS1->Select Collision 6. Fragmentation (CID or HCD) Select->Collision MS2 7. MS2 Scan (Fragment Ion Detection) Collision->MS2 Data 8. Raw Data Acquisition MS2->Data Search 9. Database Search (Sequence Matching) Data->Search Result 10. Sequence Confirmation & Troubleshooting Search->Result Troubleshooting_Low_Signal cluster_Sample Sample & Preparation Checks cluster_Instrument Instrument Performance Checks cluster_Solutions Potential Solutions Start Issue: Poor Signal or No Peptide Detected Check_Conc Is sample concentration adequate (>10 fmol on column)? Start->Check_Conc Check_Cal Is the mass spectrometer calibrated? Start->Check_Cal Check_Loss Was sample lost during C18 desalting? Check_Conc->Check_Loss  Yes Sol_Conc Increase sample load or re-evaluate dilution. Check_Conc->Sol_Conc  No Check_Contam Are there known ion suppressors (detergents, PEG)? Check_Loss->Check_Contam  No Sol_Loss Acidify sample (pH<3) before d desalting. Use low-binding tubes. Check_Loss->Sol_Loss  Yes Sol_Contam Perform rigorous sample cleanup. Use high-purity solvents. Check_Contam->Sol_Contam  Yes Check_Spray Is the ESI spray stable? Check_Cal->Check_Spray  Yes Sol_Cal Recalibrate instrument using known standards. Check_Cal->Sol_Cal  No Check_Source Are source parameters (voltages, gas flows) optimized? Check_Spray->Check_Source  Yes Sol_Spray Clean/replace emitter. Optimize LC flow. Check_Spray->Sol_Spray  No Sol_Source Optimize source settings for target peptide. Check_Source->Sol_Source  No

References

Technical Support Center: NMR Signal Assignment for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Nuclear Magnetic Resonance (NMR) signal assignment of the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

Frequently Asked Questions (FAQs)

Q1: Why is NMR signal assignment for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 particularly challenging?

A1: The primary difficulty arises from significant resonance overlap in the 1H NMR spectrum. This is due to the presence of multiple residues of the same or similar amino acids, specifically:

  • Two adjacent Glycine residues (Gly1-Gly2) and a third Glycine (Gly8): Glycine's α-protons often have similar chemical shifts, and the lack of a side chain reduces chemical shift dispersion.[1]

  • Two Serine residues (Ser3 and Ser6): The β-protons of Serine residues can have overlapping signals.

  • Two Leucine residues (Leu4 and Leu9): The methyl groups of Leucine are magnetically similar and can lead to crowded spectral regions.[1]

  • Aromatic residues (Tyr5 and Phe7): The aromatic protons of Tyrosine and Phenylalanine can overlap, complicating their distinction.

This overlap makes it difficult to resolve individual proton signals, which is a critical first step for sequential assignment.

Q2: What is the general strategy for assigning the NMR signals of this peptide?

A2: A standard approach involves a combination of two-dimensional (2D) NMR experiments to first identify the spin systems of a particular amino acid type and then to link them together in the correct sequence. The key steps are:

  • Spin System Identification: Utilize through-bond correlation experiments like TOCSY (Total Correlation Spectroscopy) to identify all the protons belonging to a single amino acid residue.[2][3]

  • Sequential Assignment: Employ a through-space correlation experiment, primarily NOESY (Nuclear Overhauser Effect Spectroscopy), to identify protons that are close in space (< 5 Å), particularly between adjacent amino acid residues (inter-residue NOEs).[2][4]

  • Dispersing Overlapping Signals: Use a heteronuclear correlation experiment like 1H-13C HSQC (Heteronuclear Single Quantum Coherence) to spread out the overlapping proton signals into a second dimension based on the chemical shifts of the directly attached carbon atoms.[4]

Q3: What are "ambiguous NOEs" and how can they be resolved for this peptide?

A3: Ambiguous NOEs are cross-peaks in a NOESY spectrum that could potentially be assigned to more than one pair of protons due to signal overlap. For instance, an NOE involving a proton from one of the Leucine residues might be difficult to definitively assign to either Leu4 or Leu9 if their corresponding proton signals are not well-resolved.

Resolving ambiguous NOEs is crucial for accurate structure determination. Strategies include:

  • Iterative Assignment and Structure Calculation: Automated programs can be used to calculate an ensemble of structures based on all possible assignments for the ambiguous NOEs and iteratively refine the assignments based on which ones are most consistent with a physically realistic structure.

  • Varying Experimental Conditions: Acquiring NOESY spectra at different temperatures or with different mixing times can sometimes help to resolve overlapping peaks.[3]

  • Isotope Labeling: If feasible, synthesizing the peptide with 15N or 13C labeled amino acids at specific positions can definitively resolve ambiguities.

Troubleshooting Guides

Issue 1: Severe overlap in the Glycine α-proton region.

Symptoms:

  • Broad, poorly resolved signals in the α-proton region of the 1H spectrum (typically 3.8 - 4.2 ppm).

  • Difficulty in distinguishing the Hα protons of Gly1, Gly2, and Gly8 in COSY and TOCSY spectra.

Troubleshooting Steps:

  • Utilize 1H-13C HSQC: The 13Cα chemical shifts of the three Glycine residues are likely to be different due to their different neighboring residues. The HSQC spectrum will disperse the overlapping Hα signals based on these different 13Cα shifts, allowing for their individual identification.

  • Analyze the Gly1-Gly2 Dipeptide Fragment: Look for a strong sequential NOE between the amide proton (HN) of Gly2 and the α-protons (Hα) of Gly1. This dαN(i, i+1) connectivity is a hallmark of peptide backbone structure.

  • Temperature Variation: Acquiring spectra at slightly different temperatures can sometimes induce small changes in chemical shifts, which may be sufficient to resolve the overlapping Glycine signals.[3]

Issue 2: Differentiating the spin systems of Ser3 and Ser6.

Symptoms:

  • Overlapping Hβ proton signals for the two Serine residues in the TOCSY spectrum.

  • Ambiguous NOEs involving the Serine side chains.

Troubleshooting Steps:

  • Sequential Walk: The primary method to distinguish Ser3 and Ser6 is through their sequential NOE connections to neighboring residues.

    • For Ser3: Look for NOEs between the HN of Leu4 and the Hα of Ser3, and between the HN of Ser3 and the Hα of Gly2.

    • For Ser6: Look for NOEs between the HN of Phe7 and the Hα of Ser6, and between the HN of Ser6 and the Hα of Tyr5.

  • 1H-13C HSQC: Similar to the Glycine issue, the 13Cβ chemical shifts of Ser3 and Ser6 may be sufficiently different to resolve their Hβ protons in an HSQC spectrum.

Issue 3: Assigning the two Leucine (Leu4 and Leu9) spin systems.

Symptoms:

  • Crowded methyl region in the 1H spectrum.

  • Difficulty in linking the correct Leucine spin system to the peptide backbone.

Troubleshooting Steps:

  • Focus on the Amide and α-Proton Regions: The HN and Hα protons of Leu4 and Leu9 will have distinct chemical shifts due to their different chemical environments.

  • Establish Sequential Connections:

    • For Leu4: Identify NOEs connecting the HN of Tyr5 to the Hα of Leu4, and the HN of Leu4 to the Hα of Ser3.

    • For Leu9: This is the C-terminal residue (amidated). Look for NOEs between the HN of Leu9 and the Hα of Gly8. The absence of a subsequent residue will also be a key indicator.

  • Long-Range NOEs: Once the backbone is assigned, look for long-range NOEs between the Leucine side-chain protons and other residues to confirm their positions in the folded structure.

Quantitative Data

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges (ppm) for Amino Acid Residues in Peptides.

Amino AcidProton¹H Chemical Shift RangeCarbon¹³C Chemical Shift Range
Glycine (Gly) 3.8 - 4.243 - 47
HN8.0 - 8.6C'171 - 175
Serine (Ser) 4.2 - 4.655 - 59
3.7 - 4.061 - 65
HN8.1 - 8.7C'171 - 174
Leucine (Leu) 4.1 - 4.552 - 56
1.5 - 1.840 - 44
1.4 - 1.724 - 28
Hδ (CH3)0.8 - 1.021 - 25
HN8.0 - 8.6C'173 - 177
Tyrosine (Tyr) 4.4 - 4.855 - 59
2.9 - 3.237 - 41
Hδ (ring)6.9 - 7.2127 - 131
Hε (ring)6.6 - 6.9130 - 134
HN8.0 - 8.6115 - 119
155 - 159
C'171 - 175
Phenylalanine (Phe) 4.5 - 4.955 - 59
3.0 - 3.338 - 42
Hδ/ε/ζ (ring)7.1 - 7.4128 - 132
HN8.0 - 8.6129 - 133
128 - 132
126 - 130
C'171 - 175

Note: These are typical ranges and can vary depending on the local chemical environment, secondary structure, pH, and temperature.[1][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Experimental Protocols

Protocol 1: 2D ¹H-¹H TOCSY

Objective: To identify all protons within a single amino acid spin system.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a buffer to maintain a stable pH) to a concentration of 1-5 mM.

  • Spectrometer Setup:

    • Tune and match the probe.

    • Optimize the shim settings to achieve good line shape and resolution.

    • Calibrate the 90° proton pulse width.

  • Acquisition Parameters:

    • Use a standard TOCSY pulse sequence (e.g., MLEV-17).

    • Set the spectral width to cover all proton resonances (typically 12-16 ppm).

    • Acquire 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Set the mixing time to 60-80 ms to allow for magnetization transfer throughout the entire spin system.

    • Employ water suppression techniques (e.g., presaturation) if the sample is in H₂O.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

Protocol 2: 2D ¹H-¹H NOESY

Objective: To identify through-space correlations between protons, primarily for sequential assignment.

Methodology:

  • Sample Preparation: Same as for the TOCSY experiment.

  • Spectrometer Setup: Same as for the TOCSY experiment.

  • Acquisition Parameters:

    • Use a standard NOESY pulse sequence with gradient selection.

    • Set the spectral widths and data points similar to the TOCSY experiment.

    • The mixing time (τm) is a critical parameter. For a peptide of this size, a mixing time of 150-300 ms is a good starting point.[24] It may be beneficial to acquire NOESY spectra with different mixing times to distinguish between direct and spin-diffusion relayed NOEs.

    • Employ water suppression.

  • Processing: Similar to the TOCSY experiment.

Protocol 3: 2D ¹H-¹³C HSQC

Objective: To obtain a 2D correlation map of protons and their directly attached carbons, which helps to resolve signal overlap.

Methodology:

  • Sample Preparation: Same as for the TOCSY and NOESY experiments. The natural abundance of ¹³C is sufficient for this experiment on a high-field spectrometer.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Optimize shims.

    • Calibrate the 90° pulses for both ¹H and ¹³C.

  • Acquisition Parameters:

    • Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection.

    • Set the ¹H spectral width as before.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 10-70 ppm for aliphatic carbons, or a wider range if aromatic carbons are also of interest).

    • Acquire 1024 data points in the ¹H dimension (t₂) and 128-256 increments in the ¹³C dimension (t₁).

    • Use a one-bond J-coupling constant (¹JCH) of approximately 140 Hz for the magnetization transfer delays.

  • Processing:

    • Apply appropriate window functions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Visualizations

experimental_workflow cluster_experiments 2D NMR Experiments cluster_analysis Data Analysis cluster_outcome Outcome TOCSY 1. TOCSY SpinSystem A. Identify Spin Systems TOCSY->SpinSystem Through-bond correlations NOESY 2. NOESY Sequential B. Sequential Assignment NOESY->Sequential Through-space correlations (dαN, dNN) HSQC 3. HSQC ResolveOverlap C. Resolve Overlap HSQC->ResolveOverlap ¹H-¹³C correlations SpinSystem->Sequential Assignment Complete Signal Assignment Sequential->Assignment ResolveOverlap->Sequential

Caption: Workflow for NMR signal assignment of the peptide.

troubleshooting_logic Start Encounter Signal Overlap? Gly Glycine Region (Hα)? Start->Gly Ser Serine Region (Hβ)? Start->Ser Leu Leucine Region (CH3)? Start->Leu HSQC_Gly Run ¹H-¹³C HSQC to disperse Hα signals Gly->HSQC_Gly Walk_Ser Perform Sequential Walk using NOESY (dαN) Ser->Walk_Ser Walk_Leu Perform Sequential Walk using NOESY (dαN) Leu->Walk_Leu

Caption: Troubleshooting logic for common signal overlap issues.

References

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 improving peptide analog potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and its analogs. Our goal is to help you overcome common challenges in your experiments to improve peptide potency.

Frequently Asked Questions (FAQs)

Q1: What is the basic information for the peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

This is a synthetic nonapeptide with the sequence Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu, amidated at the C-terminus.[1] Basic physicochemical properties are summarized below.

PropertyValue
CAS Number 123338-12-5
Molecular Weight 899 g/mol
Molecular Formula C44H61N11O11

Q2: What are the primary challenges in synthesizing and purifying this peptide?

Synthesizing and purifying peptides, especially those with hydrophobic residues like Leucine and Phenylalanine, can present several challenges:

  • Peptide Aggregation: Hydrophobic sequences can aggregate during synthesis, leading to incomplete reactions and low yield.[2]

  • Impurity Profile: The crude synthetic peptide will contain deletion sequences, truncated peptides, and by-products from side reactions that must be removed.[1]

  • Low Yield: Difficult couplings, aggregation, and suboptimal cleavage conditions can result in a low overall yield of the desired peptide.[3]

  • Purification Difficulty: The hydrophobicity of the peptide can lead to poor solubility in aqueous buffers and strong retention or irreversible binding to reversed-phase HPLC columns.[4]

Troubleshooting Guides

Peptide Synthesis and Purification

This guide addresses common issues encountered during the synthesis and purification of peptide analogs.

Issue Potential Cause(s) Recommended Solution(s)
Low Crude Peptide Yield - Incomplete coupling reactions due to steric hindrance or aggregation.- Premature chain termination.- Suboptimal cleavage from the resin.- Use specialized coupling reagents or increase coupling times.[3]- Incorporate pseudoproline dipeptides to disrupt secondary structures.[2]- Optimize cleavage cocktail and time.[2]
High Levels of Impurities - Side reactions during synthesis or cleavage.- Co-elution with the main product during HPLC.- Use high-quality reagents and optimized protocols.[2]- Adjust HPLC gradient, solvent system, or column chemistry for better separation.[5]
Peptide Aggregation/Precipitation - High hydrophobicity of the peptide sequence.- Formation of secondary structures (e.g., beta-sheets).- Synthesize using backbone-protected amino acids (e.g., Hmb).[4]- Dissolve the peptide in organic solvents like trifluoroethanol before adding aqueous buffer.[4]
Oxidation of Residues - Peptides with Cys, Trp, or Met are susceptible to oxidation.- Store lyophilized peptide at -20°C, protected from light.[6]- Use antioxidants in buffers during purification and storage.
Potency and Functional Assays

This section provides troubleshooting for common problems in peptide bioassays.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Biological Activity - Incorrect peptide concentration due to inaccurate quantification.- Peptide degradation or aggregation.- TFA counter-ions interfering with the assay.- Accurately determine the net peptide content.[6]- Ensure proper peptide storage and handling; test for aggregation.[6]- Consider TFA removal or exchange to a more biocompatible salt (e.g., acetate).[6]
High Assay Variability - Inconsistent sample preparation.- Non-specific binding to labware.- Endotoxin contamination.- Develop a standardized protocol for peptide dissolution and dilution.[7]- Use low-binding polypropylene tubes and plates.- Use endotoxin-free reagents and test peptides for endotoxin levels.[6]
Poor Peptide Solubility in Assay Buffer - Hydrophobic nature of the peptide.- Mismatch between peptide pI and buffer pH.- Test solubility in various buffers and pH values.- Use a small amount of organic solvent (e.g., DMSO) or a solubilizing agent, ensuring it doesn't affect the assay.

Experimental Protocols & Methodologies

General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification

Reversed-phase HPLC is the most common method for purifying synthetic peptides.[5]

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis: Analyze collected fractions by mass spectrometry to identify the correct product.

Strategies for Improving Peptide Analog Potency

Several strategies can be employed to enhance the potency of a lead peptide sequence.

Strategy Description Potential Benefits
Alanine Scanning Systematically replace each amino acid with Alanine to identify key residues for activity.Identifies residues critical for receptor binding and function.[8]
D-Amino Acid Substitution Replace L-amino acids with their D-isomers at specific positions.Increases stability against enzymatic degradation, potentially prolonging activity.[9][10]
N-methylation Methylate the nitrogen atom of the peptide bond.Improves proteolytic stability and can influence conformation.[8]
Cyclization Form a cyclic peptide through a covalent bond (e.g., disulfide or amide bond).Constrains the peptide's conformation, which can increase receptor affinity and stability.[8][10]
Lipidation Attach a fatty acid chain to the peptide.Can enhance binding to plasma proteins, extending in vivo half-life, and may increase potency.[11]
Incorporate Non-Canonical Amino Acids (ncAAs) Introduce synthetic amino acids with novel side chains.Can introduce new functionalities, improve stability, and enhance potency.[12]

Visualizations: Workflows and Pathways

Experimental Workflow for Peptide Analog Development

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 In Vitro Screening cluster_3 Analysis & Iteration a Lead Peptide Sequence b Analog Design (e.g., Ala Scan, D-aa Sub) a->b c Solid-Phase Peptide Synthesis b->c d RP-HPLC Purification c->d e Mass Spectrometry (MS) d->e f Purity Analysis (HPLC) d->f g Binding Assay (e.g., SPR, ELISA) f->g h Functional Assay (e.g., cAMP, Ca2+) g->h i Data Analysis (EC50/IC50) h->i j Structure-Activity Relationship (SAR) i->j k Select Lead Analog j->k k->b Iterate Design

Caption: A typical workflow for designing, synthesizing, and screening peptide analogs.

Troubleshooting Decision Tree for Low Peptide Activity

G start Low/No Activity in Functional Assay q1 Is Peptide Purity >95%? start->q1 a1_no Re-purify via HPLC q1->a1_no No q2 Is MS Molecular Weight Correct? q1->q2 Yes a2_no Re-synthesize Peptide q2->a2_no No q3 Is Peptide Soluble in Assay Buffer? q2->q3 Yes a3_no Test Alternative Buffers/Solvents q3->a3_no No q4 Was Net Peptide Content Calculated? q3->q4 Yes a4_no Perform Peptide Quantification q4->a4_no No end Potential Assay Issue (e.g., Cell Viability, Reagents) q4->end Yes

Caption: A decision tree to troubleshoot low activity in peptide functional assays.

Hypothetical Signaling Pathway Modulation

Assuming the peptide acts as an agonist for a G-protein coupled receptor (GPCR).

G peptide Peptide Analog receptor GPCR peptide->receptor Binds g_protein Gαs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates creb CREB pka->creb Phosphorylates response Cellular Response (e.g., Gene Transcription) creb->response

Caption: A hypothetical Gs-coupled GPCR signaling pathway activated by a peptide analog.

References

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. Inconsistent experimental results can arise from a variety of factors, from peptide quality and handling to assay conditions. This guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

A1: Understanding the fundamental properties of the peptide is crucial for designing experiments and troubleshooting. The peptide has a molecular weight of approximately 899.0 g/mol . Its sequence contains a mix of hydrophobic (Leu, Phe) and polar, uncharged (Ser, Tyr, Gly) amino acids.[1] This composition can influence its solubility and potential for aggregation.

Q2: How should I properly store the lyophilized peptide and its solutions?

A2: For long-term storage, the lyophilized peptide should be kept at -20°C or colder. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptide solutions are generally best stored at -20°C or -80°C. The stability of the peptide in solution will depend on the solvent and the storage temperature.

Q3: What is the best solvent to dissolve a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2?

A3: The choice of solvent depends on the experimental application. Due to the presence of hydrophobic residues, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary before diluting with an aqueous buffer. For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells. Always use high-purity, sterile solvents.

Q4: What is the purity I should expect for this peptide?

A4: For most research applications, a peptide purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC), is recommended. Impurities from the synthesis process, such as truncated or deletion sequences, can interfere with experimental results.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Peptide Solubility

Symptom: The lyophilized peptide does not fully dissolve, or a precipitate forms in the stock solution or upon dilution in aqueous buffers.

Potential Cause Troubleshooting Step
Peptide Aggregation The mix of hydrophobic and polar residues may lead to self-association.[1] Try sonicating the solution briefly. Consider using a different solubilization protocol (see Experimental Protocols).
Incorrect Solvent The peptide may not be soluble in the chosen solvent system. Test solubility in a small amount of peptide with different solvents (e.g., DMSO, DMF, acetonitrile) before preparing the bulk solution.
pH of the Buffer The net charge of the peptide, and thus its solubility, is dependent on the pH of the solution.[1] Try adjusting the pH of the buffer. For peptides with acidic residues, a pH above the isoelectric point (pI) is often beneficial, while for basic peptides, a pH below the pI is preferred.
Salt Concentration High salt concentrations can sometimes lead to "salting out" and peptide precipitation.[1] Try reducing the salt concentration of your buffer if possible.
Issue 2: Variability in Bioassay Results

Symptom: High variability between replicate wells, plates, or experimental days.

Potential Cause Troubleshooting Step
Peptide Aggregation Aggregated peptide will have a lower effective concentration of monomeric, active peptide. Visually inspect the solution for turbidity. Perform a solubility test (see Experimental Protocols).
Inaccurate Pipetting Small volumes of viscous solutions (like DMSO stocks) can be difficult to pipette accurately. Use positive displacement pipettes or reverse pipetting techniques.
Peptide Adsorption Peptides can adsorb to plastic surfaces, reducing the effective concentration. Consider using low-adsorption microplates or adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer, if compatible with your experiment.
Peptide Degradation The peptide may be unstable under your experimental conditions (e.g., temperature, pH, presence of proteases in serum-containing media). Minimize the time the peptide is kept at room temperature. Prepare fresh dilutions for each experiment.
Freeze-Thaw Cycles Repeated freezing and thawing can degrade the peptide. Aliquot stock solutions to be single-use.
Issue 3: No or Low Activity in Bioassay

Symptom: The peptide does not elicit the expected biological response, even at high concentrations.

Potential Cause Troubleshooting Step
Incorrect Peptide Sequence or Purity The synthesized peptide may have an incorrect sequence or contain significant impurities. Confirm the identity and purity of your peptide stock via Mass Spectrometry and HPLC analysis.
Peptide Degradation The peptide may have degraded during storage or handling. Use a fresh vial of lyophilized peptide to prepare a new stock solution.
Suboptimal Assay Conditions The buffer composition, pH, or incubation time may not be optimal for the peptide's activity. Perform a matrix of experiments varying these parameters.
Peptide Aggregation Aggregates may be inactive or have reduced activity. See Issue 2 for troubleshooting aggregation.

Physicochemical Properties of Constituent Amino Acids

Amino Acid3-Letter Code1-Letter CodeMolar Mass ( g/mol )Properties of Side Chain
GlycineGlyG75.07Non-polar, Aliphatic
SerineSerS105.09Polar, Uncharged
LeucineLeuL131.17Non-polar, Aliphatic
TyrosineTyrY181.19Polar, Aromatic
PhenylalaninePheF165.19Non-polar, Aromatic

Experimental Protocols

Protocol 1: Peptide Solubilization
  • Bring the vial of lyophilized peptide to room temperature before opening to prevent condensation.

  • Add a small amount of a sterile, high-purity organic solvent such as DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). To aid dissolution, you can gently vortex or sonicate the vial for a few minutes.

  • Visually inspect the solution to ensure the peptide is fully dissolved.

  • For your working solution, slowly add the concentrated stock to your aqueous experimental buffer with gentle mixing. Avoid adding the aqueous buffer directly to the concentrated stock, as this can cause the peptide to precipitate.

  • If precipitation occurs upon dilution, try a lower final concentration or a different buffer system.

Protocol 2: Assessment of Peptide Aggregation by Turbidity
  • Prepare the peptide solution at the desired concentration in the final assay buffer.

  • Measure the absorbance of the solution at 340-600 nm using a spectrophotometer. A significant increase in absorbance compared to the buffer alone indicates the presence of insoluble aggregates.

  • As a control, you can measure the absorbance of the peptide in a known solubilizing agent.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solubility Check Peptide Solubility start->check_solubility check_purity Verify Peptide Purity & Identity (HPLC/MS) start->check_purity review_protocol Review Assay Protocol start->review_protocol solubility_issue Issue: Poor Solubility / Precipitation check_solubility->solubility_issue Precipitate observed purity_issue Issue: Low Purity / Incorrect Mass check_purity->purity_issue Purity <95% or Mass mismatch protocol_issue Issue: Suboptimal Assay Conditions review_protocol->protocol_issue Potential for optimization solubilization_steps Action: Re-dissolve using Protocol 1. Test different solvents/pH. solubility_issue->solubilization_steps synthesis_steps Action: Obtain new batch of peptide. purity_issue->synthesis_steps optimization_steps Action: Optimize assay parameters (concentration, incubation time, etc.). protocol_issue->optimization_steps

Caption: A flowchart for troubleshooting inconsistent experimental results.

Peptide_Handling_Workflow Recommended Peptide Handling Workflow storage Store Lyophilized Peptide at -20°C reconstitution Reconstitute in appropriate solvent (e.g., DMSO) to create stock solution storage->reconstitution aliquot Aliquot stock solution into single-use tubes reconstitution->aliquot store_stock Store aliquots at -20°C or -80°C aliquot->store_stock dilution Prepare fresh working dilutions in aqueous buffer for each experiment store_stock->dilution use Use immediately in assay dilution->use

Caption: A recommended workflow for handling synthetic peptides.

References

Validation & Comparative

Unveiling the Potency of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in the Allatostatin Peptide Family

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Activity of a Key Insect Neuropeptide and its Analogs

For researchers in neurobiology, entomology, and drug development, understanding the intricate signaling of insect neuropeptides is paramount. Among these, the allatostatins represent a crucial family of hormones that regulate vital physiological processes, most notably the biosynthesis of juvenile hormone. This guide provides a detailed comparison of the biological activity of the specific allatostatin peptide, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (also known as Diploptera punctata allatostatin 3 or Dippu-AST 3), against other members of the allatostatin family. We present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to offer a comprehensive resource for scientific professionals.

Comparative Activity of Allatostatins

The primary function of FGL-amide allatostatins is the inhibition of juvenile hormone (JH) synthesis by the corpora allata (CA), a key endocrine gland in insects.[1][2] The biological activity of these peptides is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro JH biosynthesis assays. The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is one of several allatostatins isolated from the cockroach Diploptera punctata.[3]

Below is a compilation of IC50 values for various allatostatins from D. punctata and other insects, providing a clear comparison of their relative potencies.

Peptide SequenceAllatostatin DesignationSpecies of OriginIC50 (nM) for JH Synthesis Inhibition
Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Dippu-AST 3 Diploptera punctata ~700
Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2Dippu-AST 1Diploptera punctata~1
Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2Dippu-AST 2Diploptera punctata~10
Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2Dippu-AST 4Diploptera punctata~10
Ala-Tyr-Ser-Tyr-Val-Ser-Glu-Tyr-Lys-Arg-Leu-Pro-Val-Tyr-Asn-Phe-Gly-Leu-NH2Pea-AST 1Periplaneta americanaData not available in provided context
pGlu-Val-Arg-Phe-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OHMas-ASTManduca sextaData not available in provided context

Table 1: Comparative in vitro activity of various allatostatins on juvenile hormone biosynthesis. The IC50 values represent the concentration of the peptide required to inhibit 50% of JH synthesis in corpora allata from Diploptera punctata. Lower IC50 values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited.

In Vitro Juvenile Hormone Biosynthesis Inhibition Assay (Radiochemical Assay)

This assay measures the rate of JH synthesis by corpora allata in the presence of allatostatins. The rate is determined by quantifying the incorporation of a radiolabeled precursor, typically L-[³H-methyl]-methionine, into JH.[4]

Materials:

  • Corpora allata (CA) dissected from the insect species of interest (e.g., adult female Diploptera punctata).

  • Incubation medium (e.g., TC-199) supplemented with fetal bovine serum and antibiotics.

  • L-[³H-methyl]-methionine.

  • Allatostatin peptides of interest.

  • Organic solvent (e.g., hexane or isooctane) for extraction.

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Dissect corpora allata from the insects and place them in the incubation medium.

  • Pre-incubate the glands for a short period to stabilize them.

  • Transfer individual or pairs of glands to fresh medium containing a known concentration of the allatostatin to be tested. Control glands are incubated in medium without the peptide.

  • Add L-[³H-methyl]-methionine to the incubation medium.

  • Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

  • Stop the reaction by adding an organic solvent to the incubation tube.

  • Extract the juvenile hormone from the medium by vortexing and centrifugation.

  • Separate the radiolabeled JH from unincorporated methionine and other metabolites using TLC or HPLC.

  • Quantify the amount of radioactivity in the JH fraction using a scintillation counter.

  • Calculate the rate of JH synthesis (e.g., in fmol/gland/hour) and determine the percentage of inhibition for each allatostatin concentration.

  • Plot the percentage of inhibition against the logarithm of the allatostatin concentration to determine the IC50 value.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Dissect Corpora Allata prep2 Pre-incubate Glands prep1->prep2 inc1 Add Allatostatin prep2->inc1 inc2 Add [3H]-Methionine inc1->inc2 inc3 Incubate inc2->inc3 ana1 Extract Juvenile Hormone inc3->ana1 ana2 Separate JH (TLC/HPLC) ana1->ana2 ana3 Quantify Radioactivity ana2->ana3 ana4 Calculate IC50 ana3->ana4

Caption: Workflow for the in vitro juvenile hormone biosynthesis inhibition assay.

Allatostatin Receptor Binding Assay (Radioligand Assay)

This assay measures the binding affinity of allatostatins to their specific receptors, typically G-protein coupled receptors (GPCRs), on cell membranes.[5][6]

Materials:

  • Cell membranes expressing the allatostatin receptor of interest.

  • Radiolabeled allatostatin ligand (e.g., [¹²⁵I]-labeled allatostatin analog).

  • Unlabeled allatostatin peptides (competitors).

  • Binding buffer.

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Gamma counter.

Procedure:

  • Prepare cell membranes from a tissue known to express allatostatin receptors or from a cell line engineered to express the receptor.

  • In a multi-well plate, add a fixed amount of cell membranes to the binding buffer.

  • Add a fixed concentration of the radiolabeled allatostatin ligand to each well.

  • To determine competitive binding, add increasing concentrations of the unlabeled allatostatin peptide to different wells. For total binding, no unlabeled ligand is added. For non-specific binding, a high concentration of unlabeled ligand is added.

  • Incubate the plate for a specific time at a controlled temperature to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on each filter using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 or Ki value, which represents the binding affinity.

binding_assay_workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_separation Separation & Measurement cluster_data_analysis Data Analysis setup1 Prepare Receptor Membranes setup2 Add Radiolabeled Ligand setup1->setup2 setup3 Add Unlabeled Competitor setup2->setup3 react1 Incubate to Equilibrium setup3->react1 sep1 Vacuum Filtration react1->sep1 sep2 Wash Filters sep1->sep2 sep3 Measure Radioactivity sep2->sep3 da1 Calculate Specific Binding sep3->da1 da2 Determine IC50/Ki da1->da2

Caption: Workflow for the allatostatin receptor binding assay.

Allatostatin Signaling Pathway

Allatostatin-A peptides, including a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata.[7] These receptors are homologous to the mammalian somatostatin and galanin receptors.[8] Upon ligand binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein.

The activated G-protein, typically of the Gi/o or Gq subtype, then initiates a downstream signaling cascade.

  • Gi/o pathway: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits can also directly modulate the activity of ion channels.

  • Gq pathway: The activated α-subunit of the Gq protein stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to the ultimate physiological response, which in the case of the corpora allata, is the inhibition of juvenile hormone synthesis.

allatostatin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AST Allatostatin-A AST_R Allatostatin Receptor (GPCR) AST->AST_R Binding G_protein G-protein (Gi/o or Gq) AST_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion PIP2 PIP2 PLC->PIP2 Cleavage Response Inhibition of Juvenile Hormone Synthesis cAMP->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->Response PKC->Response

Caption: Generalized signaling pathway of Allatostatin-A receptors.

References

A Comparative Analysis of the Insect Neuropeptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activity and comparative performance of the insect neuropeptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, also known as Type A Allatostatin III, and its synthetic analogs. This report provides a side-by-side analysis of their efficacy in inhibiting juvenile hormone biosynthesis, a critical process in insect development and reproduction.

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, identified as this compound (AST-A-III), is a member of the allatostatin family of neuropeptides. These peptides are primarily known for their role in inhibiting the production of juvenile hormone (JH) in many insect species, thereby acting as key regulators of metamorphosis, reproduction, and other physiological processes.[1] This inhibitory function has positioned allatostatins and their synthetic analogs as promising candidates for the development of novel, species-specific insecticides.[2][3][4]

This guide presents a comparative overview of the biological activity of native AST-A-III and several of its synthetic analogs, with a focus on their structure-activity relationships. The data summarized herein is derived from in vitro assays measuring the inhibition of juvenile hormone III biosynthesis by the corpora allata of the cockroach Diploptera punctata, a common model organism for such studies.

Comparative Biological Activity

The primary measure of efficacy for allatostatins and their analogs is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit JH biosynthesis by 50%. A lower IC50 value indicates higher potency.

Peptide/AnalogSequence/ModificationIC50 (nM)Reference
Allatostatin III (Parent Peptide) a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2Not explicitly found in isolated studies for this specific native sequence, but analogs are compared against parent allatostatins from the same species.
Analog 4Phe(3) residue modification38.5[5]
Analog 11Phe(3) residue modification22.5[5]
Analog 13Phe(3) residue modification26.0[5]
Analog 2Phe(3) residue modification89.5[5]
Peptidomimetic Analog IMimics the C-terminal pentapeptide (Tyr-Xaa-Phe-Gly-Leu-NH2)90[2]
Peptidomimetic Analog IIMimics the C-terminal pentapeptide (Tyr-Xaa-Phe-Gly-Leu-NH2)130[2]

Structure-Activity Relationship of Analogs

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of allatostatins required for their biological activity. These studies have paved the way for the rational design of more potent and stable synthetic analogs.

Research into peptidomimetic analogs has shown that modifications to the C-terminal pentapeptide, Tyr-Xaa-Phe-Gly-Leu-NH2, can yield compounds with significant biological activity. For instance, Analog I demonstrated higher potency than the natural C-terminal pentapeptide it was designed to mimic.[2] Further studies involving modifications of the Phenylalanine at position 3 (Phe(3)) of a lead allatostatin mimic (H17) have also yielded potent inhibitors of JH production.[5] Specifically, analogs 4, 11, and 13, which feature modifications at the Phe(3) position, exhibited strong inhibitory capabilities with IC50 values in the nanomolar range.[5]

Allatostatin Receptor Signaling Pathway

Type A allatostatins exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata.[6] These receptors are homologous to mammalian galanin and somatostatin receptors.[6] The binding of an allatostatin peptide to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis. While the precise downstream signaling pathway can vary between insect species and tissues, it generally involves the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium levels.

Allatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin Allatostatin III Receptor Allatostatin Receptor (GPCR) Allatostatin->Receptor Binding G_protein G Protein Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Production Inhibition Inhibition Second_Messenger->Inhibition JH_Synthesis Juvenile Hormone Biosynthesis Inhibition->JH_Synthesis

Figure 1. Simplified signaling pathway of this compound.

Experimental Protocols

In Vitro Juvenile Hormone Biosynthesis Inhibition Assay (Diploptera punctata)

This assay is the standard method for determining the biological activity of allatostatins and their analogs.

Objective: To quantify the inhibitory effect of a test compound on the rate of juvenile hormone III biosynthesis by the corpora allata (CA) of the cockroach Diploptera punctata.

Materials:

  • Adult female Diploptera punctata (specific age, e.g., 4-day-old mated females)

  • Tissue culture medium 199 (TC 199) with Ficoll

  • L-[methyl-³H]methionine

  • Test peptides (Allatostatin III and its analogs) dissolved in an appropriate solvent (e.g., water or DMSO)

  • Isooctane

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Corpora Allata Dissection: Glands are dissected from chilled, CO2-anesthetized adult female cockroaches under sterile physiological saline.

  • Incubation: Individual pairs of corpora allata are incubated in glass vials containing TC 199 medium, L-[methyl-³H]methionine (as a radiolabeled precursor for JH), and the test peptide at various concentrations. Control incubations are performed without the test peptide.

  • Hormone Extraction: After a defined incubation period (e.g., 3 hours), the juvenile hormone is extracted from the incubation medium using isooctane.

  • Quantification: The amount of radiolabeled juvenile hormone produced is quantified using thin-layer chromatography followed by liquid scintillation counting.

  • Data Analysis: The rate of JH biosynthesis is calculated for each concentration of the test peptide. The IC50 value is determined by plotting the percentage of inhibition against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

JH_Biosynthesis_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Dissection Dissect Corpora Allata from Diploptera punctata Incubation Incubate Corpora Allata with [3H]methionine and Test Peptides Dissection->Incubation Peptide_Prep Prepare Serial Dilutions of Test Peptides Peptide_Prep->Incubation Extraction Extract Juvenile Hormone with Isooctane Incubation->Extraction TLC Separate JH by Thin-Layer Chromatography Extraction->TLC Scintillation Quantify Radioactivity by Liquid Scintillation Counting TLC->Scintillation IC50_Calc Calculate IC50 Values Scintillation->IC50_Calc

Figure 2. Experimental workflow for the in vitro JH biosynthesis assay.

Conclusion

The insect neuropeptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (this compound) and its synthetic analogs represent a promising class of compounds for the development of targeted insect pest management strategies. The quantitative data and structure-activity relationships presented in this guide highlight the potential for rational design of highly potent and selective insect growth regulators. Further research focusing on improving the in vivo stability and delivery of these peptidomimetics will be crucial for their practical application in agriculture and public health.

References

Validating Peptide-Receptor Interactions: A Comparative Guide for a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the interaction of the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 with its putative receptor. Due to the lack of specific receptor information for this novel peptide, this document utilizes the well-characterized interaction between the endogenous neuropeptide Substance P (SP) and its high-affinity Neurokinin-1 Receptor (NK-1R) as an illustrative model system. The principles and experimental methodologies detailed herein are broadly applicable to the characterization of novel peptide-receptor interactions.

Substance P is an 11-amino acid neuropeptide that preferentially binds to the NK-1R, a G protein-coupled receptor (GPCR).[1] This interaction is pivotal in various physiological processes, including pain transmission and neurogenic inflammation.[1] The validation of such interactions relies on a combination of binding and functional assays to determine the affinity, potency, and efficacy of a ligand.

Comparative Analysis of Ligand-Receptor Interactions

To objectively assess the interaction of a novel peptide, its binding affinity and functional potency must be compared against known ligands for the target receptor. This section provides a comparative dataset for the NK-1 receptor, including the endogenous agonist (Substance P) and several well-characterized synthetic antagonists.

Table 1: Comparative Binding Affinities and Functional Potencies of NK-1 Receptor Ligands

CompoundTypeBinding Affinity (Ki)Functional Potency (EC50/IC50)
Substance P Endogenous Agonist~0.1 - 1 nM~1.8 x 10⁻⁸ M (Calcium Mobilization)[2]
Aprepitant Antagonist~0.1 nM (IC50)[3]-
L-732,138 Antagonist~2.3 nM (IC50)[3][4]-
CP-99,994 AntagonistHigh Affinity-
Rolapitant Antagonist~0.66 nM[3]-

Note: Ki, EC50, and IC50 values can vary depending on the cell line, radioligand, and specific assay conditions used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of peptide-receptor interactions. Below are methodologies for two key experiments: a competitive binding assay to determine binding affinity and a calcium mobilization assay to assess functional activity.

1. Competitive Radioligand Binding Assay

This assay measures the ability of the test peptide (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) to compete with a radiolabeled ligand for binding to the NK-1 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human NK-1 receptor are cultured to ~80-90% confluency.

    • Cells are harvested, washed with PBS, and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay Protocol:

    • In a 96-well plate, add increasing concentrations of the unlabeled test peptide.

    • Add a fixed concentration of a radiolabeled NK-1R ligand (e.g., [¹²⁵I]Substance P).

    • Add the prepared cell membranes.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of an unlabeled known ligand (e.g., unlabeled Substance P).

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test peptide.

    • The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Calcium Mobilization Functional Assay

This assay measures the ability of the test peptide to stimulate the NK-1 receptor, leading to an increase in intracellular calcium concentration.

  • Cell Culture and Dye Loading:

    • CHO-K1 cells stably expressing the human NK-1 receptor are seeded into a 96-well black-walled, clear-bottom plate and cultured overnight.

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

    • After the incubation period, the cells are washed to remove excess dye.

  • Assay Protocol:

    • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of the test peptide (or a known agonist like Substance P) are automatically injected into the wells.

    • The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is plotted against time to visualize the calcium transient.

    • The peak fluorescence response is determined for each concentration of the test peptide.

    • The data are normalized to the maximum response and plotted as a dose-response curve (response versus log concentration of the peptide).

    • The EC50 value (the concentration of the peptide that produces 50% of the maximal response) is determined using non-linear regression analysis.

Visualizations

Substance P / NK-1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK-1 Receptor Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Ca2->PKC Activates CellularResponse Cellular Response (e.g., Pain Transmission, Inflammation) PKC->CellularResponse PKA PKA cAMP->PKA Activates PKA->CellularResponse SP Substance P SP->NK1R Binds ER->Ca2 Releases

Caption: Signaling cascade initiated by Substance P binding to the NK-1 receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_setup Assay Setup cluster_incubation Binding cluster_separation Separation cluster_detection Detection & Analysis TestPeptide Test Peptide (varying conc.) Incubate Incubate to Equilibrium TestPeptide->Incubate Radioligand Radiolabeled Ligand ([¹²⁵I]SP) Radioligand->Incubate Membranes Cell Membranes (with NK-1R) Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for determining ligand binding affinity.

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Analysis Seed Seed NK-1R expressing cells in 96-well plate Load Load cells with Ca²⁺ sensitive dye Seed->Load Baseline Measure baseline fluorescence Load->Baseline Inject Inject Test Peptide (varying conc.) Baseline->Inject Read Measure fluorescence over time Inject->Read Analyze Data Analysis (Dose-Response Curve, EC50) Read->Analyze

Caption: Workflow for assessing functional agonistic activity.

References

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 cross-reactivity with other insect receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a representative adipokinetic hormone (AKH), Schistocerca gregaria AKH-II (Scg-AKH-II), with a range of insect receptors. Adipokinetic hormones are a family of neuropeptides in insects that play a crucial role in mobilizing energy reserves, making their receptors a potential target for the development of novel insecticides. Understanding the cross-reactivity of these hormones is vital for assessing the specificity and potential off-target effects of candidate pest control agents.

Quantitative Cross-Reactivity Data

The following table summarizes the agonistic activity of Schistocerca gregaria AKH-II (Scg-AKH-II) on adipokinetic hormone receptors (AKHRs) from seven different insect species, spanning five insect orders. The data is presented as EC50 values, which represent the concentration of the peptide required to elicit a half-maximal response in a bioluminescence-based functional assay. Lower EC50 values indicate higher potency.

Insect SpeciesOrderReceptorScg-AKH-II EC50 (nM)[1]
Schistocerca gregaria (Desert Locust)OrthopteraScg-AKHR1.3
Acyrthosiphon pisum (Pea Aphid)HemipteraAcp-AKHR2.8
Tribolium castaneum (Red Flour Beetle)ColeopteraTrc-AKHR3.9
Hylobius abietis (Large Pine Weevil)ColeopteraHya-AKHR8.7
Apis mellifera (Honeybee)HymenopteraApm-AKHR18.2
Drosophila melanogaster (Fruit Fly)DipteraDrm-AKHR134.9
Aedes aegypti (Yellow Fever Mosquito)DipteraAea-AKHR>1000

Data sourced from Marchal et al., 2018.[1]

The data indicates that the Schistocerca gregaria AKH receptor (Scg-AKHR) is highly sensitive to its endogenous ligand.[1] Interestingly, the locust AKHR also shows a high degree of promiscuity, being activated by AKHs from various other insects.[1] In contrast, the receptors from the dipteran species, Drosophila melanogaster and Aedes aegypti, exhibit higher selectivity for their respective endogenous ligands.[1]

Adipokinetic Hormone Signaling Pathway

Adipokinetic hormones exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of fat body cells.[1] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The AKH receptor can couple to different G-proteins, primarily Gs and Gq.

  • Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates target proteins, leading to the activation of glycogen phosphorylase and triacylglycerol lipase, which mobilize stored carbohydrates and lipids, respectively.[2][3]

  • Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which also contributes to the physiological response.[2]

AKH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AKH Adipokinetic Hormone (AKH) AKHR AKH Receptor (GPCR) AKH->AKHR Binds G_protein G-protein (Gs/Gq) AKHR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates (Gs) PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Energy Mobilization PKA->Response PIP2 PIP2 PIP2->PLC CaM Ca2+ Mobilization IP3->CaM Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Response CaM->PKC Activates

Caption: Adipokinetic Hormone Signaling Pathway.

Experimental Protocols

The cross-reactivity data presented in this guide was obtained using a bioluminescence-based functional assay in Chinese Hamster Ovary (CHO) cells. This in vitro method allows for the sensitive and quantitative measurement of receptor activation.

Key Experiment: Aequorin-Based Bioluminescence Assay for AKHR Activation

Objective: To determine the potency (EC50) of a ligand (e.g., Scg-AKH-II) in activating a specific insect adipokinetic hormone receptor (AKHR) expressed in a heterologous cell system.

Principle: CHO cells are co-transfected with the gene for the insect AKHR and the photoprotein aequorin. Aequorin emits light in the presence of Ca2+. Activation of the AKHR by a ligand leads to a Gq-mediated increase in intracellular Ca2+, which triggers aequorin to produce a measurable light signal. The intensity of the light is proportional to the degree of receptor activation.

Materials:

  • CHO-K1 cell line

  • Mammalian expression vector (e.g., pcDNA3.1) containing the codon-optimized open reading frame of the insect AKHR

  • Expression vector containing the aequorin gene

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Coelenterazine (aequorin substrate)

  • Assay buffer (e.g., BSA-supplemented PBS)

  • Test peptides (e.g., Scg-AKH-II) at various concentrations

  • Luminometer capable of kinetic readings

Methodology:

  • Cell Culture and Transfection:

    • Culture CHO-K1 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Co-transfect the cells with the AKHR expression vector and the aequorin expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • (Optional for stable cell lines) Select for successfully transfected cells using an appropriate selection marker (e.g., G418).

  • Assay Preparation:

    • Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

    • On the day of the assay, wash the cells with assay buffer.

    • Incubate the cells with coelenterazine in assay buffer for 1-2 hours at 37°C in the dark to allow for the reconstitution of functional aequorin.

  • Luminescence Measurement:

    • Prepare serial dilutions of the test peptide in the assay buffer.

    • Place the 96-well plate in a luminometer.

    • Inject the different concentrations of the test peptide into the wells.

    • Immediately measure the light emission (luminescence) from each well over a period of time (e.g., 30 seconds).

  • Data Analysis:

    • The raw luminescence data is typically integrated over the measurement period.

    • Normalize the data by subtracting the background luminescence (from wells with no peptide) and expressing the response as a percentage of the maximal response observed.

    • Plot the normalized response against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture CHO Cells Transfect 2. Co-transfect with AKHR and Aequorin Culture->Transfect Seed 3. Seed cells in 96-well plate Transfect->Seed Incubate 4. Incubate with Coelenterazine Seed->Incubate Prepare_Peptide 5. Prepare Peptide Dilutions Incubate->Prepare_Peptide Inject 6. Inject Peptide into wells Prepare_Peptide->Inject Measure 7. Measure Luminescence Inject->Measure Normalize 8. Normalize Data Measure->Normalize Plot 9. Plot Dose-Response Curve Normalize->Plot Calculate 10. Calculate EC50 Plot->Calculate

Caption: Experimental Workflow for the Aequorin-Based Bioluminescence Assay.

References

Comparative Efficacy of Insecticidal Peptides and Commercial Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature and database searches for the peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 did not yield any publicly available data regarding its insecticidal properties or efficacy. Therefore, this guide provides a comparative analysis of well-characterized representative insecticidal peptides against common commercial insecticides to offer a relevant and informative overview for researchers, scientists, and drug development professionals in the field of pest management.

This guide presents a comparison of two classes of insecticidal peptides, spider venom peptides and plant-derived cyclotides, with three major classes of commercial chemical insecticides: pyrethroids, neonicotinoids, and organophosphates. The data is compiled from various scientific studies and is intended to provide a benchmark for the evaluation of novel insecticidal compounds.

Quantitative Efficacy Data

The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values for representative insecticidal peptides and commercial insecticides against various insect species. It is crucial to note that the efficacy of these compounds can vary significantly depending on the target insect species, its developmental stage, and the bioassay method used.

Table 1: Efficacy of Representative Insecticidal Peptides

Insecticide ClassRepresentative CompoundTarget InsectBioassay MethodEfficacy (LD50/LC50)Citation
Spider Venom Peptide ω-Hexatoxin-Hv1a (ω-ACTX-Hv1a)House fly (Musca domestica)InjectionLD50: 77 pmol/g[1]
Common house cricket (Acheta domestica)InjectionLD50: 89 pmol/g[1]
Sheep blowfly (Lucilia cuprina)InjectionLD50: ~500 pmol/g[2]
Avsp1aSheep blowfly (Lucilia cuprina)OralLD50: 25 nmol/g[3]
Plant-Derived Cyclotide Kalata B1Cotton budworm (Helicoverpa punctigera)Diet Incorporation50% mortality after 16 days at 0.825 µmol/g of diet[4]
Golden apple snail (Pomacea canaliculata)Aquatic ExposureLC50: 53 µM[5]

Table 2: Efficacy of Commercial Insecticides

Insecticide ClassRepresentative CompoundTarget InsectBioassay MethodEfficacy (LD50/LC50)Citation
Pyrethroid CypermethrinMustard aphid (Lipaphis erysimi)Residual FilmLC50: 14.30 µg/cm²[6]
Green peach aphid (Myzus persicae)Residual FilmLC50: 14.12 µg/cm²[6]
Neonicotinoid ImidaclopridPoplar defoliator (Clostera cupreata)Leaf DipLC50: 0.0017% (at 72h)[7]
Cotton bollworm (Helicoverpa armigera)Diet IncorporationLC50: 80.38 mg a.i./L[8]
Organophosphate ChlorpyrifosTobacco caterpillar (Spodoptera litura)Leaf DipLC50: 1.486 ppm[9]
Harlequin ladybird (Harmonia axyridis)Topical ApplicationLC50: 15.90 mg a.i./L[10]

Experimental Protocols

Standardized bioassays are critical for the accurate assessment and comparison of insecticide efficacy. Below are detailed methodologies for two common insect bioassays.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.

Objective: To determine the median lethal dose (LD50) of an insecticide.

Materials:

  • Test insects of a uniform age and size.

  • Technical grade insecticide.

  • Appropriate solvent (e.g., acetone).

  • Micro-applicator capable of delivering precise volumes (e.g., 0.1-1.0 µL).

  • Holding containers (e.g., petri dishes or vials) with a food source and ventilation.

  • Anesthetic (e.g., CO2 or chilling).

  • Analytical balance.

Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the insecticide in a suitable solvent. A series of dilutions are then made from the stock solution to create a range of concentrations to be tested.

  • Insect Handling: Anesthetize the test insects using CO2 or by chilling them to facilitate handling.

  • Application of Insecticide: Using a micro-applicator, apply a precise volume (typically 0.1 to 1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

  • Observation: Place the treated insects in holding containers with access to food and water. Maintain the insects under controlled environmental conditions (temperature, humidity, and light cycle).

  • Mortality Assessment: Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A dose-response curve is generated by plotting mortality against the logarithm of the dose. The LD50 value is then calculated from this curve using probit analysis.[11][12]

Diet Incorporation Bioassay

This method is used to evaluate the oral toxicity of an insecticide when ingested by an insect.

Objective: To determine the median lethal concentration (LC50) of an insecticide.

Materials:

  • Test insects (typically larval stages).

  • Technical grade insecticide.

  • Artificial diet suitable for the test insect.

  • Multi-well bioassay trays or individual rearing containers.

  • Blender or homogenizer.

  • Water bath.

Procedure:

  • Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a suitable temperature (around 40°C), add the insecticide at various concentrations.[13] The insecticide is typically dissolved in a small amount of a suitable solvent before being mixed into the diet to ensure even distribution. A control diet should be prepared with the solvent only.

  • Dispensing the Diet: Dispense the treated and control diets into the wells of bioassay trays or individual rearing containers. Allow the diet to solidify.

  • Infestation: Place one insect larva into each well or container.

  • Incubation: Maintain the bioassay trays under controlled environmental conditions.

  • Mortality and Growth Inhibition Assessment: Record larval mortality at regular intervals (e.g., daily for 7 days). Sub-lethal effects, such as growth inhibition (larval weight), can also be measured.

  • Data Analysis: Correct mortality data for control mortality. Use probit analysis of the concentration-mortality data to calculate the LC50 value.[14][15]

Signaling Pathways and Mechanisms of Action

The efficacy of an insecticide is determined by its interaction with a specific molecular target in the insect. The following diagrams illustrate the mechanisms of action for the representative insecticidal peptides and commercial insecticides.

Pyrethroid_Mechanism cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Closed Open Inactivated Na_Influx Continuous Na+ Influx Na_Channel:p2->Na_Influx Pyrethroid Pyrethroid Pyrethroid->Na_Channel:p2 Binds to open state, prevents inactivation Hyper_Excitation Nerve Hyper-Excitation Na_Influx->Hyper_Excitation Paralysis_Death Paralysis & Death Hyper_Excitation->Paralysis_Death

Caption: Mechanism of action of pyrethroid insecticides.

Organophosphate_Mechanism cluster_synapse Cholinergic Synapse AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Normally hydrolyzes ACh_Buildup ACh Accumulation AChE->ACh_Buildup Hydrolysis blocked ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Organophosphate Organophosphate Organophosphate->AChE Inhibits (phosphorylates) Continuous_Stimulation Continuous Receptor Stimulation ACh_Buildup->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Caption: Mechanism of action of organophosphate insecticides.

Peptide_Mechanisms cluster_peptides Insecticidal Peptides - Diverse Mechanisms cluster_spider Spider Venom Peptides (e.g., ω-ACTX-Hv1a) cluster_plant Plant Cyclotides (e.g., Kalata B1) Spider_Peptide ω-ACTX-Hv1a Ion_Channel Insect Voltage-Gated Calcium Channels Spider_Peptide->Ion_Channel Blocks channel Paralysis Paralysis Ion_Channel->Paralysis Plant_Peptide Kalata B1 Cell_Membrane Insect Midgut Cell Membrane Plant_Peptide->Cell_Membrane Disrupts membrane Cell_Lysis Cell Lysis & Death Cell_Membrane->Cell_Lysis

Caption: Diverse mechanisms of action of insecticidal peptides.

References

Bioactivity of FGL-amide Allatostatins Across Insect Orders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of the FGL-amide allatostatin peptide family, with a focus on its role as an inhibitor of juvenile hormone (JH) synthesis across different insect orders. The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 belongs to this large family of neuropeptides, which are characterized by a conserved C-terminal Phe-Gly-Leu-amide motif. While this specific synthetic peptide is not extensively studied in a comparative context, this guide leverages experimental data from closely related, naturally occurring FGL-amide allatostatins to highlight the significant order-specific differences in their biological effects.

Quantitative Bioactivity Data

The primary bioactivity of FGL-amide allatostatins in certain insect orders is the inhibition of juvenile hormone biosynthesis by the corpora allata (CA), the endocrine glands responsible for JH production. The following table summarizes the inhibitory potency (IC50 values) of representative FGL-amide allatostatins in different insect orders. It is crucial to note that this class of peptides does not exhibit inhibitory effects on JH synthesis in all insects.

Insect OrderSpeciesPeptide SequenceBioassayIC50 (M)Reference
Blattodea Periplaneta americanaMultiple endogenous FGL-amide ASTsIn vitro JH synthesis inhibitionRanged from 1.1 x 10⁻⁹ to 1.6 x 10⁻⁷[1]
Orthoptera Gryllus bimaculatusGrb-AST A3: AGMYSFGL-NH2In vitro JH synthesis inhibition0.4 - 3 x 10⁻⁸[2][3]
Isoptera Reticulitermes flavipesR. flavipes AST-7In vitro JH synthesis inhibitionPotent inhibition observed[4]
Diptera Drosophila melanogasterEndogenous FGL-amide ASTsIn vitro JH synthesis inhibitionNo inhibition observed[5][6]
Lepidoptera Manduca sextaSynthetic FGL-amide ASTsIn vitro JH synthesis inhibitionNo inhibition observed[7]

Note: The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a known FGL-amide allatostatin.[8] While specific comparative bioactivity data for this exact sequence across multiple orders is not available, the data presented for closely related endogenous peptides from the same family are considered representative of the order-specific activity.

Experimental Protocols

The evaluation of FGL-amide allatostatin bioactivity, particularly the inhibition of JH synthesis, is predominantly conducted using an in vitro radiochemical assay.

In Vitro Juvenile Hormone Biosynthesis Assay (Radiochemical Method)

This assay measures the rate of JH synthesis by isolated corpora allata (CA) in the presence and absence of the test peptide.

1. Insect Rearing and Dissection:

  • Insects from the target species are reared under controlled conditions (temperature, photoperiod, and diet).

  • For the assay, corpora cardiaca-corpora allata (CC-CA) complexes are dissected from adult females in a sterile physiological saline solution.

2. In Vitro Incubation:

  • Individual or pooled CC-CA complexes are placed in incubation wells containing a defined culture medium (e.g., TC-199) supplemented with antibiotics and a radiolabeled precursor of JH, typically L-[methyl-³H]methionine.

  • The test peptide (FGL-amide allatostatin) is added to the incubation medium at various concentrations. Control incubations are performed without the peptide.

  • The glands are incubated for a defined period (e.g., 3 hours) at a constant temperature (e.g., 27°C).

3. Extraction of Juvenile Hormone:

  • Following incubation, the medium and glands are collected, and the newly synthesized, radiolabeled JH is extracted using an organic solvent (e.g., hexane or isooctane).

4. Quantification of Radiolabeled JH:

  • The organic extract containing the radiolabeled JH is subjected to thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate JH from other radiolabeled compounds.

  • The amount of radioactivity in the JH fraction is quantified using liquid scintillation counting.

5. Data Analysis:

  • The rate of JH synthesis is calculated as femtomoles (fmol) of JH produced per hour per pair of CA.

  • The inhibitory effect of the allatostatin is determined by comparing the rate of JH synthesis in the presence of the peptide to the control.

  • IC50 values (the concentration of peptide that causes 50% inhibition of JH synthesis) are calculated from dose-response curves.

Below is a workflow diagram for the in vitro JH biosynthesis assay.

experimental_workflow rearing Insect Rearing dissection Dissection of Corpora Allata (CA) rearing->dissection incubation In Vitro Incubation with [³H]methionine +/- Allatostatin dissection->incubation extraction Solvent Extraction of Juvenile Hormone incubation->extraction separation HPLC or TLC Separation extraction->separation quantification Liquid Scintillation Counting separation->quantification analysis Data Analysis (IC50 Calculation) quantification->analysis

Figure 1. Experimental workflow for the in vitro radiochemical assay of juvenile hormone biosynthesis.

Signaling Pathway

FGL-amide allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the endocrine cells of the corpora allata. These receptors are homologous to the mammalian somatostatin and galanin receptors.[9][10] The binding of the allatostatin ligand to its receptor initiates an intracellular signaling cascade.

The activation of the allatostatin receptor can lead to the modulation of second messenger systems, including changes in intracellular calcium (Ca²⁺) concentrations and/or cyclic AMP (camp) levels. This signaling ultimately results in the inhibition of one or more key enzymatic steps in the juvenile hormone biosynthetic pathway, leading to a decrease in JH production.

The following diagram illustrates the proposed signaling pathway for FGL-amide allatostatins in the inhibition of juvenile hormone synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Allatostatin Receptor (GPCR) g_protein G-protein receptor->g_protein Activation second_messenger Second Messengers (e.g., Ca²⁺, cAMP) g_protein->second_messenger Modulation enzyme_cascade Enzyme Cascade Inhibition second_messenger->enzyme_cascade Initiation jh_synthesis Juvenile Hormone Biosynthesis enzyme_cascade->jh_synthesis Inhibition jh Juvenile Hormone jh_synthesis->jh ligand FGL-amide Allatostatin ligand->receptor Binding

Figure 2. Proposed signaling pathway for FGL-amide allatostatin-mediated inhibition of juvenile hormone synthesis.

Conclusion

The bioactivity of FGL-amide allatostatins, particularly their potent inhibition of juvenile hormone synthesis, is a striking example of order-specific neuropeptide function in insects. While highly effective in Blattodea, Orthoptera, and Isoptera, they lack this allatostatic activity in Diptera and Lepidoptera, where they are involved in other physiological processes such as the regulation of feeding and gut motility.[5][6] This differential activity presents both challenges and opportunities for the development of order-specific insect control agents. Further research into the structural basis of receptor-ligand interactions across different insect orders will be crucial for exploiting these peptides and their signaling pathways for targeted pest management strategies.

References

a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 structural comparison with other neuropeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Allatostatin III (AST-III), a key insect neuropeptide, with other members of the Allatostatin family. Allatostatins are primarily known for their role in inhibiting the synthesis of juvenile hormone, a critical regulator of development and reproduction in insects. Understanding the structure-activity relationships within this family is crucial for the development of novel pest management strategies and for advancing our understanding of invertebrate neuroendocrinology.

Peptide Identification and Structural Analogs

The neuropeptide sequence a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is identified as Allatostatin III (AST-III) .[1][2][3] Originally isolated from the Pacific beetle cockroach, Diploptera punctata, AST-III belongs to the Type A Allatostatin (AST-A) family, also known as the FGLamide allatostatins due to their conserved C-terminal sequence Phe-Gly-Leu-NH2.[2][3]

For this comparative guide, we will examine AST-III alongside other representative Type A allatostatins from different insect species to highlight conserved motifs and functional variations.

Table 1: Structural Comparison of Selected Type A Allatostatins

Peptide NameSequenceOrganism of Origin
Allatostatin III (Dip-AST-3) Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Diploptera punctata (Cockroach)
Allatostatin I (Dip-AST-1)Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2Diploptera punctata (Cockroach)
Allatostatin 5 (Mas-AST-5)Ala-Arg-Ser-Tyr-Ser-Phe-Gly-Leu-NH2Manduca sexta (Tobacco Hornworm)
Allatostatin 7 (Hel-AST-7)pGlu-Val-Arg-Phe-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-PheHelicoverpa armigera (Cotton Bollworm)
Allatostatin CpGlu-Val-Arg-Phe-Gln-Cys-Tyr-Phe-Asn-Pro-Val-Ser-Cys-Phe-OHCalliphora vomitoria (Blowfly)

Note: pGlu denotes pyroglutamic acid.

Comparative Biological Activity

The primary bioactivity of Type A allatostatins is the potent inhibition of juvenile hormone (JH) synthesis by the corpora allata. The relative potency can vary significantly based on amino acid substitutions within the sequence.

Table 2: Comparative Potency in Juvenile Hormone Synthesis Inhibition

PeptideOrganism TestedIC50 (nM)
Allatostatin III (Dip-AST-3) Diploptera punctata~5
Allatostatin I (Dip-AST-1)Diploptera punctata~0.7
Allatostatin 5 (Mas-AST-5)Manduca sexta~10

IC50 values are approximate and compiled from various studies for relative comparison.

The data indicates that while the C-terminal Phe-Gly-Leu-NH2 motif is essential for activity, the N-terminal sequence modulates the potency of the peptide. For instance, the longer chain of Dip-AST-1 confers a higher potency in its native species compared to Dip-AST-3.

Signaling Pathway and Mechanism of Action

Type A allatostatins exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of corpora allata cells. This binding event initiates an intracellular signaling cascade that ultimately leads to the inhibition of JH synthesis.

Allatostatin_Signaling cluster_membrane Cell Membrane receptor Allatostatin Receptor (GPCR) g_protein Gαi/o Protein receptor->g_protein Activation ast Allatostatin III ast->receptor Binding ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka synthesis Juvenile Hormone Synthesis Pathway pka->synthesis inhibition Inhibition

Caption: Allatostatin A signaling pathway via a Gi/o-coupled GPCR.

Binding of AST-III to its receptor activates an inhibitory G-protein (Gαi/o), which in turn inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reduced activation of Protein Kinase A (PKA), and consequently, the inhibition of key enzymes in the juvenile hormone biosynthetic pathway.

Experimental Protocols

The data presented in this guide is typically generated using the following key experimental methodologies.

Radiochemical Assay for Juvenile Hormone Synthesis

This assay directly measures the rate of JH synthesis by isolated corpora allata glands in vitro.

Experimental Workflow:

  • Gland Dissection: Corpora allata are dissected from the target insect species under a microscope in a physiological saline solution.

  • Incubation: Individual glands or pairs of glands are incubated in a culture medium containing a radiolabeled precursor, typically L-[methyl-³H]methionine.

  • Peptide Treatment: The neuropeptide of interest (e.g., Allatostatin III) is added to the incubation medium at various concentrations. A control group receives no peptide.

  • JH Extraction: After incubation (typically 3-4 hours), the medium and glands are extracted with an organic solvent (e.g., hexane) to isolate the newly synthesized, radiolabeled JH.

  • Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting.

  • Data Analysis: The rate of JH synthesis is calculated and expressed as fmol/gland/hour. IC50 values are determined by plotting the percentage of inhibition against the peptide concentration.

RRA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissect 1. Dissect Corpora Allata culture 2. Place in Culture Medium dissect->culture add_precursor 3. Add [³H]methionine culture->add_precursor add_peptide 4. Add Allatostatin (Test) or Vehicle (Control) add_precursor->add_peptide incubate 5. Incubate (3-4h) add_peptide->incubate extract 6. Hexane Extraction of JH incubate->extract scintillate 7. Liquid Scintillation Counting extract->scintillate calculate 8. Calculate IC50 scintillate->calculate

Caption: Workflow for a radiochemical assay of juvenile hormone synthesis.
Receptor Binding Assay

This assay measures the affinity of a ligand (neuropeptide) for its receptor in a given tissue preparation.

Experimental Workflow:

  • Membrane Preparation: Tissue rich in the target receptor (e.g., insect brain or corpora allata) is homogenized and centrifuged to isolate a crude membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled version of the neuropeptide (the radioligand) and varying concentrations of a competing, unlabeled neuropeptide (the competitor, e.g., AST-III).

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: Competition curves are generated by plotting the bound radioactivity against the concentration of the unlabeled competitor. This allows for the calculation of the Ki (inhibition constant) or IC50 value, which represents the affinity of the competitor for the receptor.

This guide provides a foundational comparison of Allatostatin III with its structural and functional counterparts. The presented data and protocols offer a starting point for researchers interested in the neuroendocrinology of insects and the potential for developing novel, peptide-based insecticides.

References

A Comparative Guide to the In Vivo and In Vitro Activity of the Antimicrobial Peptide DP7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The correlation between in vitro and in vivo activity is a critical aspect of preclinical drug development, offering insights into the potential therapeutic efficacy of a compound. This guide provides a comprehensive comparison of the in vitro and in vivo performance of the novel antimicrobial peptide (AMP) DP7, a promising candidate in the fight against multidrug-resistant bacteria. The data presented is compiled from published research to provide an objective overview for researchers and drug development professionals.

Comparative Efficacy of DP7: In Vitro vs. In Vivo

The following tables summarize the key quantitative data regarding the antimicrobial and cytotoxic activity of DP7 in both laboratory settings and living organisms.

Table 1: In Vitro Antimicrobial Activity of DP7
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Staphylococcus aureus ATCC 2592316-[1]
Methicillin-resistant S. aureus (MRSA) ATCC 33591--[1]
Porphyromonas gingivalis832[2]

Note: '-' indicates data not specified in the cited source.

Table 2: In Vitro Cytotoxicity of DP7
Cell LineAssayKey FindingReference
Human Red Blood CellsHemolysis Assay50% hemolytic concentration >1,280 µg/mL[1]
Human Embryonic Kidney (HEK) 293 cellsViability AssayLow cytotoxicity at concentrations below 80 µg/mL[1]
Human Epithelial FibroblastsViability AssayLow cytotoxicity at concentrations below 80 µg/mL[1]
Table 3: In Vivo Efficacy of DP7 in a Murine Infection Model
Animal ModelBacterial StrainTreatment RegimenKey FindingReference
Murine S. aureus infection modelMethicillin-resistant S. aureus (MRSA) ATCC 33591Intraperitoneal injection of DP7 (20-60 mg/kg)Significant reduction in bacterial load in peritoneal lavage[1]
Murine MRSA bloodstream infection modelMethicillin-resistant S. aureusIntravenous treatment with DP7 (0.5, 1, and 2 mg/kg)Good protective effect[3][4]

Experimental Protocols

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of DP7 was determined using the broth microdilution method according to the National Committee for Clinical Laboratory Standards.[1]

  • Preparation of Peptide Solutions: DP7 was serially diluted in Mueller-Hinton broth (MHB).

  • Bacterial Inoculum: Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: 50 µL of each peptide concentration was added to 96-well plates containing 50 µL of the bacterial suspension.

  • MIC Determination: The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the MBC, 10 µL from the wells with no visible growth was plated on agar plates and incubated for 24 hours. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.[2]

In Vitro Cytotoxicity Assay

The cytotoxicity of DP7 against human cells was evaluated using a hemolysis assay for red blood cells and a viability assay for nucleated cells.[1]

  • Hemolysis Assay: Fresh human red blood cells were washed and resuspended in phosphate-buffered saline (PBS). The cells were incubated with various concentrations of DP7 for 1 hour at 37°C. The release of hemoglobin was measured spectrophotometrically at 540 nm.

  • Cell Viability Assay (HEK 293 and Human Epithelial Fibroblasts): Cells were seeded in 96-well plates and incubated for 20 hours. The cells were then treated with serially diluted DP7 and incubated for another 24 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or XTT).

In Vivo Murine Infection Model

The in vivo efficacy of DP7 was assessed in a murine model of S. aureus infection.[1][4]

  • Animal Model: Female BALB/c mice were used for the study.

  • Infection: Mice were infected with a suspension of methicillin-resistant S. aureus (MRSA) via intraperitoneal or intravenous injection.

  • Treatment: One hour post-infection, mice were treated with various doses of DP7, a control peptide (HH2), or a positive control antibiotic (vancomycin) via the same injection route.

  • Assessment of Bacterial Load: At specified time points post-treatment, peritoneal lavage fluid or organs were collected, homogenized, and plated on agar to determine the bacterial load (CFU/mL).

  • Survival Monitoring: In bloodstream infection models, animal survival and weight changes were monitored daily for a week.[4]

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary antimicrobial mechanism of DP7 and similar cationic antimicrobial peptides is the disruption of the bacterial cell membrane. This action is generally not considered a classical signaling pathway involving intracellular cascades. Instead, it is a direct physical interaction leading to cell death.

cluster_0 Extracellular Space cluster_1 Bacterial Cell Peptide DP7 Peptide Membrane Bacterial Membrane Peptide->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Disruption Leakage Leakage of Intracellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death cluster_workflow Experimental Workflow A Peptide Design & Synthesis B In Vitro Antimicrobial Screening (MIC/MBC Determination) A->B C In Vitro Cytotoxicity Assays (e.g., Hemolysis, Cell Viability) B->C E Mechanism of Action Studies (e.g., Electron Microscopy) B->E D In Vivo Efficacy Studies (Murine Infection Models) C->D F Data Analysis & Correlation D->F E->F

References

Benchmarking a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Against Known Juvenile Hormone Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, an analog of Allatostatin-A (AST-A), against other known inhibitors of Juvenile Hormone (JH). The following sections present quantitative data on their biological activity, detailed experimental protocols for assessing JH inhibition, and visual representations of the relevant signaling pathways to aid in understanding their mechanisms of action.

Data Presentation: Comparative Inhibitory Activity

The inhibitory effects of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and other compounds on Juvenile Hormone (JH) synthesis are critical for their evaluation as potential insect growth regulators. While direct head-to-head comparisons in single studies are limited, the following tables summarize the available data from various sources to provide a benchmark.

The peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 belongs to the Allatostatin-A family, neuropeptides known to inhibit JH production.[1] Studies on the allatostatin family of peptides in the cockroach Diploptera punctata have demonstrated their potent inhibitory effects on JH synthesis.[2]

Table 1: Inhibitory Activity of Allatostatin-A Analogs on Juvenile Hormone Synthesis in Diploptera punctata

Peptide/AnalogIC50 (M)ED50 (nM)
Dippu-AST 1-107
Dippu-AST 2-0.014
Allatostatin Mimic (H17)5.17 x 10⁻⁸-
N-methylated Analog 15.17 x 10⁻⁸-
N-methylated Analog 46.44 x 10⁻⁸-

IC50: The concentration of an inhibitor that reduces the response by half. ED50: The dose that produces a therapeutic response in 50% of the population.

Table 2: Activity of Other Known Juvenile Hormone Inhibitors

InhibitorTypeTarget SpeciesActivity MetricValue
MethopreneJuvenile Hormone AnalogVarious insects-Potent agonist
PyriproxyfenJuvenile Hormone AnalogVarious insects-Potent agonist
FenoxycarbJuvenile Hormone AnalogVarious insects-Potent agonist
III-2 (Novel AST-A analog)Allatostatin-A AnalogSpodoptera frugiperdaLC5018.7 mg/L

LC50: The lethal concentration that kills 50% of a test population.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of JH inhibitors.

In Vitro Radiochemical Assay for Juvenile Hormone Synthesis Inhibition

This assay is the gold standard for quantifying the rate of JH biosynthesis and the inhibitory effects of test compounds.

Objective: To measure the amount of radiolabeled JH produced by the corpora allata (CA), the glands responsible for JH synthesis, in the presence and absence of an inhibitor.

Materials:

  • Dissecting microscope and tools

  • Incubation medium (e.g., TC-199)

  • L-[methyl-³H]methionine (radiolabeled precursor)

  • Test compounds (e.g., a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Hexane or isooctane for extraction

Procedure:

  • Gland Dissection: Dissect corpora allata from the target insect species (e.g., Diploptera punctata) under a microscope in cold incubation medium.

  • Incubation: Transfer individual pairs of corpora allata to incubation tubes containing the medium.

  • Inhibitor Addition: Add the test compound at various concentrations to the incubation tubes. A control group with only the solvent should be included.

  • Radiolabeling: Add L-[methyl-³H]methionine to each tube to initiate the synthesis of radiolabeled JH.

  • Incubation Period: Incubate the tubes for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

  • Extraction: Stop the reaction and extract the synthesized radiolabeled JH using an organic solvent like hexane or isooctane.

  • Quantification: Transfer the organic phase containing the radiolabeled JH to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of JH synthesis (e.g., in fmol/gland/hour) and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Mandatory Visualization: Signaling Pathways

The following diagrams, created using the DOT language, illustrate the signaling pathways involved in the action of Allatostatin-A and other JH inhibitors.

Allatostatin-A Signaling Pathway

Allatostatin_A_Signaling ASTA Allatostatin-A (a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) GPCR Allatostatin-A Receptor (GPCR) ASTA->GPCR Binds G_protein G-protein (Gi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA JH_synthesis Inhibition of Juvenile Hormone Synthesis PKA->JH_synthesis

Caption: Allatostatin-A binds to its G-protein coupled receptor, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately, the suppression of juvenile hormone synthesis.

Juvenile Hormone Signaling Pathway and Inhibition

JH_Signaling_Inhibition cluster_cell Target Cell cluster_inhibitor Inhibitory Mechanism JH Juvenile Hormone Met Methoprene-tolerant (Met) JH->Met Binds JHA JH Analogs (e.g., Methoprene) JHA->Met Binds (Agonist) Met_Tai Met Tai Met->Met_Tai Tai Taiman (Tai)/ SRC Tai->Met_Tai JHRE JH Response Element (DNA) Met_Tai->JHRE Binds Transcription Gene Transcription (e.g., Kr-h1) JHRE->Transcription Activates Response Prevention of Metamorphosis Transcription->Response ASTA_inhibitor Allatostatin-A Analogs JH_synthesis_inhibition Inhibition of JH Synthesis (Corpora Allata) ASTA_inhibitor->JH_synthesis_inhibition No_JH No JH to bind Met JH_synthesis_inhibition->No_JH

Caption: Juvenile Hormone or its analogs bind to the Met-Tai receptor complex, activating gene transcription and preventing metamorphosis. Allatostatin-A analogs inhibit this pathway by preventing JH synthesis.

References

Comparative Analysis of the Synthetic Peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and Alternative Delta-Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic peptide a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and other established delta-opioid receptor (DOR) ligands. While the specific biological activity of a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is not extensively documented in publicly available literature, its structural similarity to known DOR-binding motifs suggests it may act as a ligand for this receptor. This guide therefore proceeds under the hypothesis that a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a DOR agonist, and compares its theoretical performance with the well-characterized peptide agonists DPDPE and Deltorphin II, and the antagonist Naltrindole.

The following sections present a summary of quantitative data, detailed experimental protocols for assessing peptide performance, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to guide researchers in designing experiments to characterize novel peptides like a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and to provide a framework for confirming experimental findings with orthogonal methods.

Data Presentation: Comparative Performance of DOR Ligands

The tables below summarize the binding affinity and functional potency of the hypothetical peptide, a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (termed 'Hypothetical Peptide'), alongside the established DOR ligands DPDPE, Deltorphin II, and Naltrindole. The data for the established ligands are compiled from multiple sources and represent typical values observed in the literature. It is important to note that these values can vary depending on the specific experimental conditions.

Ligand Type Binding Affinity (Ki) for DOR (nM) Functional Potency (EC50) for cAMP Inhibition (nM) β-Arrestin 2 Recruitment
Hypothetical PeptideAgonist (Hypothesized)To Be DeterminedTo Be DeterminedTo Be Determined
DPDPEPeptide Agonist1.4 - 4.5[1][2]3.0 - 5.2[1][3]Low/Partial Agonist
Deltorphin IIPeptide Agonist0.74 - 1.5[1][4]~10 (less potent than DPDPE)[1]Full Agonist
NaltrindoleNon-peptide Antagonist0.04 - 0.79[1][2]N/A (Antagonist)N/A (Antagonist)

Table 1: Comparative Binding Affinity and Functional Potency of DOR Ligands.

Orthogonal Method Parameter Measured Hypothetical Peptide DPDPE Deltorphin II Naltrindole
Receptor Internalization Assay Agonist-induced receptor internalizationTo Be DeterminedInduces internalization[5]Induces robust internalization[5]Blocks agonist-induced internalization
In Vivo Analgesia (Tail-flick test) Antinociceptive effect (ED50)To Be Determined0.4 µg (supraspinal)[1]Potent antinociceptive effectsBlocks agonist-induced analgesia
Tolerance Development Maintenance of analgesic effect over timeTo Be DeterminedDoes not induce acute tolerance[5]Can induce toleranceN/A

Table 2: Comparison of Peptide Performance Using Orthogonal Methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the delta-opioid receptor and the workflows for the experimental protocols described in this guide.

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Agonist DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G Cellular Response (e.g., Analgesia) PKA->Cellular_Response_G Leads to P_DOR Phosphorylated DOR GRK->P_DOR Phosphorylates beta_Arrestin β-Arrestin P_DOR->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Mediates MAPK_Pathway MAPK Pathway beta_Arrestin->MAPK_Pathway Activates Cellular_Response_A Cellular Response (e.g., Tolerance) MAPK_Pathway->Cellular_Response_A Leads to

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_cAMP cAMP Inhibition Assay cluster_arrestin β-Arrestin Recruitment Assay Prep_Membranes Prepare Cell Membranes Expressing DOR Incubate_Radioligand Incubate Membranes with Radioligand and Test Peptide Prep_Membranes->Incubate_Radioligand Separate Separate Bound and Free Radioligand Incubate_Radioligand->Separate Measure_Radioactivity Measure Radioactivity Separate->Measure_Radioactivity Calculate_Ki Calculate Ki Measure_Radioactivity->Calculate_Ki Culture_Cells Culture Cells Expressing DOR Stimulate_Forskolin Stimulate with Forskolin and Test Peptide Culture_Cells->Stimulate_Forskolin Lyse_Cells Lyse Cells Stimulate_Forskolin->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Calculate_EC50 Calculate EC50 Measure_cAMP->Calculate_EC50 Culture_Tagged_Cells Culture Cells with Tagged DOR and β-Arrestin Stimulate_Peptide Stimulate with Test Peptide Culture_Tagged_Cells->Stimulate_Peptide Measure_Signal Measure Reporter Signal (e.g., Luminescence) Stimulate_Peptide->Measure_Signal Determine_Efficacy Determine Efficacy Measure_Signal->Determine_Efficacy

Caption: Experimental Workflows for Peptide Characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a foundation for characterizing the interaction of novel peptides with the delta-opioid receptor.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human delta-opioid receptor.

    • Radioligand: [³H]DPDPE or another suitable DOR-selective radioligand.

    • Non-specific binding control: Naloxone or another suitable opioid antagonist at a high concentration.

    • Test peptide (e.g., a-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Protocol:

    • In a 96-well plate, add assay buffer, cell membranes, and the test peptide at various concentrations.

    • Add the radioligand to all wells. For determining non-specific binding, add a high concentration of naloxone.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Inhibition Assay

This functional assay measures the ability of a DOR agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the DOR signaling pathway.

  • Materials:

    • Cells stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

    • Forskolin (an adenylyl cyclase activator).

    • Test peptide at various concentrations.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

  • Protocol:

    • Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the test peptide at various concentrations for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the log of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of its maximal inhibitory effect).

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated delta-opioid receptor, which is an important step in receptor desensitization and internalization.

  • Materials:

    • Cells engineered to co-express the delta-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

    • Test peptide at various concentrations.

    • Substrate for the reporter enzyme.

    • A luminometer or spectrophotometer.

  • Protocol:

    • Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.

    • Add the test peptide at various concentrations to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

    • Add the detection reagents, including the substrate for the reporter enzyme, according to the assay kit manufacturer's protocol.

    • Incubate at room temperature to allow the signal to develop.

    • Measure the luminescence or absorbance using a plate reader.

    • Plot the signal against the log of the test peptide concentration to generate a dose-response curve and determine the EC50 and Emax (maximum effect) for β-arrestin recruitment.

By employing these orthogonal methods, researchers can build a comprehensive pharmacological profile of novel peptides and rigorously validate their experimental findings. This approach is crucial for advancing our understanding of peptide-receptor interactions and for the development of new therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before disposal, it is crucial to handle the peptide with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While the acute toxicity of this specific peptide is not well-documented in publicly available resources, it is prudent to minimize exposure. In case of a spill, the area should be cleaned promptly, and the waste materials from the cleanup should also be disposed of as hazardous chemical waste.

Waste Segregation and Collection

Proper segregation of waste is a critical first step in the disposal process.[2] All materials contaminated with H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, including unused peptide, solutions, contaminated vials, pipette tips, and gloves, should be collected in a designated, leak-proof hazardous waste container.[3] The container must be clearly labeled as "Hazardous Waste" and should also specify the chemical contents, including the full name of the peptide. It is imperative not to mix incompatible waste streams; this peptide waste should not be combined with strong acids, bases, or oxidizing agents in the same container.[3]

Disposal Procedures

The recommended disposal route for H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is through an institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Laboratories are typically required to store hazardous waste in designated Satellite Accumulation Areas until it is collected for disposal.

While some non-hazardous, water-soluble chemicals may be eligible for drain disposal after neutralization, this is not recommended for H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 without explicit approval from institutional EHS and local authorities.[5][6] The environmental impact of this peptide on aquatic life is not known, and therefore, a cautious approach is warranted.

The following table summarizes the key aspects of the disposal procedure:

Procedure Step Key Action Rationale Regulatory Compliance
1. Waste Identification & Segregation Identify all materials contaminated with the peptide. Collect in a designated, labeled, and sealed hazardous waste container.To prevent cross-contamination and ensure proper handling.Resource Conservation and Recovery Act (RCRA)
2. Container Management Use a chemically compatible, leak-proof container with a secure lid. Keep the container closed except when adding waste.To prevent spills, leaks, and exposure.40 CFR Part 261
3. Labeling Clearly label the container with "Hazardous Waste" and the chemical name: H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.For accurate identification and safe handling by waste management personnel.Institutional and Local Regulations
4. Storage Store the waste container in a designated Satellite Accumulation Area, away from incompatible materials.To ensure safety and compliance with storage time limits.40 CFR Part 265
5. Disposal Request Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal.To ensure the waste is transported, treated, and disposed of in an environmentally sound and compliant manner.Institutional and Local Regulations

Experimental Protocols

While specific experimental protocols for the degradation or neutralization of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 are not available, a general procedure for handling peptide waste is outlined below. This protocol is a general guideline and should be adapted to comply with institutional and local regulations.

Protocol: Collection and Storage of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Waste

  • Preparation: Designate a specific, sealed, and appropriately labeled hazardous waste container for all waste generated from experiments involving H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

  • Collection of Solid Waste: Place all contaminated solid waste, including unused peptide, weighing paper, contaminated gloves, and pipette tips, directly into the designated hazardous waste container.

  • Collection of Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and labeled hazardous waste container. Do not mix with organic solvent waste unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination of Glassware: Rinse any glassware that has come into contact with the peptide with a suitable solvent (e.g., ethanol or isopropanol) followed by water. The initial rinsate should be collected as hazardous waste. Subsequent rinses with water may be disposed of down the drain, pending institutional policies.

  • Storage: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area. Ensure the area is secure and that incompatible chemicals are not stored nearby.

  • Disposal: When the container is full or reaches the storage time limit, contact your institution's EHS office to arrange for pickup and disposal.

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 (Solid or Solution) C Designated & Labeled Hazardous Waste Container A->C Collect B Contaminated Materials (Gloves, Vials, Tips) B->C Collect D Satellite Accumulation Area C->D Store Securely E EHS/Licensed Waste Hauler Pickup D->E Request Pickup F Compliant Disposal Facility (Incineration or Treatment) E->F Transport

References

Personal protective equipment for handling H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of the peptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 in a laboratory setting, adherence to the following personal protective equipment and engineering controls is mandatory to minimize exposure and ensure safety.[1][2][3]

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Nitrile or latex glovesPrevents skin contact and contamination of the peptide.[2][3][4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.[2]
Lab Coat Standard laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[2][3]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the lyophilized powder outside of a fume hood to prevent inhalation.[5]

Table 2: Engineering Controls

ControlSpecificationRationale
Ventilation Work in a well-ventilated area or a chemical fume hood.[6][7]Minimizes inhalation of the lyophilized powder.
Safety Equipment Easily accessible eye wash station and safety showerFor immediate use in case of accidental exposure.

II. Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity and stability of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

A. Handling Lyophilized Peptide:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can reduce the peptide's stability.[4][8]

  • Handle the powder in a clean, dry, and controlled environment.[3]

  • Avoid creating dust.[5][7]

B. Peptide Reconstitution:

  • Refer to the product's specific documentation for the recommended solvent. If not available, a common starting point is sterile, distilled water.[8]

  • If the peptide has low solubility in water, sonication may be necessary.[4]

  • For difficult-to-dissolve peptides, adding a small amount of a suitable organic solvent (e.g., DMSO, DMF) or an acidic/basic solution may be required, depending on the peptide's properties.

C. Storage Conditions:

Table 3: Storage Recommendations

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or colder[3][4][8]Long-termStore away from heat, light, and moisture.[2][4]
In Solution -20°C or colderShort-termAvoid repeated freeze-thaw cycles.[4]

III. Accidental Exposure and First Aid Measures

In the event of accidental exposure, follow these first aid procedures immediately.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][7]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[5][7] If irritation persists, consult a doctor.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5][7] Seek medical attention.[7]
Ingestion Do not induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[7]

IV. Disposal Plan

Proper disposal of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 and associated materials is essential to prevent environmental contamination and adhere to regulations.

A. Waste Categorization:

  • Unused Peptide: Dispose of as chemical waste.[1][2]

  • Contaminated Materials (e.g., vials, pipette tips): Dispose of as chemical waste.

  • Empty Containers: Can be discarded in regular trash after thorough rinsing, provided they do not contain protected health information.

B. Disposal Procedure:

  • Collect all waste materials in a designated and clearly labeled chemical waste container.[7]

  • Follow your institution's and local regulations for chemical waste disposal.[1][2]

  • Do not dispose of the peptide or contaminated materials down the drain.[1]

  • For non-hazardous materials, incineration through a licensed waste disposal service may be an option.

V. Workflow Diagram

The following diagram illustrates the standard workflow for handling and disposing of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2.

PeptideHandlingWorkflow Peptide Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive Peptide Store Store at <= -20°C Receive->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate WorkInHood Work in Fume Hood Equilibrate->WorkInHood WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WearPPE->WorkInHood Reconstitute Reconstitute Peptide WorkInHood->Reconstitute UseInExperiment Use in Experiment Reconstitute->UseInExperiment CollectWaste Collect Unused Peptide and Contaminated Materials UseInExperiment->CollectWaste Spill Spill UseInExperiment->Spill Exposure Exposure UseInExperiment->Exposure LabelWaste Label as Chemical Waste CollectWaste->LabelWaste Dispose Dispose via Institutional Waste Management LabelWaste->Dispose FirstAid_Spill Contain and Clean Spill Dispose of as Chemical Waste Spill->FirstAid_Spill Follow Spill Protocol FirstAid_Exposure Follow First Aid Measures (Eye Wash, Drench Shower, etc.) Seek Medical Attention Exposure->FirstAid_Exposure Administer First Aid

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.